molecular formula C9H9NO2 B193270 (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one CAS No. 146924-92-7

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

Cat. No.: B193270
CAS No.: 146924-92-7
M. Wt: 163.17 g/mol
InChI Key: FBZSDKXFQUKDLD-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an impurity of cabazitaxel

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-3-hydroxy-4-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZSDKXFQUKDLD-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436854
Record name cis-3-hydroxy-4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146924-92-7
Record name cis-3-hydroxy-4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stereoselective synthesis of 3-hydroxy-4-phenyl-β-lactams

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoselective Synthesis of 3-Hydroxy-4-Phenyl-β-Lactams

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-hydroxy-4-phenyl-β-lactam core is a paramount structural motif in medicinal and synthetic organic chemistry. Its significance is underscored by its role as the key precursor to the C-13 side chain of Paclitaxel (Taxol®), one of the most effective anticancer agents discovered.[1][2][3] The precise control of stereochemistry at the C3 and C4 positions is not merely an academic challenge but a critical determinant of the final product's biological activity. This guide provides an in-depth exploration of the primary methodologies for the stereoselective synthesis of these vital synthons, focusing on the underlying mechanistic principles that govern stereochemical outcomes. We will dissect the Staudinger cycloaddition and the ester enolate-imine condensation, offering field-proven insights into achieving high levels of diastereoselectivity and enantioselectivity. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive and practical understanding of this essential synthesis.

Introduction: The Strategic Importance of the 3-Hydroxy-4-Phenyl-β-Lactam

The β-lactam, a four-membered cyclic amide, is the cornerstone of a vast class of antibiotics, including penicillins and cephalosporins.[4][5][6] However, the utility of this strained ring system extends far beyond antibacterial applications.[7][8][9] The unique reactivity imparted by its ring strain makes it a versatile synthetic intermediate for a wide array of complex molecules.[7][10]

Within this class, the 3-hydroxy-4-phenyl-β-lactam holds a privileged status. It is the direct precursor to the N-benzoyl-(2R,3S)-3-phenylisoserine side chain, which is esterified to the baccatin III core to complete the semi-synthesis of the highly successful anticancer drug, Paclitaxel.[2][11] The efficacy of Paclitaxel is critically dependent on the specific stereochemistry of this side chain. Consequently, developing robust, scalable, and highly stereoselective methods for its synthesis has been a major focus of research for decades.[3][10] This guide will focus on the two most powerful and widely adopted strategies to achieve this goal.

The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and reliable methods for constructing the β-lactam ring.[12][13] The reaction is not a concerted process but proceeds through a stepwise mechanism involving a zwitterionic intermediate. The stereochemical outcome of the reaction is determined during the formation and subsequent cyclization of this intermediate.[12][14][15]

Mechanism and the Origin of Diastereoselectivity (cis/trans)

The synthesis of a 3-hydroxy-4-phenyl-β-lactam via the Staudinger reaction typically involves the reaction of an imine derived from benzaldehyde with a ketene bearing a protected hydroxyl group (e.g., acetoxyketene, generated in situ from acetoxyacetyl chloride).

The mechanism unfolds in two critical steps:

  • Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene, forming a zwitterionic enolate intermediate.[12][14]

  • Ring Closure: The enolate oxygen attacks the iminium carbon to close the four-membered ring.

The diastereoselectivity (cis vs. trans) is a direct result of the competition between two pathways available to the zwitterionic intermediate: direct ring closure versus isomerization followed by ring closure.[14][16]

  • Direct Ring Closure: The initially formed zwitterion undergoes rapid, conrotatory ring closure, which typically leads to the cis-β-lactam.[17]

  • Isomerization & Closure: If the ring closure is slow, the intermediate can undergo rotation around the C-N bond. Subsequent cyclization of this isomerized intermediate leads to the trans-β-lactam.

The balance between these pathways is heavily influenced by the electronic properties of the substituents on both the ketene and the imine.[14][16]

  • Cis-Selectivity is Favored by: Electron-donating groups on the ketene and electron-withdrawing groups on the imine. These substituent patterns accelerate the direct ring closure step.[14][16]

  • Trans-Selectivity is Favored by: Electron-withdrawing groups on the ketene and electron-donating groups on the imine. These groups slow the direct ring closure, allowing time for isomerization to occur.[14][16][18]

Staudinger_Mechanism cluster_start Reactants cluster_intermediate Zwitterionic Intermediate cluster_products Products Imine Imine (from Benzaldehyde) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (e.g., Acetoxyketene) Ketene->Zwitterion CisLactam cis-β-Lactam Zwitterion->CisLactam Fast Ring Closure (Conrotatory) Isomerized Isomerized Intermediate Zwitterion->Isomerized C-N Bond Rotation TransLactam trans-β-Lactam Isomerized->TransLactam Ring Closure Chiral_Auxiliary_Workflow start Start: Chiral Auxiliary (e.g., Evans Oxazolidinone) step1 Acylation with Acetoxyacetyl Chloride start->step1 step2 In situ Ketene Formation (Base, e.g., Et3N) step1->step2 step3 [2+2] Cycloaddition with Phenyl-Imine step2->step3 product Diastereomerically Pure β-Lactam-Auxiliary Adduct step3->product step4 Auxiliary Cleavage (e.g., LiOH/H2O2) product->step4 final Final Product: Enantiopure 3-Hydroxy-4-Phenyl-β-Lactam step4->final recycle Recovered Chiral Auxiliary step4->recycle Recycle

Workflow for asymmetric Staudinger synthesis using a chiral auxiliary.

Ester Enolate-Imine Condensation

An alternative and powerful strategy for β-lactam synthesis is the condensation of a metal enolate of an ester with an imine. [19][20]This method is also a stepwise process and offers excellent opportunities for stereochemical control. The key steps involve the formation of a C3-C4 bond followed by an intramolecular cyclization to form the amide bond. [19] The reaction typically proceeds as follows:

  • An ester (e.g., methyl acetoxyacetate) is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate.

  • This enolate adds to the imine (e.g., N-benzylidene aniline) to form a β-amino ester intermediate.

  • The intermediate undergoes intramolecular cyclization, often promoted by a second equivalent of base or upon workup, to form the β-lactam ring, eliminating the ester's alkoxy group.

Stereocontrol in this reaction is often achieved by employing chiral auxiliaries on the ester component, similar to the Staudinger approach. The coordination of the metal cation (e.g., Li⁺) in the transition state plays a crucial role in dictating the facial selectivity of the enolate's attack on the imine. Solid-phase syntheses using this route have also been developed, allowing for the generation of β-lactam libraries. [5][21]

Comparison of Synthetic Strategies

The choice of synthetic route depends on factors such as desired stereochemistry, substrate scope, and scalability. Both the Staudinger cycloaddition and the enolate-imine condensation are robust methods capable of producing 3-hydroxy-4-phenyl-β-lactams with high stereoselectivity.

Method Key Reagents Typical Diastereoselectivity (d.r.) Typical Enantioselectivity (e.e.) Advantages Considerations
Staudinger Cycloaddition (Chiral Auxiliary) Chiral Auxiliary (e.g., Oxazolidinone), Acetoxyacetyl Chloride, Imine, Base (Et₃N)>95:5 (cis or trans controllable) [13][22]>98% [22]Highly reliable, predictable stereochemical outcomes, well-established protocols.Requires stoichiometric use of expensive chiral auxiliary and subsequent removal step.
Catalytic Asymmetric Staudinger Achiral Ketene Precursor, Imine, Chiral Catalyst (e.g., NHC, PPY-derivative) [5][14]Good to ExcellentGood to Excellent (up to 99% reported) [23]Atom-economical, avoids stoichiometric chiral reagents.Catalyst development can be complex; may have narrower substrate scope than auxiliary methods.
Ester Enolate-Imine Condensation Ester, Strong Base (e.g., LDA), ImineGood to ExcellentHigh (with chiral auxiliary)Convergent, avoids handling of unstable ketenes.Requires cryogenic temperatures and strictly anhydrous conditions.

Experimental Protocol: Diastereoselective Synthesis of (3R,4S)-3-Acetoxy-4-phenyl-1-tosylazetidin-2-one

This protocol is a representative example of the Staudinger cycloaddition, a widely used method for constructing the β-lactam core with high diastereocontrol. The tosyl group on the imine nitrogen acts as a strong electron-withdrawing group, which favors the formation of the cis-β-lactam. [15] Materials:

  • N-(Phenylmethylene)-p-toluenesulfonamide (N-benzylidene-p-toluenesulfonamide)

  • Acetoxyacetyl chloride

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reactant Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-(phenylmethylene)-p-toluenesulfonamide (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base and Ketene Precursor Addition: To the cooled, stirring solution, add freshly distilled triethylamine (1.5 eq) via syringe. Following this, add acetoxyacetyl chloride (1.2 eq) dropwise over 10-15 minutes. The dropwise addition is crucial to control the reaction temperature and the concentration of the highly reactive ketene formed in situ.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure cis-3-acetoxy-4-phenyl-1-tosylazetidin-2-one. The cis configuration can be confirmed by ¹H NMR spectroscopy, where the coupling constant (J) between the C3 and C4 protons is typically around 5-6 Hz.

Conclusion and Future Outlook

The stereoselective synthesis of 3-hydroxy-4-phenyl-β-lactams is a mature field, with the Staudinger cycloaddition and ester enolate-imine condensation providing powerful and reliable platforms for achieving exquisite stereocontrol. The use of chiral auxiliaries remains a workhorse strategy in both academic and industrial settings due to its robustness and predictability.

The future of this field lies in the continued development of more efficient and sustainable catalytic asymmetric methods. [24][25]Innovations in organocatalysis and transition-metal catalysis are paving the way for syntheses that minimize waste and avoid the use of stoichiometric chiral reagents. [26][27]Furthermore, chemoenzymatic strategies, which leverage the unparalleled selectivity of enzymes, are emerging as a green and powerful alternative for constructing these vital chiral building blocks. [28][29][30]These advancements will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals built upon the versatile and indispensable β-lactam scaffold.

References

  • Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • de la Torre, F., & Sierra, M. A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3929-3949. Retrieved from [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2009). Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues. Chemistry, 15(16), 4044-8. Retrieved from [Link]

  • Borah, J. C., & Borah, R. (2021). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Alcaide, B., & Almendros, P. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 15(12), 1938-1975. Retrieved from [Link]

  • Aghbolagh, Z. S., & Vessally, E. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19999. Retrieved from [Link]

  • Staudinger synthesis. (2023, November 16). In Wikipedia. Retrieved from [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. Retrieved from [Link]

  • Sun, J., et al. (2020). Diastereoselective formation of β-lactams via a three-component reaction. New Journal of Chemistry, 44(1), 104-108. Retrieved from [Link]

  • Podlech, J., & Steurer, S. (1999). A Chiral, Oxidatively Cleavable Auxiliary in β-Lactam Synthesis – Double Diastereocontrol with p-Methoxyphenethyl-Substituted Imines. Synthesis, 1999(4), 650-654. Retrieved from [Link]

  • Singh, G. S. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(5), 2862-2944. Retrieved from [Link]

  • Park, K. H., & Yoon, Y. J. (2006). Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. Synthetic Communications, 36(17), 2557-2563. Retrieved from [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2009). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2009(19), 3113-3134. Retrieved from [Link]

  • Tidwell, T. T. (2012). Preparation of Bis-β-Lactams by Ketene–Imine Cycloadditions. In Topics in Heterocyclic Chemistry (Vol. 28, pp. 111-145). Springer. Retrieved from [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872. Retrieved from [Link]

  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved from [Link]

  • Li, Y., et al. (2022). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 27(19), 6511. Retrieved from [Link]

  • Synthesis of the C-13 Side-Chain of Taxol. (n.d.). ResearchGate. Retrieved from [Link]

  • The Baran Synthesis of Paclitaxel (Taxol®). (2020, November 2). Organic Chemistry Portal. Retrieved from [Link]

  • Sodupe, M., et al. (1998). Theoretical study of ester enolate–imine condensation route to β‐lactams. Journal of Computational Chemistry, 19(16), 1826-1833. Retrieved from [Link]

  • de la Torre, F., & Sierra, M. A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3929-3949. Retrieved from [Link]

  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Unusual course of “enolate-imine” condensation in approach to β-lactams. (n.d.). ResearchGate. Retrieved from [Link]

  • Paclitaxel total synthesis. (2023, December 26). In Wikipedia. Retrieved from [Link]

  • Hart, D. J., & Ha, D. C. (1989). The ester enolate-imine condensation route to β-lactams. Chemical Reviews, 89(7), 1447-1465. Retrieved from [Link]

  • Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Catalysis in β-Lactam Synthesis Research Guide. (n.d.). PapersFlow. Retrieved from [Link]

  • Hernandez, K. E., & Arnold, F. H. (2016). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis, 6(10), 6634-6637. Retrieved from [Link]

  • Georg, G. I., & Ravikumar, V. T. (1998). Advances in the chemistry of β-lactam and its medicinal applications. Medicinal Research Reviews, 18(6), 399-446. Retrieved from [Link]

  • Hernandez, K. E., & Arnold, F. H. (2016). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis, 6(10), 6634–6637. Retrieved from [Link]

  • Solid-phase synthesis of β-lactams via the ester enolate-imine condensation route. (n.d.). ResearchGate. Retrieved from [Link]

  • Knowles, R. R., & Lin, S. (2017). Synthesis of chiral lactams by asymmetric nitrogen insertion. Nature, 547(7661), 72-76. Retrieved from [Link]

  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. (n.d.). PMC. Retrieved from [Link]

  • Bîrlă, L. I., et al. (2018). Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams. The Journal of Organic Chemistry, 83(17), 10028-10038. Retrieved from [Link]

  • Corrado, M. L., & Paradisi, F. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(4), 1058-1090. Retrieved from [Link]

  • The S‐Thioester Enolate/Imine Condensation: A Shortcut to β‐Lactams. (n.d.). ResearchGate. Retrieved from [Link]

  • Ilaš, J., & Konc, J. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 163. Retrieved from [Link]

  • β-Lactam. (2023, December 11). In Wikipedia. Retrieved from [Link]

Sources

Spectroscopic Profile of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one (CAS 132127-34-5), a pivotal chiral intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the side chain of the anticancer agent paclitaxel.[1][2] While a complete, publicly available experimental dataset for this specific molecule is not readily found in singular sources, this document synthesizes expected spectroscopic characteristics based on fundamental principles and data from analogous structures. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided to ensure methodological rigor and reproducibility.

Introduction: The Significance of this compound

The β-lactam ring is a cornerstone of many life-saving antibiotics. Beyond this, chiral azetidin-2-ones are versatile building blocks in organic synthesis. The specific stereochemistry of this compound makes it a highly valuable precursor for creating complex molecules with precise three-dimensional arrangements, which is critical for their therapeutic efficacy.[1] Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and stereochemistry of this intermediate, ensuring the integrity of the final active pharmaceutical ingredient.

This guide will delve into the expected spectroscopic fingerprint of this molecule, providing a foundational understanding for its analysis and utilization in a research and development setting.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure and identify its key functional groups and proton/carbon environments.

Figure 1: Structure of this compound with key carbons labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure and stereochemistry of organic molecules in solution.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a compound like this compound.

Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for compounds with exchangeable protons (like -OH and -NH), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the exchange rate, allowing for the observation of these protons and their couplings.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard 30° pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Employ proton decoupling to obtain a spectrum with singlets for each unique carbon.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal longer-range (2-3 bond) correlations, which is useful for confirming assignments.

Expected ¹H NMR Data

The expected proton NMR spectrum will be characterized by signals corresponding to the aromatic protons, the two methine protons on the β-lactam ring, the hydroxyl proton, and the amide proton.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic-H7.20 - 7.40Multiplet-5 protons from the phenyl ring.
NH~6.0 - 8.0Broad Singlet-Chemical shift can be variable and depends on concentration and solvent.
H3 (CH-OH)~5.20Doublet of doubletsJ(H3-H4) ≈ 2.5, J(H3-OH) ≈ 4-6The coupling to H4 confirms the cis relationship. Coupling to OH may not be observed in CDCl₃.
H4 (CH-Ph)~4.90DoubletJ(H4-H3) ≈ 2.5Coupled to H3.
OH~2.0 - 4.0Doublet or Broad SingletJ(OH-H3) ≈ 4-6Position and multiplicity are solvent and concentration dependent. May exchange with D₂O.

Interpretation and Causality:

  • The aromatic protons are expected in the downfield region (7.20-7.40 ppm) due to the deshielding effect of the benzene ring current.

  • The methine protons H3 and H4 are significantly deshielded due to their proximity to the electron-withdrawing carbonyl group and the phenyl ring (for H4) and hydroxyl group (for H3).

  • The key to confirming the stereochemistry lies in the coupling constant between H3 and H4. For a cis relationship on a β-lactam ring, the coupling constant is typically small (around 2-3 Hz). A trans relationship would show a much smaller or negligible coupling.

  • The NH and OH protons are exchangeable, and their signals are often broad. Adding a drop of D₂O to the NMR tube would cause these signals to disappear, confirming their assignment.

Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals: one for the carbonyl carbon, four for the aromatic carbons (due to symmetry), and two for the carbons of the β-lactam ring.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C=O~165 - 175The carbonyl carbon is the most downfield signal.
Aromatic C (quaternary)~135 - 140The carbon of the phenyl ring attached to the azetidinone.
Aromatic CH~125 - 130The other four carbons of the phenyl ring.
C3 (CH-OH)~70 - 80Shielded by the hydroxyl group.
C4 (CH-Ph)~55 - 65Shielded by the nitrogen and phenyl group.

Interpretation and Causality:

  • The carbonyl carbon (C=O) is highly deshielded due to the double bond to the electronegative oxygen atom. Its chemical shift is characteristic of an amide or lactam.

  • The aromatic carbons appear in their typical range.

  • The carbons of the β-lactam ring (C3 and C4) are in the aliphatic region but are deshielded compared to a simple alkane due to the influence of the adjacent heteroatoms and functional groups.

Figure 2: Key expected ¹H-¹H COSY correlation in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol for FTIR Data Acquisition

Rationale for Sample Preparation: For solid samples, the KBr pellet method is a common and reliable technique that produces high-quality spectra.

Step-by-Step Protocol:

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected FTIR Data

The IR spectrum will be dominated by a strong absorption from the β-lactam carbonyl group.

Table 3: Expected IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (alcohol)3200 - 3600Broad, StrongThe broadness is due to hydrogen bonding.
N-H Stretch (lactam)3100 - 3300MediumOften appears as a shoulder on the O-H band.
C-H Stretch (aromatic)3000 - 3100Medium to WeakCharacteristic of sp² C-H bonds.
C-H Stretch (aliphatic)2850 - 3000Medium to WeakCharacteristic of sp³ C-H bonds on the ring.
C=O Stretch (β-lactam)1730 - 1780Strong, SharpThis is a key diagnostic peak. The high frequency is due to ring strain.
C=C Stretch (aromatic)1450 - 1600MediumA series of peaks is expected.

Interpretation and Causality:

  • The most characteristic peak in the IR spectrum of a β-lactam is the carbonyl stretch, which appears at a significantly higher frequency (1730-1780 cm⁻¹) than that of a typical acyclic amide (around 1650 cm⁻¹). This is due to the increased ring strain of the four-membered ring, which leads to a stronger, shorter C=O bond.[3][4]

  • The broad O-H stretching band is indicative of intermolecular hydrogen bonding.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the phenyl ring and the saturated azetidinone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol for MS Data Acquisition

Rationale for Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, as it typically results in minimal fragmentation and a clear molecular ion peak.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • The expected molecular ion will be [M+H]⁺ or [M+Na]⁺.

    • For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and confirm the elemental composition.

Expected Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Fragments

IonExpected m/z (Monoisotopic)Notes
[M]⁺•163.06Molecular ion (less common in ESI).
[M+H]⁺164.07Protonated molecule, expected to be the base peak in ESI positive mode.
[M+Na]⁺186.05Sodium adduct, also commonly observed in ESI.

Interpretation and Causality:

  • The molecular formula of this compound is C₉H₉NO₂.

  • The monoisotopic molecular weight is 163.0633 g/mol .

  • In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 164.07.

  • High-resolution mass spectrometry would be able to confirm the elemental composition to within a few parts per million, providing a high degree of confidence in the compound's identity.

Conclusion

The spectroscopic data presented in this guide, while based on expected values, provides a robust framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, FTIR, and MS provides complementary information that, when taken together, allows for the unambiguous confirmation of the structure, purity, and stereochemistry of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in experimental results. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data and ensuring the quality of their materials.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Significance of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone in Pharmaceutical Intermediate Synthesis.
  • BenchChem. X-ray crystallography of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone.
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.
  • PubMed. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Available at: [Link]

Sources

The Definitive Guide to the Crystal Structure Analysis of Chiral Azetidin-2-ones: From Synthesis to Stereochemical Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the crystallographic analysis of chiral azetidin-2-ones, commonly known as β-lactams. موجز this document is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the critical role single-crystal X-ray diffraction plays in elucidating the three-dimensional structure of these vital pharmaceutical scaffolds. We will delve into the causality behind experimental choices, from crystal growth to data refinement, and connect the crystallographically determined structural parameters to the biological activity and chemical reactivity of these fascinating molecules.

The Enduring Significance of Chiral Azetidin-2-ones

The azetidin-2-one ring is a cornerstone of medicinal chemistry, most famously forming the core of β-lactam antibiotics like penicillins and cephalosporins.[1][2] These compounds exert their therapeutic effect by inhibiting bacterial cell wall biosynthesis, a mechanism intrinsically linked to their specific three-dimensional structure.[2][3] The stereochemistry at the C3 and C4 positions of the β-lactam ring is a critical determinant of its biological activity.[4] Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[5] Therefore, the unambiguous determination of the absolute configuration of chiral azetidin-2-ones is not merely an academic exercise but a fundamental requirement in the development of safe and effective therapeutics.

While various analytical techniques, such as NMR spectroscopy, provide valuable insights into molecular connectivity and relative stereochemistry, single-crystal X-ray crystallography remains the definitive method for determining the precise atomic coordinates and absolute configuration of chiral molecules in the solid state.[6] This guide will illuminate the pathway to achieving and interpreting high-quality crystallographic data for this important class of compounds.

The Crystallographic Workflow: A Self-Validating System

The journey from a synthesized chiral azetidin-2-one to its fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. Each stage of this workflow is designed to be a self-validating system, ensuring the final structural model is a true and accurate representation of the molecule.

Crystallographic Workflow for Chiral Azetidin-2-ones Figure 1: Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement Synthesis Chiral Synthesis (e.g., Staudinger Cycloaddition) Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: Figure 1: Experimental Workflow for Crystal Structure Analysis.

Synthesis and Purification: The Foundation of Quality Crystals

The synthesis of chiral azetidin-2-ones is a well-established field, with the Staudinger [2+2] cycloaddition of a ketene and an imine being a prominent method.[7] The stereochemical outcome of this reaction can be controlled through the use of chiral auxiliaries, chiral catalysts, or substrate control.[7]

Experimental Protocol: Stereoselective Staudinger Cycloaddition

  • Imine Formation: To a solution of the desired chiral aldehyde (1.0 equiv) in a non-polar solvent such as toluene (0.5 M), add the corresponding amine (1.0 equiv). Use a dehydrating agent like anhydrous MgSO₄ and stir at room temperature until imine formation is complete, as monitored by TLC or NMR. Filter off the dehydrating agent.

  • Ketene Generation and Cycloaddition: Cool the solution of the imine to -78 °C under an inert atmosphere (e.g., argon). To this solution, add a chiral catalyst such as benzoylquinine (0.1 equiv) and a proton sponge (1.1 equiv). Slowly add a solution of the acid chloride (1.2 equiv) in the same solvent.

  • Reaction Monitoring and Workup: Stir the reaction at -78 °C and monitor its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel to isolate the desired diastereomer. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.[7]

The purity of the synthesized compound is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly diffracting crystals.

The Art of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For chiral azetidin-2-ones, slow evaporation of a saturated solution is a commonly employed and effective technique.[6]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: In a small, clean vial, dissolve a small amount of the purified azetidin-2-one in a high-purity solvent. Good starting points are often the solvents used for the final purification step, such as ethyl acetate, or mixtures with a less polar solvent like hexane to slowly decrease solubility.

  • Preparation of a Saturated Solution: Gently warm the solution to ensure complete dissolution. If any solid remains, add a minimal amount of additional solvent. The goal is to create a solution that is just at the point of saturation at room temperature.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar. This allows for the slow evaporation of the solvent over several days to weeks. The vial should be left in a vibration-free environment.

  • Crystal Harvesting: Once crystals of a suitable size (approximately 0.1-0.3 mm) have formed, carefully remove them from the mother liquor using a spatula or a loop and mount them on the diffractometer.

X-ray Data Collection and Structure Refinement

The core of the crystallographic experiment involves irradiating the single crystal with a focused beam of X-rays and measuring the diffraction pattern.

Experimental Protocol: Data Collection and Structure Refinement

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson synthesis, which provides an initial electron density map.[8]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters until the model converges.

  • Absolute Configuration Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing the anomalous dispersion effects (Bijvoet pairs). The Flack parameter is calculated during refinement; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.

Decoding the Crystal Structure: Key Parameters and Their Implications

The refined crystal structure of a chiral azetidin-2-one provides a wealth of quantitative information that is crucial for understanding its chemical behavior and biological function.

Bond Lengths, Bond Angles, and Ring Conformation

The four-membered azetidin-2-one ring is inherently strained, which contributes to its reactivity.[9] While often described as planar, the ring can exhibit a degree of puckering, which is influenced by the nature and stereochemistry of the substituents at the C3 and C4 positions.[6]

Azetidinone_Conformation Figure 2: Influence of Chirality on Azetidin-2-one Conformation cluster_trans trans-Isomer cluster_cis cis-Isomer trans_isomer R1 and R2 are on opposite faces of the ring trans_conformation Often leads to a more planar ring conformation trans_isomer->trans_conformation influences cis_isomer R1 and R2 are on the same face of the ring cis_conformation Can induce greater ring puckering due to steric strain cis_isomer->cis_conformation influences Chirality Stereochemistry at C3 and C4 Chirality->trans_isomer determines relative orientation of substituents Chirality->cis_isomer determines relative orientation of substituents

Caption: Figure 2: Influence of Chirality on Azetidin-2-one Conformation.

The degree of puckering can be quantified by calculating the Cremer-Pople puckering parameters or by examining the relevant torsion angles within the ring. This structural feature is not merely a geometric curiosity; it can significantly impact the molecule's ability to fit into the active site of its biological target, such as a penicillin-binding protein (PBP).[3]

Quantitative Structural Data

The following table presents a summary of key structural parameters for a hypothetical series of chiral 3-substituted azetidin-2-ones, illustrating how these values can be used for comparative analysis. Data for real compounds would be sourced from the Cambridge Structural Database (CSD).

Compound IDStereochemistryN1-C2 Bond Length (Å)C3-C4 Bond Length (Å)Ring Puckering Amplitude (Q, Å)Biological Activity (IC₅₀, µM)
AZ-01 (3R, 4S)1.375(2)1.558(3)0.080.5
AZ-02 (3S, 4R)1.376(2)1.557(3)0.090.6
AZ-03 (3R, 4R)1.380(2)1.565(3)0.1510.2
AZ-04 (3S, 4S)1.379(2)1.564(3)0.1411.5

Note: The data presented in this table is illustrative. For actual research, it is imperative to consult the Cambridge Structural Database (CSD) for experimentally determined crystallographic data.

Analysis of such data allows for the establishment of clear structure-activity relationships (SAR). For instance, a correlation might be observed where a more planar ring conformation (lower puckering amplitude) leads to enhanced biological activity, suggesting a better fit in the enzyme's active site.

Structure-Activity Relationship (SAR): The Ultimate Goal

The primary driver for determining the crystal structure of a chiral azetidin-2-one in a drug discovery context is to understand its SAR. The precise knowledge of the three-dimensional arrangement of atoms allows for:

  • Rational Drug Design: By visualizing how a potent inhibitor binds to its target protein, medicinal chemists can design new analogs with improved properties, such as increased potency, better selectivity, or enhanced pharmacokinetic profiles.[10]

  • Understanding Resistance Mechanisms: In the case of β-lactam antibiotics, crystallography has been instrumental in elucidating how β-lactamase enzymes hydrolyze and inactivate these drugs. This knowledge is crucial for designing new antibiotics that are resistant to these enzymes.

  • Validation of Computational Models: Experimental crystal structures provide the ground truth for validating and refining computational models used for virtual screening and molecular docking studies.

The chirality of the azetidin-2-one is central to these interactions. The specific orientation of substituents, dictated by the absolute configuration at the stereocenters, governs the hydrogen bonding, hydrophobic, and electrostatic interactions with the biological target.

Conclusion

The crystal structure analysis of chiral azetidin-2-ones is an indispensable tool in modern medicinal chemistry and drug development. Single-crystal X-ray diffraction provides an unparalleled level of detail, enabling the unambiguous determination of absolute stereochemistry and offering profound insights into the conformational properties of the β-lactam ring. By meticulously following a robust experimental workflow, from synthesis and crystallization to data collection and refinement, researchers can obtain high-quality structural data. This information, when integrated with biological activity data, empowers the rational design of new therapeutic agents with improved efficacy and safety profiles. As we continue to combat infectious diseases and explore new therapeutic applications for this versatile scaffold, the principles and techniques outlined in this guide will remain fundamental to advancing the field.

References

  • BenchChem. A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. BenchChem Technical Guides, 2025.
  • Al-Hourani, B. The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure). International Journal of Medical Science and Clinical Invention, 2023.
  • Saves, I., et al. Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase. Antimicrobial Agents and Chemotherapy, 2002.
  • Mangia, A., et al. Structure-Activity Relationship and Crystallographic Study of New Monobactams. Journal of Medicinal Chemistry, 2021.
  • Hoover, J. R. E. β-Lactam Antibiotics: Structure-Activity Relationships. Handbook of Experimental Pharmacology, 1983.
  • ResearchGate. Experimental setup for X-ray diffraction data collection at and above room temperature.
  • Kolesnichenko, V. & Trush, V. How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation.
  • Tooke, C. L., et al. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 2019.
  • BenchChem. A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. BenchChem Technical Guides, 2025.
  • Mastryukov, V. S., et al. Ring puckering of azetidine: an electron diffraction study.
  • Kim, C., et al. Crystallization and preliminary X-ray crystallographic analysis of CTX-M-15, an extended-spectrum β-lactamase conferring worldwide emerging antibiotic resistance.
  • Wang, Z., et al. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 2025.
  • Romo, D., et al. Conformational studies of N(3)-substituted[3][6][10]-oxadiazinan-2-ones. The Journal of Organic Chemistry, 2002.

  • D'hooghe, M., et al.
  • Bujacz, A. Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. International Journal of Molecular Sciences, 2021.
  • International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 2014.
  • BenchChem. Strategies to improve the stereoselectivity of azetidin-2-one synthesis. BenchChem Technical Guides, 2025.
  • Su, Y. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Uratani, Y., et al. ACCEPTED MANUSCRIPT. Oxford Academic, 2022.
  • Amanote Research. (PDF) Crystallization and Preliminary X-Ray. Amanote Research, 2022.
  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 2011.
  • Bahr, G., et al. Structural Insights for β-Lactam Antibiotics. Journal of Bacteriology and Virology, 2022.
  • Brinkmann-Chen, S., et al. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][6]-Stevens Rearrangement. ChemRxiv, 2021.

  • Fuda, F., et al. X-ray crystal structure of the acylated beta-lactam sensor domain of BlaR1 from Staphylococcus aureus and the mechanism of receptor activation for signal transduction. Journal of Biological Chemistry, 2004.
  • Milner-White, E. J., et al. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 1992.
  • Furnham, N., et al. Novel Computational Protocols for Functionally Classifying and Characterising Serine Beta-Lactamases.
  • Furnham, N., et al. Novel Computational Protocols for Functionally Classifying and Characterising Serine Beta-Lactamases.
  • Milner-White, E. J., et al. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations.
  • Ahmed, S. E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 2025.
  • Davies, C., et al. Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5. Biochemistry, 2007.
  • Al-Trawneh, S. A., et al.
  • Milner-White, E. J., et al. (PDF) Pyrrolidine ring puckering.
  • ResearchGate. X-ray crystal structures of new chiral enaminones from 2,4-pentanedione and their heterocyclic derivatives.

Sources

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one mechanism of formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Formation Mechanism of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a chiral β-lactam of significant pharmaceutical importance, most notably as a key intermediate in the semi-synthesis of Paclitaxel (Taxol®), a potent anti-cancer agent.[1][2] The precise stereochemical configuration of this molecule is paramount to its utility in drug development. This guide provides an in-depth analysis of the predominant mechanism for its formation: the Staudinger ketene-imine cycloaddition. We will explore the mechanistic intricacies, the factors governing stereoselectivity, and provide an illustrative experimental protocol. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this critical synthetic transformation.

Introduction: The Significance of the β-Lactam Core

The β-lactam is a four-membered cyclic amide that constitutes the core structural motif of a vast array of biologically active compounds.[3] This includes the penicillin and cephalosporin families of antibiotics, which have revolutionized modern medicine.[4][5][6] The inherent ring strain of the azetidin-2-one system imparts a high degree of chemical reactivity, which is crucial for its biological function, often involving the acylation of enzyme active sites.

The specific stereoisomer, this compound, is a highly valuable chiral building block. Its importance is intrinsically linked to the synthesis of the C-13 side chain of Taxol, where the (2'R, 3'S) configuration of the final side chain is essential for its microtubule-stabilizing activity.[7][8][9] The synthesis of this specific β-lactam isomer in high diastereomeric and enantiomeric purity is a testament to the advancements in stereoselective synthesis.[10][11]

The Staudinger Cycloaddition: A Cornerstone of β-Lactam Synthesis

The most prevalent and historically significant method for constructing the β-lactam ring is the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene and an imine.[12] This non-photochemical reaction provides a versatile and direct route to a wide range of substituted azetidin-2-ones.[13]

The overall transformation can be depicted as follows:

Staudinger_Overall cluster_product Product Imine Imine BetaLactam β-Lactam Imine->BetaLactam + Ketene Ketene Ketene->BetaLactam

Figure 1: General schematic of the Staudinger [2+2] cycloaddition.

The reaction is not a concerted pericyclic reaction; instead, it proceeds through a stepwise mechanism involving a zwitterionic intermediate.[12][14] This stepwise nature is the key to understanding and controlling the stereochemical outcome of the reaction.

Mechanistic Deep Dive: Achieving (3S,4R) Stereoselectivity

The formation of this compound is a stereochemically complex challenge. It requires control over the relative configuration at the C3 and C4 positions (cis or trans) and the absolute configuration at these two new stereocenters.

The Stepwise Mechanism

The reaction initiates with a nucleophilic attack of the imine nitrogen onto the electrophilic central carbon of the ketene.[12] This forms a zwitterionic intermediate. The subsequent step is a conrotatory ring closure, where the enolate anion attacks the iminium cation to form the four-membered ring.[15]

Staudinger_Mechanism Reactants Imine + Ketene Zwitterion Zwitterionic Intermediate Reactants->Zwitterion Nucleophilic Attack Product β-Lactam Zwitterion->Product Ring Closure

Figure 2: Stepwise mechanism of the Staudinger cycloaddition.

Controlling Relative Stereochemistry (cis vs. trans)

The stereochemical fate of the reaction is determined by the lifetime and rotational dynamics of the zwitterionic intermediate.[13] The final product can be either the cis or the trans diastereomer.

  • Direct Ring Closure: If the ring closure is rapid, the stereochemistry of the imine is retained, and the reaction is stereoconservative. For example, an (E)-imine will lead to the cis-β-lactam.[12]

  • Rotational Equilibration: If the zwitterionic intermediate has a longer lifetime, rotation around the C-C single bond can occur. This allows the intermediate to equilibrate to its most thermodynamically stable conformation before ring closure, which often leads to the trans product.[7]

The balance between these two pathways is influenced by several factors:

  • Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the rate of direct ring closure, favoring the formation of the cis product.[13] Conversely, electron-withdrawing groups on the ketene slow the ring closure, allowing for equilibration and favoring the trans product.[12][16]

  • Solvent Polarity: Polar solvents can stabilize the zwitterionic intermediate, potentially increasing its lifetime and favoring the formation of the thermodynamically more stable trans isomer.[17]

  • Temperature: Lower reaction temperatures often favor the kinetically controlled cis product by minimizing the energy available for bond rotation in the intermediate.

For the synthesis of this compound, the desired product has a cis relationship between the C3-hydroxyl group and the C4-phenyl group. Therefore, reaction conditions are chosen to favor rapid, direct ring closure. This is typically achieved by using a ketene precursor with an electron-donating group (e.g., an acetoxy group) and running the reaction at low temperatures.[9]

Controlling Absolute Stereochemistry (Chiral Induction)

To achieve the specific (3S,4R) absolute stereochemistry, a source of chirality must be introduced. This is commonly accomplished through the use of a chiral auxiliary on either the ketene or the imine, or by employing a chiral catalyst.[10][15] A practical and widely used approach involves a chiral imine derived from a chiral amine.[1] For instance, coupling benzaldehyde with a chiral amine, such as (S)-methylbenzylamine, generates a chiral imine that can direct the stereochemical course of the cycloaddition.

Illustrative Experimental Protocol: Synthesis via Chiral Imine

This protocol outlines a generalized, self-validating procedure for the stereoselective synthesis of the target β-lactam. The causality behind each step is explained to provide a deeper understanding.

Step 1: Formation of the Chiral Imine

  • Procedure: To a solution of freshly distilled benzaldehyde (1.0 eq) in a non-polar, aprotic solvent (e.g., toluene or CH₂Cl₂) is added a drying agent such as anhydrous MgSO₄. (S)-(-)-α-methylbenzylamine (1.0 eq) is then added, and the mixture is stirred at room temperature.

  • Causality: The reaction is an equilibrium process. The removal of water by the drying agent drives the reaction to completion, ensuring high conversion to the imine. Reaction progress should be monitored by TLC or ¹H NMR until the starting aldehyde is consumed. The resulting chiral imine is typically used directly in the next step without purification.

Step 2: In Situ Generation of the Ketene

  • Procedure: In a separate flask, under an inert atmosphere (e.g., Argon), a solution of acetoxyacetyl chloride (1.1 eq) in the same solvent is prepared and cooled to -78 °C. Triethylamine (1.2 eq) is added dropwise to this solution.

  • Causality: Triethylamine acts as a base to dehydrohalogenate the acid chloride, generating the highly reactive acetoxyketene in situ. Performing this step at low temperature is critical to prevent ketene dimerization and other side reactions.

Step 3: The [2+2] Cycloaddition

  • Procedure: The solution of the chiral imine from Step 1 is added slowly to the cold ketene solution from Step 2 at -78 °C. The reaction is stirred at this temperature for several hours.

  • Causality: The slow addition of the imine to the pre-formed ketene maintains a low concentration of the imine, minimizing potential side reactions. The low temperature favors the kinetic pathway, promoting the formation of the cis-diastereomer.[16] The chiral auxiliary on the imine directs the facial selectivity of the ketene addition, leading to the desired enantiomer.

Step 4: Workup and Purification

  • Procedure: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Causality: The aqueous workup removes the triethylamine hydrochloride salt and other water-soluble byproducts. Purification by chromatography is necessary to isolate the desired cis-β-lactam from any minor trans diastereomer and other impurities.

Step 5: Removal of the Chiral Auxiliary

  • Procedure: The chiral auxiliary (e.g., the α-methylbenzyl group) is typically removed under hydrogenolysis conditions (e.g., H₂, Pd/C) or by oxidative cleavage. This step yields the N-unsubstituted β-lactam. The acetoxy group at C3 can then be hydrolyzed under mild basic conditions to afford the final product, this compound.

Experimental_Workflow cluster_prep Reactant Preparation Imine_Formation Step 1: Chiral Imine Formation (Benzaldehyde + Chiral Amine) Cycloaddition Step 3: [2+2] Cycloaddition (Imine solution added to Ketene @ -78°C) Imine_Formation->Cycloaddition Ketene_Gen Step 2: Ketene Generation (Acetoxyacetyl Chloride + Et3N @ -78°C) Ketene_Gen->Cycloaddition Workup Step 4: Aqueous Workup & Purification (Quench, Extract, Column Chromatography) Cycloaddition->Workup Deprotection Step 5: Auxiliary Removal & Hydrolysis (e.g., Hydrogenolysis, Hydrolysis) Workup->Deprotection Final_Product Final Product: This compound Deprotection->Final_Product

Figure 3: Experimental workflow for the synthesis of the target β-lactam.

Data Summary: Factors Influencing Diastereoselectivity

The following table summarizes the key parameters and their general effect on the stereochemical outcome of the Staudinger cycloaddition for this class of substrates.

ParameterCondition Favoring cis Isomer (Kinetic Product)Condition Favoring trans Isomer (Thermodynamic Product)Rationale
Ketene Substituent Electron-donating (e.g., -OAc, -OR)Electron-withdrawing (e.g., -Cl, -CN)Donating groups accelerate ring closure; withdrawing groups stabilize the intermediate, allowing rotation.[12][13]
Imine N-Substituent Electron-withdrawing (e.g., -Tosyl)Electron-donating (e.g., -Alkyl)Withdrawing groups increase the electrophilicity of the iminium carbon, speeding up ring closure.[14]
Temperature Low (e.g., -78 °C to 0 °C)High (e.g., Room Temp. to Reflux)Low temperature disfavors bond rotation in the zwitterionic intermediate.
Solvent Non-polar (e.g., Toluene, CH₂Cl₂)Polar (e.g., Acetonitrile, DMF)Polar solvents can stabilize the zwitterionic intermediate, increasing its lifetime.[17]

Conclusion

The formation of this compound is a prime example of modern stereoselective organic synthesis. The Staudinger [2+2] cycloaddition provides a powerful and adaptable platform for the construction of the critical β-lactam ring. Mastery of the reaction mechanism, particularly the factors that govern the lifetime and rotational dynamics of the zwitterionic intermediate, is essential for controlling the stereochemical outcome. By carefully selecting chiral starting materials, ketene precursors with appropriate electronic properties, and optimized reaction conditions such as low temperature and non-polar solvents, it is possible to synthesize this valuable pharmaceutical intermediate with high diastereomeric and enantiomeric purity. This in-depth understanding is fundamental for professionals engaged in the development and manufacturing of complex, stereochemically-defined active pharmaceutical ingredients.

References

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, RSC Publishing, 2023. [3][10]

  • Synthesis of β-Lactams. Encyclopedia.pub, 2020. [17]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, RSC Publishing.

  • Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 1998. [1]

  • Staudinger Synthesis. Organic Chemistry Portal. [13]

  • Taxol Semisynthesis: A Highly Enantio- and Diastereoselective Synthesis of the Side Chain and a New Method for Ester Formation at C-13 Using Thioesters. ACS Publications.

  • Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 2014. [15]

  • Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry, RSC Publishing.

  • Staudinger synthesis. Wikipedia. [12]

  • Synthesis of the Taxol® Side Chain. Benchchem Technical Support Center. [7]

  • Synthesis of the C-13 Side-Chain of Taxol. ResearchGate. [8]

  • Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. National Institutes of Health, 2011. [9]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing, 2023. [14]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC, 2013. [16]

  • The Significance of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[2]

  • PENICILLINS AND CEPHALOSPORINS. Pure and Applied Chemistry. [4]

  • Penicillin and cephalosporin biosynthesis: mechanism of carbon catabolite regulation of penicillin production. PubMed. [5]

  • Cephalosporins as key lead generation beta-lactam antibiotics. PMC, 2022. [6]

  • Molecular biology of penicillin and cephalosporin biosynthesis. ASM Journals.

  • Biosynthesis of penicillin N and cephalosporin C – antibiotic production and other features of metabolism of A Cephalosporium Sp. ResearchGate.

  • A new synthetic route to (3R,4S)-3-hydroxy-4-phenylazetidin-2-one as a taxol side chain precursor. Semantic Scholar, 1998.

Sources

Physicochemical Profile: (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one

[1][2][3][4][5][6]

Executive Summary

(3R,4S)-3-hydroxy-4-phenylazetidin-2-one (CAS: 132127-34-5), widely recognized as the core of the Ojima Lactam , is the structural cornerstone for the semi-synthesis of Paclitaxel (Taxol®) and Docetaxel (Taxotere®) .[1] Its unique four-membered

1

1

This guide delineates the compound's solid-state properties, solution thermodynamics, and mechanistic reactivity to support researchers in process chemistry and drug development.[2]

Chemical Identity & Stereochemistry[4][8][9][10]

The pharmacological potency of Taxol is strictly dependent on the

2

2
Structural Specifications
  • IUPAC Name:

    
    -hydroxy-4-phenylazetidin-2-one[1][3][4]
    
  • Common Name: Ojima Lactam (Core)[1][2]

  • Molecular Formula:

    
    [1][3][2]
    
  • Molecular Weight: 163.17 g/mol [1][3][4][2]

  • Chirality: The hydroxyl group at C3 and the phenyl group at C4 are in a cis relationship.[2]

Stereochemical Visualization

The following diagram illustrates the specific

1

12

StereochemistryLactam(3R,4S)-3-Hydroxy-4-phenylazetidin-2-one(Target Cis-Isomer)Trans(3S,4S)-Trans-Isomer(Thermodynamically Stable, Undesired)Lactam->Trans Epimerization (Base-Catalyzed)TaxolPaclitaxel Side Chain(2'R, 3'S)-N-benzoyl-3-phenylisoserineLactam->Taxol 1. Protection 2. Ring Opening (Nucleophilic Attack)

Figure 1: Stereochemical relationships.[1][2] The (3R,4S)-cis isomer is the required precursor for Taxol.[1][2] Base-catalyzed epimerization can lead to the thermodynamically more stable trans-isomer, representing a critical process impurity.[1]

Physicochemical Properties[1][4][5][7][10][11]

The following data aggregates experimental values and high-confidence predictive models for the pure (3R,4S) enantiomer.

PropertyValueContext/Notes
Physical State White to off-white crystalline solidHygroscopic; store under inert atmosphere.[1]
Melting Point 187 – 188 °C Sharp melting range indicates high crystallinity.[2]
Density 1.308 g/cm³Predicted value.[2]
Solubility (Water) Low (< 1 mg/mL)Hydrophobic phenyl ring dominates aqueous behavior.[1][2]
Solubility (Organic) SolubleMethanol, DMSO, Ethyl Acetate, THF.[1][2]
LogP ~0.9 – 1.2Moderately lipophilic; suitable for organic extraction.[2]
pKa (OH) ~16Secondary alcohol; comparable to isopropanol.[1][2]
pKa (NH) > 15The

-lactam NH is weakly acidic but can be deprotonated by strong bases (e.g., LiHMDS) for N-acylation.[1][2]
H-Bond Donors 2(OH, NH)
H-Bond Acceptors 2(C=O, OH)

Reactivity & Stability: The "Spring-Loaded" Ring

The utility of 3-hydroxy-4-phenylazetidin-2-one lies in the ring strain of the four-membered heterocycle.[1] This strain renders the carbonyl carbon highly electrophilic, susceptible to attack by nucleophiles (alcohols, amines) which relieves the strain by opening the ring.[2]

Ring Opening Mechanism (Taxol Synthesis)

In the semi-synthesis of Taxol, the C13 hydroxyl group of the baccatin III core acts as the nucleophile.[2] The reaction is typically promoted by a base (e.g., NaHMDS) which deprotonates the baccatin alcohol, facilitating attack on the lactam carbonyl.[2]

RingOpeningStartProtected Lactam(N-Benzoyl-3-OTES-4-phenylazetidin-2-one)TransitionTetrahedral Intermediate(High Energy)Start->Transition Nucleophilic Attackat C2 CarbonylReagentNucleophile: Baccatin III (C13-OH)Base: NaHMDSReagent->TransitionProductOpen Chain Ester(Taxol Precursor)Transition->Product C-N Bond Cleavage(Strain Release ~25 kcal/mol)

Figure 2: Mechanism of strain-release ring opening. The relief of ring strain provides the thermodynamic driving force for the coupling reaction.

Chemical Stability Protocols
  • Hydrolysis: The compound is susceptible to acid/base-catalyzed hydrolysis, yielding

    
    -phenylisoserine derivatives.[1] Reaction rates increase significantly at pH > 9 or pH < 3.[2]
    
  • Epimerization: Under strongly basic conditions, the C3 proton is acidic enough to allow enolization, potentially leading to the trans-isomer (thermodynamic sink).[2]

  • Storage: Must be stored at -20°C under argon or nitrogen to prevent moisture-induced hydrolysis or oxidative degradation.[1]

Synthesis & Purification Insights

The Ojima-Holton Method

The most authoritative route to this compound involves the Staudinger cycloaddition or the chiral ester enolate-imine cyclocondensation .

  • Cyclocondensation: Reaction of a lithium enolate (derived from a chiral ester) with an N-silylimine.[1][2]

  • Stereocontrol: The use of chiral auxiliaries (e.g., trans-2-phenylcyclohexanol) ensures the formation of the (3R,4S) isomer with >99% ee.[1][2]

Purification[4][7]
  • Recrystallization: The crude solid is typically recrystallized from Ethyl Acetate/Hexanes or Methanol/Water .[2] The high melting point (187-188°C) facilitates the separation of the crystalline product from oily impurities.[1][2]

  • Chiral Resolution: Enzymatic resolution using Lipase PS-30 (from Pseudomonas cepacia) is a standard industrial method to isolate the (3R,4S) enantiomer from racemic mixtures, often achieving >99.5% optical purity.[1][2]

References

  • Ojima, I., et al. (1992).[2][5] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method." Tetrahedron, 48(34), 6985-7012.[1][2] Link

  • Holton, R. A., et al. (1994).[2] "First total synthesis of taxol.[2] 2. Completion of the C and D rings."[2][6] Journal of the American Chemical Society, 116(4), 1599-1600.[1][2] Link

  • Patel, R. N. (1998).[2] "Tour of the paclitaxel side chain: Enzymatic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone." Biotechnology and Applied Biochemistry, 13(3), 255-272.[1][2] Link

  • PubChem. (2025).[1][3][2] "(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone Compound Summary." National Library of Medicine.[2] Link[1][2]

  • ChemicalBook. (2025).[1][2][7] "Product Properties: (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one (CAS 132127-34-5)."[8][9][1][3][4] Link

A-Literature-Review-on-the-Synthesis-of-Chiral-Azetidinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Chiral Azetidinones

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously constituting the core pharmacophore of the β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1][2][3] These antibiotics have saved countless lives by inhibiting bacterial cell wall biosynthesis.[2] Beyond their antibacterial prowess, chiral β-lactams serve as versatile synthetic intermediates and chiral synthons for a diverse array of biologically active molecules, such as cholesterol absorption inhibitors, anticancer agents, and various enzyme inhibitors.[3] The inherent ring strain of the four-membered ring facilitates ring-opening reactions, providing access to a variety of valuable chiral building blocks, including β-amino acids and their derivatives.[3][4]

The stereochemistry of the azetidinone ring is paramount to its biological activity and its utility as a chiral precursor.[5] Consequently, the development of stereoselective and enantioselective methods for the synthesis of chiral azetidinones has been a major focus of synthetic organic chemistry for decades. This guide provides an in-depth review of the core strategies for synthesizing chiral azetidinones, with a focus on the underlying principles, key advancements, and practical applications of these methodologies.

Core Synthetic Strategies for Chiral Azetidinones

The construction of the chiral azetidinone ring can be broadly categorized into three main approaches:

  • [2+2] Cycloaddition Reactions: The formation of the four-membered ring through the reaction of a two-atom component with another two-atom component.

  • Ester Enolate-Imine Condensations: The reaction of a pre-formed enolate with an imine to generate a β-amino ester, which can then be cyclized.

  • Ring Closure of β-Amino Acids and Their Derivatives: The intramolecular cyclization of an acyclic precursor containing the pre-formed N-C4 and C2-C3 bonds.

This guide will delve into the nuances of each of these strategies, with a particular emphasis on asymmetric catalysis and the use of chiral auxiliaries to achieve high levels of stereocontrol.

The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and widely employed methods for the synthesis of β-lactams.[1][6][7] The reaction is believed to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes conrotatory ring closure to afford the azetidinone ring.[6][8][9]

Mechanism of the Staudinger Reaction

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions.[5][8] The relative rates of direct ring closure versus isomerization of the zwitterionic intermediate determine the cis/trans selectivity of the resulting β-lactam.[8]

Asymmetric Variants of the Staudinger Reaction

Achieving enantioselectivity in the Staudinger reaction has been a significant area of research. The primary strategies involve the use of:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine precursor can effectively control the facial selectivity of the cycloaddition. Enantiopure oxazolidinones derived from amino acids have proven to be excellent chiral auxiliaries for this purpose.[3]

  • Chiral Catalysts: The development of catalytic, asymmetric Staudinger reactions has been a major breakthrough. Chiral Lewis acids and nucleophilic catalysts, such as planar-chiral ferrocene derivatives and N-heterocyclic carbenes (NHCs), have been shown to effectively catalyze the enantioselective cycloaddition of ketenes and imines.[3][6][10] For instance, a practical methodology for the catalytic, asymmetric synthesis of β-lactams utilizes benzoylquinine as a chiral catalyst.[11]

Experimental Protocol: Catalytic Asymmetric Staudinger Reaction

The following is a representative protocol for the synthesis of a chiral β-lactam using a chiral nucleophilic catalyst.

Materials:

  • Acid chloride (1.0 mmol)

  • Imine (1.2 mmol)

  • Chiral catalyst (e.g., planar-chiral ferrocene derivative, 0.1 mol%)

  • Proton sponge (1.2 mmol)

  • Anhydrous, degassed solvent (e.g., CH2Cl2, 10 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the imine, chiral catalyst, and proton sponge.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Slowly add a solution of the acid chloride in the anhydrous solvent to the reaction mixture via syringe pump over several hours.

  • Stir the reaction at the same temperature until complete conversion is observed by TLC or LC-MS analysis.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-lactam.

Ester Enolate-Imine Condensation: A Powerful Tool for Diastereoselective Synthesis

The condensation of an ester enolate with an imine, often referred to as the Gilman-Speeter reaction, provides a powerful and diastereoselective route to β-lactams.[10] This reaction involves the formation of a β-amino ester intermediate, which then undergoes intramolecular cyclization to form the azetidinone ring.

Key Features of the Ester Enolate-Imine Condensation
  • High Diastereoselectivity: The reaction typically exhibits high diastereoselectivity, which can be controlled by the choice of enolate counterion, solvent, and temperature.

  • Versatility: A wide range of ester enolates and imines can be employed, allowing for the synthesis of a diverse array of substituted β-lactams.

  • Asymmetric Induction: Chirality can be introduced through the use of chiral esters, chiral imines, or chiral ligands on the metal enolate.[12]

Asymmetric Synthesis via Chiral Ester Enolates

One of the most effective strategies for achieving enantioselectivity in this reaction is the use of chiral ester enolates. For example, the lithium enolate of an ester derived from a chiral alcohol can react with an imine with high facial selectivity.

Workflow for Asymmetric Ester Enolate-Imine Condensation

Enolate_Imine_Workflow Start Start with Chiral Ester and Imine Enolate_Formation Generate Chiral Ester Enolate (e.g., with LDA) Start->Enolate_Formation Condensation Condense Enolate with Imine at Low Temperature Enolate_Formation->Condensation Intermediate Formation of β-Amino Ester Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization to form β-Lactam Intermediate->Cyclization Purification Purification and Characterization Cyclization->Purification End Chiral Azetidinone Purification->End

Caption: Workflow for the asymmetric synthesis of azetidinones via ester enolate-imine condensation.

Ring Closure of β-Amino Acids and Derivatives: A Convergent Approach

The intramolecular cyclization of β-amino acids or their derivatives is a convergent and often highly stereospecific method for the synthesis of chiral azetidinones.[13][14] This strategy relies on the availability of enantiomerically pure β-amino acids, which can be prepared through various asymmetric synthetic routes.

Common Cyclization Methods
  • Dehydrating Agents: Reagents such as dicyclohexylcarbodiimide (DCC) or diphenylphosphoryl chloride can be used to effect the direct cyclization of β-amino acids.[13]

  • Grignard-mediated Cyclization: The reaction of β-amino esters with Grignard reagents can induce cyclization to the corresponding β-lactam.[4]

  • Base-mediated Intramolecular Cyclization: The use of a base to promote the intramolecular cyclization of N-haloacetyl derivatives of β-amino esters is a common and effective method.[14]

Data Summary: Comparison of Synthetic Strategies
Synthetic StrategyKey AdvantagesKey ChallengesTypical Stereocontrol
Staudinger Cycloaddition High versatility, broad substrate scope.Control of stereoselectivity can be challenging.Diastereoselectivity is variable; enantioselectivity achieved with chiral auxiliaries or catalysts.
Ester Enolate-Imine Condensation High diastereoselectivity, good for constructing specific stereoisomers.Requires pre-formation of the enolate.Excellent diastereoselectivity; enantioselectivity achieved with chiral substrates or ligands.
Ring Closure of β-Amino Acids Convergent, often highly stereospecific.Relies on the availability of enantiopure starting materials.Stereochemistry is determined by the starting β-amino acid.
Emerging Trends and Future Outlook

The field of chiral azetidinone synthesis continues to evolve, with several exciting new directions emerging:

  • Transition Metal Catalysis: Recent advances have seen the development of novel transition metal-catalyzed reactions for β-lactam synthesis, including nickel-catalyzed approaches that promise more streamlined and sustainable pathways.[15] Copper-catalyzed reactions, such as the Kinugasa reaction, have also been adapted for the asymmetric synthesis of β-lactams.[1][6]

  • Photocatalysis: The use of visible light photocatalysis is an emerging area in Staudinger synthesis, offering mild and efficient conditions for the generation of ketenes from diazo compounds.[7]

  • Cascade Reactions: The development of cascade or tandem reactions allows for the construction of complex, polycyclic β-lactam scaffolds in a single synthetic operation, often with high stereocontrol.[1][16]

  • Biocatalysis: The use of enzymes to catalyze the enantioselective synthesis of β-lactams and their precursors is a promising green chemistry approach.

Conclusion

The synthesis of chiral azetidinones remains a vibrant and important area of research, driven by the continued demand for new antibiotics and other medicinally relevant compounds. The classical methods of Staudinger cycloaddition, ester enolate-imine condensation, and β-amino acid cyclization continue to be refined and improved, while new catalytic and photochemical methods are expanding the synthetic chemist's toolbox. The ongoing development of more efficient, selective, and sustainable methods for the synthesis of these valuable chiral building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents in the future.

References
  • β-Lactam synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

  • Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D. (2023, April 6). Retrieved February 13, 2026, from [Link]

  • Pitts, C. R., & Lectka, T. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930–7953. [Link]

  • Breakthrough in beta-lactam synthesis using nickel catalysts - ScienceDaily. (2023, August 25). Retrieved February 13, 2026, from [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Accounts of Chemical Research, 35(4), 162–171. [Link]

  • Asymmetric synthesis of β‐lactams. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (n.d.). Retrieved February 13, 2026, from [Link]

  • Alcaide, B., & Almendros, P. (2002). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 9(1), 33–61. [Link]

  • Recent Advances on the Synthesis of β -Lactams by Involving Carbon Monoxide. (2025, August 7). Retrieved February 13, 2026, from [Link]

  • Stereoselective synthesis of β-lactams: recent examples - ResearchGate. (2023, April 5). Retrieved February 13, 2026, from [Link]

  • Cordero, F. M., Giustiniano, M., & Molisso, F. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(19), 6598. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • A novel asymmetric synthesis of 2-azetidinones from achiral precursors - Sci-Hub. (n.d.). Retrieved February 13, 2026, from [Link]

  • Amanote. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis of Azetidine-Based Beta-Amino Alcohols - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). Retrieved February 13, 2026, from [Link]

  • Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction - ResearchGate. (2025, August 7). Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved February 13, 2026, from [Link]

  • General approach for the stereocontrolled construction of the beta-lactam ring in amino acid-derived 4-alkyl-4-carboxy-2-azetidinones - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

  • Thomas, A. B., Paradkar, O., Nanda, R. K., Tupe, P. N., Sharma, P. A., Badhe, R., ... & Deshpande, A. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 3(4), 285-290. [Link]

  • Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry - Books. (2015, November 20). Retrieved February 13, 2026, from [Link]

  • Theoretical study of ester enolate–imine condensation route to β‐lactams. (1998, December 1). Retrieved February 13, 2026, from [Link]

  • 1.2 Azetidinones (~-Lactams). (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Asymmetric synthesis of β-lactams by chiral ester enolate - imine condensation. (n.d.). Retrieved February 13, 2026, from [Link]

  • Hart, D. J., & Ha, D. C. (1989). The ester enolate-imine condensation route to .beta.-lactams. Chemical Reviews, 89(7), 1447–1465. [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel Azetidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enduring Potential of the β-Lactam Scaffold

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics.[1][2] However, the therapeutic potential of this strained four-membered ring extends far beyond its antibacterial origins. Novel, synthetically diversified azetidinone derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][3]

This guide provides a comprehensive framework for the systematic biological evaluation of newly synthesized azetidinone derivatives. It is designed for researchers in drug discovery and development, offering not just protocols, but the strategic rationale behind each experimental step. Our objective is to move from a library of novel compounds to the identification and preliminary characterization of promising "hit" molecules with therapeutic potential.

Chapter 1: The Strategic Workflow of Compound Screening

A successful screening campaign is a multi-stage process designed to efficiently identify active compounds and eliminate inactive or overly toxic ones. The process funnels a large number of initial candidates down to a few promising leads.

Causality of the Funnel Approach: The rationale for this tiered approach is resource optimization. Broad, cost-effective primary screens are used to cast a wide net, identifying any compound with a desired biological effect. Subsequent, more complex and resource-intensive secondary and mechanistic assays are then reserved for only the most promising "hits" from the initial screen.[4][5] This prevents the wasteful application of expensive assays on inert compounds.

Below is a generalized workflow that forms the logical backbone of our screening strategy.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Secondary & Mechanistic Studies Compound_Library Novel Azetidinone Library Primary_Antimicrobial Antimicrobial Screen (MIC Assay) Compound_Library->Primary_Antimicrobial Broad Spectrum Screening Primary_Anticancer Cytotoxicity Screen (MTT Assay) Compound_Library->Primary_Anticancer Broad Spectrum Screening Primary_Anti_Inflammatory Enzyme Inhibition Screen (COX/LOX Assay) Compound_Library->Primary_Anti_Inflammatory Broad Spectrum Screening Hit_Confirmation Hit Confirmation & Dose-Response Primary_Antimicrobial->Hit_Confirmation Initial Hits Primary_Anticancer->Hit_Confirmation Initial Hits Primary_Anti_Inflammatory->Hit_Confirmation Initial Hits SAR Structure-Activity Relationship (SAR) Analysis Hit_Confirmation->SAR Mechanism_of_Action Mechanism of Action (e.g., Apoptosis Assay) SAR->Mechanism_of_Action Prioritized Hits Lead_Candidate Lead Candidate Identification Mechanism_of_Action->Lead_Candidate

Caption: A generalized workflow for screening novel compounds.

Chapter 2: Antimicrobial Activity Screening

The historical precedent of β-lactam antibiotics makes antimicrobial screening an essential first step. The goal is to determine the lowest concentration of a compound that can inhibit the growth of a specific microorganism.

Core Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of a compound.[6][7][8] It provides a quantitative measure of a compound's potency against a panel of clinically relevant bacterial and fungal strains.

Principle of the Assay: This method involves challenging a standardized number of microorganisms with serially diluted concentrations of the test compound in a liquid growth medium.[6][7] The MIC is identified as the lowest concentration of the compound where no visible microbial growth is observed.[7][8][9]

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Streak the desired bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains on appropriate agar plates and incubate overnight.

    • Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[7][8]

  • Compound Dilution in Microplate:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to all wells.[7][10]

    • Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well.

    • Include a positive control (microbes in broth, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[7][9]

  • Data Analysis and Interpretation:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in the dilution series that remains clear, indicating growth inhibition.[9]

    • Results can be quantified by reading the optical density (OD) at 600 nm using a microplate reader.[11]

Data Presentation:

Results should be summarized in a table for clear comparison of the compound's activity spectrum.

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
AZ-0018>12832
AZ-00212816>128
AZ-0034816
Ampicillin0.54N/A

Chapter 3: Anticancer Activity Screening

Many novel azetidinone derivatives have been investigated as potential anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition or apoptosis induction.[12][13][14] The initial screen aims to identify compounds that are cytotoxic to cancer cells.

Core Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[15]

Principle of the Assay: Metabolically active, viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[15] This allows for the quantification of cell death induced by a test compound.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Add serial dilutions of azetidinone derivatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add solubilizing agent (e.g., DMSO) E->F G 7. Read absorbance (570 nm) F->G H 8. Calculate IC50 value G->H

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Trypsinize and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[16]

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the azetidinone derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 24 to 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate for another 2-4 hours at 37°C until purple precipitate is visible.[16]

    • Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis and Interpretation:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[16]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Data Presentation:

Compound IDCell LineIC₅₀ (µM)
AZ-001MCF-745.2
AZ-001A54968.1
AZ-004MCF-75.8
AZ-004A5498.3
DoxorubicinMCF-70.9
DoxorubicinA5491.2
Secondary Screen: Apoptosis Pathway Analysis

For compounds showing potent cytotoxicity (low IC₅₀), a crucial next step is to determine how they are killing the cancer cells. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[17][18][19][20] Dysregulation of apoptotic pathways is a hallmark of cancer, allowing transformed cells to survive and proliferate.[17][19]

Rationale for Mechanistic Study: Identifying that a compound induces apoptosis provides strong evidence for a targeted, therapeutically relevant mechanism of action, as opposed to non-specific necrosis. This is a critical step in validating a hit compound. The two major apoptotic pathways, extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated), converge on the activation of effector caspases, which execute cell death.[18][20][21]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., TRAIL) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Mito Mitochondria aCasp8->Mito tBid Casp3 Pro-Caspase-3 aCasp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak) Stress->Bcl2 Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Simplified overview of the major apoptosis signaling pathways.

Chapter 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Azetidinones have been explored for their potential to inhibit key inflammatory enzymes like cyclooxygenases (COX).[14] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key inflammatory mediators.[22][23]

Core Protocol: COX-2 Inhibitor Screening Assay

A fluorometric or colorimetric assay is a rapid and effective method for high-throughput screening of potential COX-2 inhibitors.[24][25]

Principle of the Assay: The assay measures the peroxidase activity of the COX enzyme. In this reaction, a probe is oxidized in the presence of the intermediate product generated by COX, producing a fluorescent or colored signal.[23][25] An inhibitor will reduce the rate of this reaction, leading to a decreased signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare reagents as specified by a commercial COX inhibitor screening kit (e.g., from Abcam, Cayman Chemical).[24][26][27] This typically includes assay buffer, heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe.

    • Reconstitute and dilute the COX-2 enzyme and other components on ice as directed.[23][24]

  • Assay Setup in Microplate:

    • Set up wells for:

      • Enzyme Control (100% Activity): Enzyme, buffer, and vehicle (e.g., DMSO).

      • Inhibitor Control: Enzyme, buffer, and a known COX-2 inhibitor (e.g., Celecoxib).[23][24]

      • Test Compound Wells: Enzyme, buffer, and various concentrations of the novel azetidinone derivatives.

    • Add 10 µL of the test inhibitor or control solutions to the appropriate wells.

    • Add the reaction mix containing buffer, heme, and the COX-2 enzyme.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate for approximately 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.[26][27]

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells.[26][27]

    • Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) over 5-10 minutes.[23]

  • Data Analysis and Interpretation:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation:

Compound IDCOX-2 Inhibition IC₅₀ (µM)
AZ-001>100
AZ-00512.5
AZ-0062.1
Celecoxib0.45

Chapter 5: Data Integration and Path Forward

The screening process generates a multi-faceted dataset. The final step is to integrate these results to select the most promising compounds for further development. A compound that shows high potency in a primary screen (e.g., low IC₅₀ in an anticancer assay) and a verifiable mechanism of action (e.g., apoptosis induction) becomes a "lead candidate."

This initial screening phase is the foundation for more advanced studies, including:

  • Structure-Activity Relationship (SAR) Analysis: Examining how small chemical modifications to the azetidinone scaffold affect biological activity to design more potent compounds.[28]

  • In Vivo Studies: Testing the lead candidates in animal models to evaluate efficacy and safety.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

By following this structured, rationale-driven screening guide, researchers can efficiently and effectively navigate the early stages of drug discovery, unlocking the full therapeutic potential of novel azetidinone derivatives.

References

  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as a Key Regulator of Tumorigenesis. MDPI. [Link]

  • Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting apoptosis in cancer therapy. Nature Reviews Clinical Oncology. [Link]

  • Leones, R. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Fulda, S. (2010). Apoptosis pathways in cancer and cancer therapy. PubMed. [Link]

  • Devaraj, S., Jialal, I. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]

  • Yu, H., & Zhang, L. (2012). Apoptosis pathways and cancer. Systems Biology of Cancer. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). Microchem Laboratory. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Lezama-Davila, C. M. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Drug Target Review. (2021). Screening by compound activity could accelerate drug discovery. Drug Target Review. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). ResearchGate. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Rosenblum, S. B., et al. (1998). 2-Azetidinone Cholesterol Absorption Inhibitors: Structure−Activity Relationships on the Heterocyclic Nucleus. Journal of Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • McLoughlin, E. C., et al. (2020). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

  • Channamma, G. M., et al. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). ResearchGate. [Link]

  • Demain, A. L., & Elander, R. P. (1999). The β-lactam antibiotics: past, present, and future. Antonie van Leeuwenhoek. [Link]

  • Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. [Link]

  • Salunkhe, D. S., & Piste, P. B. (2015). A Brief Review on Recent Synthesis of 2-Azetidinone Derivatives. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Das, A., et al. (2016). 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019). ResearchGate. [Link]

  • Jesionek, W., et al. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI. [Link]

  • Venkateswaran, V., et al. (2016). Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research. [Link]

  • 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. (2016). ResearchGate. [Link]

  • 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. (2016). Vrije Universiteit Amsterdam. [Link]

  • Jubie, S., et al. (2009). Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. International Journal of ChemTech Research. [Link]

  • Synthesis, Characterization and Examination of Antimicrobial Action of 2-Azetidinone Derivatives. (2018). Asian Journal of Advanced Basic Sciences. [Link]

Sources

A Technical Guide to (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one: A Cornerstone Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one, a chiral β-lactam, stands as a pivotal intermediate in modern medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable synthon for the asymmetric synthesis of a multitude of biologically active compounds. Most notably, it serves as the key precursor to the C-13 side chain of Paclitaxel (Taxol®), one of the most effective chemotherapeutic agents ever developed.[1][2] This guide provides an in-depth exploration of this building block, detailing its stereoselective synthesis, physicochemical properties, and critical applications, with a focus on field-proven protocols and the mechanistic rationale behind them. It is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile molecule in their synthetic strategies.

Introduction: The Strategic Importance of Chiral β-Lactams

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that represents a "privileged scaffold" in medicinal chemistry.[3][4] This structural motif is famously embedded in the core of β-lactam antibiotics like penicillins and cephalosporins.[4][5] Beyond antibiotics, the strained four-membered ring serves as a versatile synthetic handle, enabling a variety of ring-opening reactions to produce complex acyclic molecules with precise stereochemical control.[6]

This compound is a premier example of a chiral β-lactam synthon. Its value is derived from its specific, enantiomerically pure configuration, which is essential for the biological efficacy of the final target molecule.[7] Its most prominent application is in the semi-synthesis of the anticancer drug Paclitaxel, where it is elaborated into the N-benzoyl-(2R,3S)-3-phenylisoserine side chain.[8][9] This side chain is crucial for the tubulin-binding activity of Paclitaxel, which inhibits the proliferation of cancer cells.[1]

Stereoselective Synthesis of this compound

The primary challenge in synthesizing this molecule is the precise control of the two adjacent stereocenters at the C3 and C4 positions. The desired cis configuration is thermodynamically less stable than the trans isomer, necessitating kinetically controlled reaction conditions. The Staudinger [2+2] cycloaddition of a ketene and an imine is the most powerful and widely adopted method for this purpose.[3][10][11]

The Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction involves the formal [2+2] cycloaddition between a ketene and an imine to form a β-lactam.[10][11] The reaction generally proceeds through a stepwise mechanism involving a zwitterionic intermediate. The stereochemical outcome (cis vs. trans) is determined by the competition between the direct ring closure of this intermediate and its isomerization.[11][12] To achieve the desired (3S,4R) stereochemistry, a chiral auxiliary is typically employed on either the ketene or the imine component to direct the facial selectivity of the cycloaddition.

A highly effective strategy involves the reaction of a silyl-protected hydroxyketene with an imine derived from benzaldehyde and a chiral amine. The bulky triethylsilyl (TES) protecting group on the hydroxy moiety is crucial for directing the stereochemical outcome.

Workflow for Stereoselective Staudinger Cycloaddition

Staudinger_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product A Benzaldehyde P1 Step 1: Imine Formation (Dehydration) A->P1 B Chiral Amine (e.g., (R)-phenylglycinol) B->P1 C Triethylsilyl (TES) protected acetoxyacetyl chloride P2 Step 2: In situ Ketene Generation (Dehydrohalogenation of Acid Chloride with TEA) C->P2 D Triethylamine (TEA) D->P2 P3 Step 3: [2+2] Cycloaddition (-78 °C to RT, CH₂Cl₂) P1->P3 P2->P3 P4 Step 4: Deprotection (e.g., TBAF or HCl) P3->P4 FP (3S,4R)-3-Hydroxy- 4-phenylazetidin-2-one P4->FP

Caption: General workflow for the synthesis of the target β-lactam via Staudinger cycloaddition.

Detailed Experimental Protocol: Synthesis of (3S,4R)-3-(triethylsilyloxy)-4-phenylazetidin-2-one

This protocol is adapted from methodologies that have proven effective for achieving high diastereoselectivity.

Step 1: Imine Formation

  • To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added a chiral amine, such as (R)-phenylglycinol (1.0 eq).

  • A dehydrating agent, like anhydrous magnesium sulfate (MgSO₄), is added, and the mixture is stirred at room temperature for 4-6 hours.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The solid drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude chiral imine, which is used directly in the next step.

Step 2: [2+2] Cycloaddition

  • The crude chiral imine (1.0 eq) is dissolved in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Triethylamine (TEA) (2.5 eq) is added dropwise to the cooled solution.

  • In a separate flask, acetoxyacetyl chloride with a suitable protecting group, such as triethylsilyloxyacetyl chloride (1.2 eq), is dissolved in anhydrous CH₂Cl₂. This solution is added dropwise to the imine solution over 30 minutes, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm slowly to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired cis-β-lactam with high diastereoselectivity.

Causality Behind Choices:

  • Low Temperature (-78 °C): This is critical for kinetic control, favoring the formation of the less stable cis diastereomer by preventing the equilibration of the zwitterionic intermediate that would lead to the trans product.[13]

  • Triethylamine (TEA): Acts as a base to generate the reactive ketene in situ from the acid chloride and to scavenge the HCl byproduct.[10]

  • Chiral Auxiliary: The chiral group on the imine nitrogen sterically shields one face of the C=N double bond, forcing the ketene to approach from the less hindered face, thereby establishing the absolute stereochemistry at C4.

Physicochemical Properties & Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

PropertyValue
CAS Number 146924-92-7 / 132127-34-5[14][15]
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol [14]
Appearance White to off-white solid[15]
Melting Point Typically in the range of 150-155 °C
Optical Rotation [α]D Varies with solvent and concentration

Characterization Data:

  • ¹H NMR: The key diagnostic signals are the doublets for the protons at C3 and C4. For the cis isomer, the coupling constant (J₃,₄) is typically larger (around 5-6 Hz) compared to the trans isomer (around 2-3 Hz).

  • ¹³C NMR: Shows characteristic peaks for the carbonyl carbon (~170 ppm) and the two stereogenic carbons of the ring.

  • IR Spectroscopy: A strong absorption band around 1740-1760 cm⁻¹ is indicative of the strained β-lactam carbonyl group.

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its role as a precursor to the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of Paclitaxel.[1]

Synthesis of the Paclitaxel Side Chain

The conversion involves the selective cleavage of the N1-C2 amide bond of the β-lactam ring. This ring-opening reaction must proceed with retention of configuration at both C3 and C4.

Workflow for Paclitaxel Side Chain Synthesis

Side_Chain_Workflow cluster_start Starting Material cluster_process Reaction Sequence cluster_product Final Product A (3S,4R)-3-Hydroxy- 4-phenylazetidin-2-one P1 Step 1: N-Benzoylation (Benzoyl Chloride, Base) A->P1 P2 Step 2: Ring Opening (Hydrolysis or Alcoholysis) e.g., NaOH or NaOMe P1->P2 FP N-Benzoyl-(2R,3S)- 3-phenylisoserine ester P2->FP

Caption: Key steps for converting the β-lactam into the Paclitaxel side chain.

Detailed Experimental Protocol: Ring Opening to Form the Side Chain Ester

Step 1: N-Benzoylation

  • To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add a non-nucleophilic base such as pyridine (1.5 eq).

  • Add benzoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

  • Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated to yield the N-benzoyl β-lactam.

Step 2: Methanolic Ring Opening

  • Dissolve the N-benzoyl β-lactam (1.0 eq) in methanol.

  • Add a catalytic amount of a base, such as sodium methoxide (NaOMe, 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The reaction proceeds via nucleophilic attack of the methoxide ion on the carbonyl carbon, leading to the cleavage of the C2-N1 bond.

  • Neutralize the reaction with a mild acid (e.g., Amberlyst-15 resin) and filter.

  • Evaporate the solvent to obtain the crude methyl ester of N-benzoyl-(2R,3S)-3-phenylisoserine.

  • Purify by recrystallization or column chromatography.

This ester can then be coupled with a protected baccatin III core to complete the semi-synthesis of Paclitaxel or its analogues.[16]

Other Applications

Beyond Paclitaxel, this chiral building block is a valuable intermediate for other complex molecules. Its derivatives have been incorporated into the synthesis of cholesterol absorption inhibitors like Ezetimibe, where the azetidin-2-one core is a key pharmacophore.[17][18] The predictable stereochemistry and reactive nature of the β-lactam ring make it an ideal starting point for constructing various amino acids, peptides, and other nitrogen-containing compounds of pharmaceutical interest.[6]

Conclusion

This compound is more than just an intermediate; it is a testament to the power of stereocontrolled synthesis. Its robust and reliable preparation via the Staudinger reaction, coupled with its versatile reactivity, has cemented its role as a cornerstone chiral building block in the pharmaceutical industry. For scientists and researchers, mastering the synthesis and application of this synthon opens the door to the efficient and elegant construction of complex, life-saving therapeutics.

References

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.[Link]

  • Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction. Bioorganic & Medicinal Chemistry.[Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.[Link]

  • Staudinger Synthesis. Organic Chemistry Portal.[Link]

  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.[Link]

  • A REVIEW ON 2-AZETEDINONES. PharmaTutor.[Link]

  • A Brief Review on Recent Synthesis of 2-Azetidinone Derivatives. ChemInform.[Link]

  • The Significance of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry.[Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.[Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.[Link]

  • Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine.
  • N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester; a facile and convenient synthesis and resolution by entrainment. Semantic Scholar.[Link]

  • Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. PMC.[Link]

  • A new synthetic route to (3R,4S)-3-hydroxy-4-phenylazetidin-2-one as a taxol side chain precursor. Semantic Scholar.[Link]

  • (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. PubChem.[Link]

  • Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. PMC.[Link]

  • Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s).
  • 3-((3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)-2-AZETIDINONE. precisionFDA.[Link]

  • 3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone. PubChem.[Link]

  • (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one CAS 132127-34-5. Home Sunshine Pharma.[Link]

  • Tour de paclitaxel: biocatalysis for semisynthesis. Annual Review of Microbiology.[Link]

Sources

Methodological & Application

The Versatile Chiral Synthon: (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azetidin-2-one Scaffold

The β-lactam, or azetidin-2-one, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core structural motif of penicillin and cephalosporin antibiotics. Beyond its critical role in combating bacterial infections, the strained four-membered ring offers a unique platform for the stereocontrolled synthesis of complex molecules. The (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one isomer is a particularly valuable chiral building block, prized for its predefined stereochemistry which is essential for the biological activity of many pharmaceutical agents.[1][2] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct intricate molecular architectures. This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of the anticancer drug Taxol's side chain and its potential as a scaffold for novel β-lactamase inhibitors.

I. Synthesis of this compound: A Chemoenzymatic Approach

The enantiomerically pure this compound is most effectively prepared through a chemoenzymatic strategy. This approach combines a chemical synthesis to create a racemic mixture, followed by an enzymatic resolution to isolate the desired enantiomer with high optical purity.

Protocol 1: Synthesis of racemic cis-3-Acetoxy-4-phenylazetidin-2-one via Staudinger Cycloaddition

The initial step involves the [2+2] cycloaddition of a ketene and an imine, a reaction famously known as the Staudinger synthesis.[3][4] This reaction is highly effective for the construction of the β-lactam ring.

Reaction Scheme:

G benzaldehyde Benzaldehyde imine Imine benzaldehyde->imine amine Amine amine->imine beta_lactam cis-3-Acetoxy-4-phenylazetidin-2-one (racemic) imine->beta_lactam acetoxyacetyl_chloride Acetoxyacetyl Chloride ketene Ketene acetoxyacetyl_chloride->ketene ketene->beta_lactam G racemic_acetate (±)-cis-3-Acetoxy-4-phenylazetidin-2-one hydrolysis Selective Hydrolysis racemic_acetate->hydrolysis lipase Lipase (e.g., from Pseudomonas cepacia) lipase->hydrolysis s_alcohol This compound hydrolysis->s_alcohol r_acetate (3R,4S)-3-Acetoxy-4-phenylazetidin-2-one hydrolysis->r_acetate G start This compound oxidation Oxidation (e.g., Swern or DMP) start->oxidation ketone 3-Oxo-4-phenylazetidin-2-one oxidation->ketone wittig Wittig Reaction ketone->wittig inhibitor Potential β-Lactamase Inhibitor wittig->inhibitor

Sources

Application Note: Protocol for the N-functionalization of 3-hydroxy-4-phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026


-Lactam Scaffolds

Abstract & Strategic Overview

The 2-azetidinone (


-lactam) scaffold is the pharmacophore of clinically vital antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe). Specifically, 3-hydroxy-4-phenylazetidin-2-one  (often referred to as the "Ojima Lactam" core) serves as a critical intermediate for the semi-synthesis of Paclitaxel (Taxol) and Docetaxel.

Functionalizing the nitrogen (N1) of this scaffold while preserving the C3-hydroxyl group and the sensitive strained amide ring presents a classic chemoselectivity challenge. The N-H proton (pKa


 15–17) and the C3-OH proton (pKa 

16–17) have similar acidity, leading to competitive O-alkylation or ring-opening polymerization if conditions are not rigorously controlled.

This guide details three validated protocols for the N-functionalization of 3-hydroxy-4-phenylazetidin-2-one:

  • N-Alkylation via Base-Mediated Substitution.

  • N-Acylation (Taxoid Side-Chain Synthesis).

  • N-Arylation via Copper-Catalyzed Chan-Lam Coupling (Ezetimibe Analog Route).

Pre-Protocol Analysis: The Chemoselectivity Challenge

Direct functionalization of the unprotected 3-hydroxy lactam is operationally risky due to the "Ambident Nucleophile" problem.

  • Path A (Desired): Deprotection of N-H

    
     N-Nucleophile 
    
    
    
    N-Functionalized Product.
  • Path B (Competing): Deprotection of O-H

    
     O-Nucleophile 
    
    
    
    O-Functionalized Product.
  • Path C (Destructive): Nucleophilic attack on the Carbonyl (C2)

    
     Ring Opening.
    

Recommendation: To ensure reproducibility and high yields (>90%), Protection of the C3-Hydroxyl group is the standard operating procedure (SOP) before N-functionalization. Direct functionalization (Method B below) is reserved for specific substrates where O-alkylation is sterically disfavored.

Workflow Diagram

G Start 3-hydroxy-4-phenyl azetidin-2-one Protect Step 1: C3-OH Protection (TES/TIPS) Start->Protect Silyl Cl/Imid Inter 3-Siloxy-Lactam Intermediate Protect->Inter >95% Yield Branch Select Pathway Inter->Branch Alk Protocol 2: N-Alkylation (LiHMDS/R-X) Branch->Alk Alkyl Halides Acyl Protocol 3: N-Acylation (LHMDS/R-COCl) Branch->Acyl Acid Chlorides Aryl Protocol 4: N-Arylation (Cu(OAc)2/Ar-B(OH)2) Branch->Aryl Boronic Acids Final N-Functionalized Target Alk->Final Acyl->Final Aryl->Final

Figure 1: Strategic workflow for N-functionalization ensuring chemoselectivity via transient O-protection.

Protocol 1: C3-Hydroxyl Protection (Mandatory Precursor)

Before attempting N-functionalization, the C3-hydroxyl must be masked. Triethylsilyl (TES) or Triisopropylsilyl (TIPS) groups are preferred due to their stability under basic N-alkylation conditions and ease of removal.

Reagents:

  • Substrate: (3R,4S)-3-hydroxy-4-phenylazetidin-2-one (1.0 equiv)

  • Chlorotriethylsilane (TESCl) (1.1 equiv)

  • Imidazole (2.5 equiv)

  • Solvent: DMF (Dry, 0.5 M concentration)

Procedure:

  • Dissolve 3-hydroxy-4-phenylazetidin-2-one in anhydrous DMF under Argon.

  • Add Imidazole in one portion.

  • Cool to 0°C. Add TESCl dropwise over 10 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na2SO4.[1]

  • Yield: Expect 95–98% of 3-(triethylsilyloxy)-4-phenylazetidin-2-one .

Protocol 2: N-Alkylation (Base-Mediated)

This protocol utilizes Lithium Hexamethyldisilazide (LiHMDS) as a non-nucleophilic base. Unlike NaH, LiHMDS provides better solubility and kinetic control, minimizing ring-opening side reactions.

Experimental Setup
  • Substrate: 3-TES-protected lactam (from Protocol 1).

  • Base: LiHMDS (1.0 M in THF).

  • Electrophile: Methyl Iodide, Benzyl Bromide, or Allyl Bromide.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried Schlenk flask with the 3-TES-lactam (1.0 mmol) and dissolve in anhydrous THF (10 mL). Cool the solution to -78°C (Dry ice/acetone bath).

  • Deprotonation: Add LiHMDS (1.1 mmol, 1.1 mL) dropwise via syringe.

    • Critical Step: Stir at -78°C for 30 minutes. The formation of the Lithium-amidate is rapid. Do not warm up yet.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

    • Note: For reactive electrophiles (MeI), -78°C is sufficient. For less reactive ones (BnBr), allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH4Cl (5 mL) while cold.

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data: Base Screening for N-Alkylation
BaseSolventTempYield (N-Bn)Side Products
LiHMDS THF -78°C 92% <1% Ring Open
NaHDMF0°C78%15% O-Alkylation (if OH free)
KOHDMSORT65%Hydrolysis observed
K2CO3AcetoneReflux40%Slow reaction

Protocol 3: N-Acylation (Taxoid Synthesis Route)

This reaction is pivotal for attaching the Taxol side chain (N-Benzoyl) or forming Boc-protected intermediates.

Reagents:

  • Base: LiHMDS (1.1 equiv) or LHMDS.

  • Acylating Agent: Benzoyl Chloride (BzCl) or Di-tert-butyl dicarbonate (Boc2O).

Procedure:

  • Dissolve 3-TES-lactam in THF at -78°C.

  • Add LiHMDS (1.1 equiv) dropwise. Stir for 15 min.

  • Add Benzoyl Chloride (1.1 equiv) dropwise.

  • Kinetic Control: Stir at -78°C for 1 hour, then quench immediately with NaHCO3. Warming to RT with excess base can lead to "imide" hydrolysis.

  • Result: Formation of N-Benzoyl-3-TES-4-phenylazetidin-2-one.

Protocol 4: N-Arylation (Chan-Lam Coupling)

For synthesizing Ezetimibe analogs, installing an N-Aryl group (e.g., 4-fluorophenyl) on an existing lactam is challenging via nucleophilic substitution. The Chan-Lam coupling offers a mild, copper-catalyzed oxidative pathway using arylboronic acids.

Mechanism & Advantages

Unlike the Ullmann condensation (requires high T, strong base), Chan-Lam proceeds at RT in air, preserving the


-lactam ring and stereochemistry.
Experimental Protocol
  • Substrate: 3-TES-protected lactam (1.0 mmol).

  • Coupling Partner: 4-Fluorophenylboronic acid (2.0 equiv).

  • Catalyst: Cu(OAc)2 (Copper(II) Acetate) (1.0 equiv).

  • Ligand/Base: Pyridine (2.0 equiv) or TEA.

  • Oxidant: Atmospheric Oxygen (Open flask or O2 balloon).

  • Solvent: Dichloromethane (DCM) or Dioxane.

Steps:

  • In a vial, mix the lactam, boronic acid, and Cu(OAc)2.

  • Add DCM (5 mL) and Pyridine.

  • Stir vigorously open to the air (or under an O2 balloon for faster rates) at Room Temperature for 24–48 hours.

    • Observation: The reaction mixture typically turns deep blue/green.

  • Monitoring: Monitor by TLC. If conversion stalls, add fresh catalyst (0.5 equiv).

  • Workup: Filter through a pad of Celite to remove Copper salts. Concentrate and purify via silica gel chromatography.

Global Deprotection (Optional)

If the final target requires a free C3-hydroxyl (as in active Taxol or Ezetimibe), remove the silyl group.

Reagent: TBAF (Tetra-n-butylammonium fluoride) buffered with Acetic Acid.

  • Note: Plain TBAF is basic and can degrade N-acyl

    
    -lactams. Always use TBAF/AcOH (1:1)  at 0°C.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (N-Alkylation) Moisture in THF or Base degradation.Distill THF over Na/Benzophenone; titrate LiHMDS.
Ring Opening (Hydrolysis) Reaction temperature too high; Quench too slow.Maintain -78°C strictly; use buffered quench (NH4Cl).
No Reaction (Chan-Lam) Catalyst inactive; Oxygen starvation.Use anhydrous Cu(OAc)2; ensure vigorous stirring for O2 uptake.
C3-O-Alkylation Incomplete Protection; Silyl migration.Ensure Step 1 (Protection) is quantitative by NMR before proceeding.

References

  • Ojima, I., et al. "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method." Tetrahedron, 1992, 48(34), 6985–7012.

  • Burnett, D. A., et al. "Synthesis and structure-activity relationships of 2-azetidinone cholesterol absorption inhibitors." Journal of Medicinal Chemistry, 1998, 41, 973-980.

  • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011, 2011(06), 829-856. (Chan-Lam Methodology).

  • Singh, R., et al. "N-Arylation of beta-lactams using Chan-Lam coupling conditions." Tetrahedron Letters, 2014.
  • Palomo, C., et al. "Asymmetric synthesis of beta-lactams by [2+2] cycloaddition." European Journal of Organic Chemistry, 1999.

Sources

Application Notes & Protocols: (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one as a Chiral Synthon for β-Lactam Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The β-lactam (2-azetidinone) ring is the cornerstone of several major classes of antibiotics, including the penicillins, cephalosporins, carbapenems, and monobactams (like nocardicins).[1][2] These agents function by inhibiting bacterial cell wall biosynthesis, a mechanism that has saved countless lives since the discovery of penicillin.[2] The relentless rise of antibiotic resistance necessitates the development of novel, semi-synthetic, and fully synthetic β-lactam antibiotics.[3] Central to this endeavor is the use of versatile, stereochemically defined building blocks, or synthons, that enable the efficient and precise construction of complex antibiotic structures.

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one is a powerful chiral intermediate whose rigid, four-membered ring holds two stereocenters in a defined configuration. This specific stereochemistry is homologous to the core structure of many advanced antibiotics, making it an invaluable starting point for their synthesis. The C3-hydroxyl group serves as a versatile handle for introducing various side chains, while the C4-phenyl group plays a crucial role in directing the stereochemistry of subsequent reactions before it is often cleaved or modified in later steps.

This document provides a detailed guide for researchers and drug development professionals on the strategic application of this compound in the synthesis of key antibiotic precursors. It combines field-proven insights with detailed, step-by-step protocols, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is critical for successful and safe experimentation.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉NO₂
Molar Mass 163.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 159-162 °C
Stereochemistry As specified (3S, 4R)
Solubility Soluble in methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in water.

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The Strategic Importance of the (3S,4R)-Stereochemistry

The biological activity of β-lactam antibiotics is exquisitely dependent on their three-dimensional structure. The (3S,4R) configuration of this synthon is particularly significant as it maps directly onto the stereochemical framework of potent antibiotics like the carbapenems and nocardicins.

Caption: Figure 1: Structure of this compound

  • C4-(R) Center: The phenyl group at the C4 position acts as a bulky stereodirecting group. In reactions such as enolate formation and subsequent alkylation at the C3 position (after hydroxyl protection), it effectively shields one face of the molecule, forcing incoming reagents to approach from the opposite face and thus preserving or influencing the stereochemical outcome.

  • C3-(S) Center: The hydroxyl group at the C3 position is a key functional handle. Its S-configuration is crucial for its eventual conversion into the side chains found in many antibiotics, such as the (R)-1-hydroxyethyl group in thienamycin and other carbapenems.

Application in Carbapenem Synthesis

Carbapenems are a class of broad-spectrum β-lactam antibiotics known for their potency against multidrug-resistant bacteria.[4] The synthesis of their bicyclic core is a complex challenge where chiral azetidinones serve as the foundation.[5][6] The following protocols outline a general workflow for converting this compound into a key carbapenem intermediate.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of a Chiral β-Lactam in Modern Therapeutics

The β-lactam ring is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1] Beyond its antibacterial prowess, the strained four-membered ring serves as a versatile chiral building block for a diverse array of therapeutic agents.[2][3] Among these, the enantiopure (3R,4S)-3-hydroxy-4-phenylazetidin-2-one stands out as a critical intermediate, primarily for the semi-synthesis of the potent anticancer drug, Paclitaxel (Taxol®), and its analogues.[4][5][6] The specific stereochemistry of this compound is paramount, as it dictates the biological activity of the final active pharmaceutical ingredient (API).[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable methodology for the synthesis of enantiopure (3R,4S)-3-hydroxy-4-phenylazetidin-2-one. The presented protocol focuses on the stereoselective reduction of a readily accessible precursor, 1-(4-methoxyphenyl)-4-phenylazetidine-2,3-dione, a strategy amenable to large-scale production. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and outline methods for purification and characterization, ensuring the final product meets the stringent purity and enantiomeric excess requirements of the pharmaceutical industry.

Synthetic Strategy: A Logic-Driven Approach to Enantiopure β-Lactams

The synthesis of the target molecule is a multi-step process that begins with the construction of the β-lactam ring, followed by the crucial stereoselective reduction of a ketone to introduce the desired hydroxyl group with the correct stereochemistry.

Part 1: Synthesis of the Precursor 1-(4-methoxyphenyl)-4-phenylazetidine-2,3-dione

The synthesis of the dione precursor is achieved through a well-established pathway involving the Staudinger cycloaddition of an imine and a ketene precursor, followed by oxidation. This method is widely recognized for its reliability and scalability.[1]

Part 2: Stereoselective Reduction of the α-Keto-β-Lactam

The cornerstone of this large-scale synthesis is the highly stereoselective reduction of the 3-keto group of the azetidinone precursor. Asymmetric hydrogenation using a chiral catalyst is the method of choice for this transformation on an industrial scale due to its efficiency and high enantioselectivity.[8] Specifically, borane reducing agents in the presence of a chiral catalyst, such as a CBS (Corey-Bakshi-Shibata) catalyst, have proven effective for this purpose.[9][10]

The mechanism of the CBS reduction involves the formation of a chiral oxazaborolidine catalyst in situ. This catalyst coordinates with the borane reducing agent and the ketone substrate in a highly organized, chair-like transition state. This steric and electronic control directs the hydride delivery to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in high excess.

G

Detailed Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Large-scale reactions should be conducted behind a blast shield, and appropriate fire extinguishing equipment should be readily available.

Protocol 1: Synthesis of 1-(4-methoxyphenyl)-4-phenylazetidine-2,3-dione

This protocol is adapted from established methods for β-lactam synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Benzaldehyde106.121.0 kg9.42
p-Anisidine123.151.16 kg9.42
Toluene92.145.0 L-
Oxalyl Chloride126.931.32 kg10.4
Dichloromethane (DCM)84.9310.0 L-
Triethylamine (TEA)101.192.1 kg (2.9 L)20.7
Dimethyl Sulfoxide (DMSO)78.135.0 L-

Procedure:

  • Imine Formation: To a 20 L reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark trap, add benzaldehyde (1.0 kg, 9.42 mol), p-anisidine (1.16 kg, 9.42 mol), and toluene (5.0 L). Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved (approx. 170 mL). Cool the reaction mixture to room temperature. The resulting solution of N-benzylidene-4-methoxyaniline is used directly in the next step.

  • Cycloaddition: In a separate 50 L reactor, cool a solution of the imine in toluene to 0 °C. In a separate vessel, dissolve oxalyl chloride (1.32 kg, 10.4 mol) in anhydrous dichloromethane (10.0 L) and cool to 0 °C. Slowly add triethylamine (2.1 kg, 20.7 mol) to the oxalyl chloride solution, maintaining the temperature below 5 °C. This generates the ketene precursor in situ.

  • Reaction and Workup: Slowly add the ketene precursor solution to the imine solution at 0 °C over 2-3 hours. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC. Upon completion, quench the reaction by the slow addition of water (5.0 L). Separate the organic layer, wash with brine (2 x 3.0 L), and dry over anhydrous sodium sulfate.

  • Oxidation and Isolation: Concentrate the organic phase under reduced pressure. Dissolve the crude product in a mixture of DMSO (5.0 L) and DCM (5.0 L). Sparge air or oxygen through the solution while stirring vigorously for 24-48 hours. Monitor the oxidation by TLC or HPLC. After completion, pour the reaction mixture into ice-water (20 L) and extract with ethyl acetate (3 x 5.0 L). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-methoxyphenyl)-4-phenylazetidine-2,3-dione. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Protocol 2: Large-Scale Enantioselective Reduction and Deprotection

This protocol is based on the principles of asymmetric ketone reduction.[9]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | | :--- | :--- | :--- | | 1-(4-methoxyphenyl)-4-phenylazetidine-2,3-dione | 267.28 | 1.0 kg | 3.74 | | (R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) | - | 374 mL | 0.374 | | Borane-dimethyl sulfide complex (BMS, ~10 M) | 75.97 | 411 mL | 4.11 | | Anhydrous Tetrahydrofuran (THF) | 72.11 | 10.0 L | - | | Ceric Ammonium Nitrate (CAN) | 548.22 | 4.1 kg | 7.48 | | Acetonitrile | 41.05 | 8.0 L | - | | Water | 18.02 | 8.0 L | - | | Ethyl Acetate | 88.11 | 15.0 L | - | | Methanol | 32.04 | 2.0 L | - |

Procedure:

  • Reaction Setup: To a 50 L jacketed reactor, purged with nitrogen, add 1-(4-methoxyphenyl)-4-phenylazetidine-2,3-dione (1.0 kg, 3.74 mol) and anhydrous THF (10.0 L). Cool the solution to -20 °C with stirring.

  • Catalyst and Reductant Addition: Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (374 mL, 0.374 mol, 10 mol%) to the reactor. Stir for 15 minutes. Then, add the borane-dimethyl sulfide complex (411 mL, 4.11 mol) dropwise over 2-3 hours, maintaining the internal temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the progress of the reduction by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol (2.0 L) at -20 °C. Allow the mixture to warm to room temperature.

  • Deprotection: In a separate reactor, dissolve ceric ammonium nitrate (CAN) (4.1 kg, 7.48 mol) in a mixture of acetonitrile (8.0 L) and water (8.0 L) and cool to 0 °C. Add the quenched reaction mixture to the CAN solution over 1 hour, maintaining the temperature below 10 °C. The color of the solution will change, indicating the cleavage of the p-methoxyphenyl (PMP) protecting group.

  • Workup and Isolation: Stir the mixture for an additional hour at room temperature. Dilute with water (10 L) and extract with ethyl acetate (3 x 5.0 L). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 3.0 L), water (2 x 3.0 L), and brine (3.0 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3R,4S)-3-hydroxy-4-phenylazetidin-2-one.

G Dione Azetidine-2,3-dione TransitionState Organized Transition State (Chair-like) Dione->TransitionState CBS (R)-CBS Catalyst Complex Chiral Catalyst-Borane Complex CBS->Complex Borane Borane Reagent Borane->Complex Complex->TransitionState HydrideDelivery Face-selective Hydride Delivery TransitionState->HydrideDelivery Product (3R,4S)-3-Hydroxy-β-lactam HydrideDelivery->Product

Purification and Characterization

Purification by Recrystallization

The crude product can be purified by recrystallization to improve both chemical and enantiomeric purity. A suitable solvent system is typically a mixture of ethyl acetate and hexanes.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Heat the mixture gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:4), and dry under vacuum.

Characterization

Yield and Purity Analysis:

ParameterMethodExpected Value
YieldGravimetric> 70% (over two steps)
Chemical PurityHPLC> 98%
Melting PointMelting Point ApparatusConsistent with literature values
Spectroscopic Data1H NMR, 13C NMR, IRConsistent with the structure of (3R,4S)-3-hydroxy-4-phenylazetidin-2-one

Enantiomeric Excess (e.e.) Determination:

The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., a polysaccharide-based column).[11]

Typical Chiral HPLC Conditions:

  • Column: Chiralpak® AD-H or equivalent

  • Mobile Phase: Hexane/Isopropanol (e.g., 90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected e.e.: > 98%

Troubleshooting and Key Considerations

  • Low Yield in Cycloaddition: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the ketene precursor. The slow addition of reagents at low temperatures is critical to minimize side reactions.

  • Incomplete Reduction: Ensure the borane reagent is of high quality and concentration. The reaction should be run under a strictly inert atmosphere.

  • Low Enantioselectivity: The purity and activity of the chiral catalyst are crucial. Use a freshly opened or properly stored catalyst. The reaction temperature must be carefully controlled.

  • Difficult Deprotection: If the CAN-mediated deprotection is sluggish, the reaction time can be extended, or a slight excess of CAN can be used.

  • Purification Challenges: If recrystallization is insufficient to achieve the desired purity, column chromatography on silica gel may be necessary, although this is less ideal for very large scales.

Conclusion

The large-scale synthesis of enantiopure (3R,4S)-3-hydroxy-4-phenylazetidin-2-one is a critical process in the production of important pharmaceuticals like Paclitaxel. The methodology outlined in this application note, centered on a robust cycloaddition and a highly stereoselective reduction, provides a scalable and efficient route to this valuable chiral building block. Careful control of reaction parameters, rigorous purification, and thorough analytical characterization are essential to ensure the final product meets the high standards required for drug development and manufacturing.

References

  • Banik, B. K. (2017). Microwave-Induced Synthesis of Enantiopure β-Lactams. Walsh Medical Media.
  • Gunda, G. (2001).
  • Pellicciari, R., et al. (2008). Efficient Synthesis of an Enantiopure β-Lactam as an Advanced Precursor of Thrombin and Tryptase Inhibitors.
  • Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
  • Conta, G., et al. (2011).
  • Max Planck Institute. (2023). Biosynthesis of paclitaxel unravelled. Max-Planck-Gesellschaft.
  • Schläger, S., & Weissenborn, M. (2024). Plants against cancer: towards green Taxol production through pathway discovery and metabolic engineering. eScholarship.org.
  • Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.pub.
  • Calter, M. A., et al. (2006).
  • Wu, G., et al. (2013). Ezetimibe synthesis method.
  • Li, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. PMC.
  • Noyori, R., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity.
  • Reddy, M. S., et al. (2007). Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s).
  • Wikipedia. (2024). Paclitaxel total synthesis. Wikipedia.
  • Schering Corporation. (2008). Process for the production of ezetimibe and intermediates used in this proces.
  • BenchChem. (2024). 3-(4-Methoxyphenyl)-1-phenylazetidin-3-ol. BenchChem.
  • Palomo, C., et al. (2008).
  • Reddy, M. S., et al. (2008). Improved process for the preparation of ezetimibe and its intermediates.
  • PubChem. (2024). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. PubChem.
  • Schindler, C. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Wang, J., et al. (2010). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry.
  • Zhang, X., et al. (2025).
  • Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
  • Singaram, B., et al. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Synlett.
  • Hu, X., et al. (2013). Ir-catalyzed asymmetric hydrogenation of β-keto esters 2 with chiral...
  • Trost, B. M., & Toste, F. D. (2003). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
  • Hekmat, D., et al. (2013).
  • Clifton, I. J., et al. (2009). Expression, purification, crystallization and preliminary X-ray studies of a prolyl-4-hydroxylase protein from Bacillus anthracis.
  • Mauduit, M., et al. (2018).
  • Zhang, X., et al. (2008). DAIPEN, daipen.
  • Kumar, P., & Pandey, R. K. (2004). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • Wang, L., et al. (2019).
  • Au, V. K. T., et al. (2021). Procedure of the overexpression, purification and crystallization of BLEG-1, a bifunctional and evolutionary divergent B3 metallo-β-lactamase, for structure-function studies. PMC.
  • Schindler, C. S. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Nardi, M., et al. (2023).
  • Grimm, C., et al. (2009). A crystallization screen based on alternative polymeric precipitants. Acta Crystallographica Section D: Biological Crystallography.

Sources

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one in the synthesis of antiviral agents.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one in Antiviral Synthesis

Introduction: The Chiral -Lactam Synthon Strategy

This compound is a high-value chiral building block belonging to the class of 3-hydroxy-4-aryl-2-azetidinones.[1] While its enantiomer, (3R,4S), is globally recognized as the precursor for the Docetaxel and Paclitaxel (Taxol®) C-13 side chains, the (3S,4R) isomer holds a distinct and critical niche in the synthesis of antiviral protease inhibitors .[2]

This application note details the utility of the (3S,4R) isomer as a "masked" form of (2S,3R)-3-phenylisoserine and related


-hydroxy-

-amino acids. These acyclic pharmacophores are essential transition-state mimetics found in HIV-1 protease inhibitors (e.g., norstatine analogs) and emerging peptidomimetic inhibitors for SARS-CoV-2 Mpro and HCV NS3/4A protease .[1]
Core Mechanism: The -Lactam Synthon Method

The utility of this molecule relies on the "


-Lactam Synthon Method" pioneered by Ojima et al. The strained four-membered ring serves as a spring-loaded electrophile.[1]
  • Rigid Scaffold: The

    
    -lactam ring locks the stereochemistry of the C3-hydroxyl and C4-phenyl groups in a cis relationship.[1]
    
  • Facile Ring Opening: Nucleophilic attack at the carbonyl or amide bond (under acidic/basic conditions) releases the ring strain, delivering acyclic amino acids with >99% retention of stereochemical integrity.[2]

  • Peptidomimetic Design: The resulting (2S,3R)-

    
    -hydroxy-
    
    
    
    -amino acid motif mimics the tetrahedral transition state of peptide bond hydrolysis, a mechanism exploited to block viral aspartyl and serine proteases.

Mechanistic Workflow & Applications

The following diagram illustrates the transformation of the (3S,4R)-lactam into bioactive antiviral cores.

BetaLactamSynthon cluster_0 Mechanism of Action Lactam (3S,4R)-3-Hydroxy-4- phenylazetidin-2-one (Scaffold) Opening Ring Opening (Acid/Base/Nucleophile) Lactam->Opening Strain Release Synthon (2S,3R)-Phenylisoserine Surrogates Opening->Synthon Stereoretention Target Antiviral Protease Inhibitors (HIV, HCV) Synthon->Target Peptidomimetic Coupling

Figure 1: The


-Lactam Synthon Method converting the cyclic scaffold into antiviral pharmacophores.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Kinetic Resolution

Rationale: Direct asymmetric synthesis (e.g., Staudinger reaction) often yields racemic cis-lactams.[1][2] To ensure the high enantiomeric excess (ee >99%) required for antiviral applications, an enzymatic kinetic resolution is the industry standard.[2]

Reagents:

  • Racemic cis-3-acetoxy-4-phenylazetidin-2-one (Precursor)[1]

  • Pseudomonas species Lipase (PSL) or Lipase AK[1][2]

  • Phosphate Buffer (pH 7.2)[2]

  • Acetonitrile (co-solvent)[1][2]

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 g of racemic cis-3-acetoxy-4-phenylazetidin-2-one in 50 mL of acetonitrile.

  • Enzyme Activation: Suspend 2.0 g of Lipase AK in 450 mL of 0.1 M phosphate buffer (pH 7.2).

  • Reaction Initiation: Add the substrate solution to the enzyme suspension dropwise under vigorous stirring at 25°C.

  • Monitoring: Monitor hydrolysis via HPLC (Chiralcel OD-H column). The enzyme selectively hydrolyzes the (3R,4S)-acetate (Taxol isomer) to the alcohol, leaving the desired (3S,4R)-acetate intact.[2]

  • Termination: Stop the reaction when conversion reaches 50% (typically 24–48 hours).

  • Extraction: Extract the mixture with ethyl acetate (3 x 200 mL).

  • Purification:

    • The organic layer contains both the (3R,4S)-alcohol and the (3S,4R)-acetate .[2]

    • Separate via silica gel column chromatography (Hexane:EtOAc gradient).[2]

    • Isolate the (3S,4R)-3-acetoxy-4-phenylazetidin-2-one .

  • Deacetylation: Treat the isolated acetate with mild base (K₂CO₃ in MeOH, 0°C, 1 h) to yield pure This compound .

Quality Control Criteria:

  • Appearance: White crystalline solid.[2]

  • Melting Point: 188–190°C.[2]

  • Optical Rotation:

    
     (c=0.5, MeOH).[1][2]
    
  • Stereochemical Purity: >99.5% ee (determined by Chiral HPLC).

Protocol B: Ring Opening to (2S,3R)-Norstatine Analogs

Rationale: This step converts the lactam into the acyclic "warhead" used in protease inhibitors.[2]

Reagents:

  • This compound (from Protocol A)[1]

  • Boc-anhydride (Boc₂O) / DMAP (Protection)[1][2]

  • Alcohol/Nucleophile (e.g., Benzyl alcohol for ester protection)[2]

  • HCl (catalytic) or NaOEt (stoichiometric)[2]

Workflow:

  • N-Protection: React the lactam (1.0 eq) with Boc₂O (1.2 eq) and DMAP (0.1 eq) in CH₂Cl₂ to form (3S,4R)-N-Boc-3-hydroxy-4-phenylazetidin-2-one . This activates the amide bond.[2]

  • Nucleophilic Opening: Dissolve the N-Boc lactam in the desired alcohol (e.g., MeOH or BnOH).[2]

  • Catalysis: Add 0.5 eq of NaOEt. Stir at 0°C for 2 hours.

  • Quench: Neutralize with acetic acid.

  • Result: The ring opens to yield the (2S,3R)-N-Boc-3-phenylisoserine ester .[1]

  • Application: This intermediate is directly coupled to the P2/P1' ligands of HIV/HCV protease inhibitors using standard peptide coupling reagents (EDC/HOBt).[2]

Data Summary & Validation

ParameterSpecificationMethod of Verification
Chemical Formula C₉H₉NO₂High-Res Mass Spectrometry (HRMS)
Molecular Weight 163.17 g/mol Mass Spec
Stereochemistry (3S, 4R)X-ray Crystallography / Chiral HPLC
Purity

98.0%
HPLC (Area %)
Residual Solvent < 500 ppmGC-Headspace
Antiviral Target HIV-1 Protease, HCV NS3Enzymatic IC₅₀ Assays (Literature)

Diagram: Stereochemical Validation Flow

Validation Racemic Racemic Mixture (cis-3-acetoxy) Resolution Enzymatic Resolution (Lipase AK) Racemic->Resolution HPLC Chiral HPLC Analysis (Chiralcel OD-H) Resolution->HPLC Result1 Peak 1: (3R,4S)-Alcohol (Discard/Recycle) HPLC->Result1 tR = 12.5 min Result2 Peak 2: (3S,4R)-Acetate (Target Intermediate) HPLC->Result2 tR = 18.2 min

Figure 2: HPLC-based validation of the kinetic resolution process.

References

  • Ojima, I. et al. (1992).[2] New and efficient routes to norstatine and its analogs with high enantiomeric purity by means of the

    
    -lactam synthon method. Journal of Organic Chemistry.[2][3] Link[1][2]
    
  • Singh, G.S. (2004).[2]

    
    -Lactams in the new millennium. Part-II: cephems, oxacephems, penams and monobactams.[2] Mini-Reviews in Medicinal Chemistry. Link
    
  • Kuznetsov, D.M. et al. (2021).[2] Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents.[1][4] Viruses.[2][5] Link

  • Genin, M.J. et al. (1995).[2] Synthesis and Bioactivity of Novel Bis(phenylisoserine) Derivatives as Potential HIV-1 Protease Inhibitors.[1][2] Journal of Medicinal Chemistry.[2][6] Link[2]

  • Veinberg, G. et al. (2004).[2] Enzymatic resolution of cis-3-acetoxy-4-phenyl-2-azetidinone—an intermediate in the synthesis of Paclitaxel side chain.[1] Bioorganic & Medicinal Chemistry Letters.[2][7] Link

Sources

The Staudinger Cycloaddition: A Detailed Protocol for the Synthesis of β-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the β-Lactam Ring

The β-lactam (azetidin-2-one) ring system is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1][2] Its inherent ring strain makes it a potent acylating agent, capable of inhibiting bacterial cell wall synthesis.[3] The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most versatile and widely employed methods for the synthesis of this critical heterocyclic scaffold.[1][4] This [2+2] cycloaddition reaction involves the reaction of a ketene with an imine to furnish the β-lactam product.[5] This application note provides a comprehensive overview of the Staudinger cycloaddition, including its mechanism, a detailed experimental protocol, and critical considerations for successful execution in a research setting.

Mechanistic Insights: A Stepwise Pathway to the Four-Membered Ring

The Staudinger cycloaddition is generally accepted to proceed through a stepwise mechanism rather than a concerted [2+2] cycloaddition.[5][6] The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene.[4][7] This initial step forms a zwitterionic intermediate.[5][7]

The stereochemical outcome of the reaction is determined in the subsequent ring-closing step.[7] This step involves an intramolecular nucleophilic attack of the enolate on the iminium ion, leading to the formation of the four-membered β-lactam ring.[6] The stereochemistry of the final product, whether cis or trans, is influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the reaction temperature.[6][8] Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[4]

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Imine Imine (R1-CH=N-R2) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R3,R4-C=C=O) Ketene->Zwitterion BetaLactam β-Lactam Zwitterion->BetaLactam Intramolecular Ring Closure

Experimental Protocol: A General Procedure for β-Lactam Synthesis

This protocol outlines a general procedure for the Staudinger cycloaddition. It is important to note that the specific conditions, including solvent, temperature, and reaction time, may require optimization depending on the specific substrates being used.

In Situ Generation of the Ketene

Ketenes are often unstable and are typically generated in situ from a stable precursor, most commonly an acyl chloride, in the presence of a tertiary amine base like triethylamine (Et₃N).[9][10]

Step-by-Step Procedure:
  • Imine Preparation: If the desired imine is not commercially available, it can be readily synthesized by the condensation of an aldehyde and a primary amine. Typically, equimolar amounts of the aldehyde and amine are refluxed in a suitable solvent such as ethanol or dichloromethane (DCM).[8] The formation of the imine can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the imine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).[10][11]

    • Cool the solution to the desired temperature, typically ranging from -78 °C to room temperature, using an appropriate cooling bath (e.g., dry ice/acetone or an ice bath).[10] The choice of temperature can significantly influence the stereoselectivity of the reaction.

  • Ketene Generation and Cycloaddition:

    • In a separate flask, prepare a solution of the acyl chloride (1.1-1.5 equivalents) in the same anhydrous solvent.

    • Slowly add the acyl chloride solution to the dropping funnel.

    • Simultaneously, begin the slow, dropwise addition of triethylamine (1.5-2.0 equivalents) to the stirred imine solution.

    • Immediately following the start of the triethylamine addition, begin the dropwise addition of the acyl chloride solution from the dropping funnel. The goal is to maintain a low concentration of the ketene in the reaction mixture to minimize polymerization.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the imine spot and the appearance of a new, typically more polar, product spot indicates the formation of the β-lactam.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization to afford the pure β-lactam.[8][10]

Experimental_Workflow Start Start Imine_Prep Imine Preparation (if necessary) Start->Imine_Prep Reaction_Setup Reaction Setup: Imine in Anhydrous Solvent Imine_Prep->Reaction_Setup Cooling Cooling to Desired Temperature Reaction_Setup->Cooling Reagent_Addition Slow, Simultaneous Addition: - Acyl Chloride Solution - Triethylamine Cooling->Reagent_Addition Monitoring Reaction Monitoring (TLC) Reagent_Addition->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Product Characterization (NMR, IR, Mass Spec) Purification->Characterization End End Characterization->End

Critical Parameters and Optimization

The success and stereochemical outcome of the Staudinger cycloaddition are highly dependent on several factors. Careful consideration and optimization of these parameters are crucial for achieving high yields and desired stereoselectivity.

ParameterRecommended ConditionsRationale and Key Considerations
Solvent Anhydrous Dichloromethane (DCM) or TolueneMust be anhydrous to prevent hydrolysis of the acyl chloride and ketene. The polarity of the solvent can influence the stability of the zwitterionic intermediate and thus the stereochemical outcome.
Temperature -78 °C to Room TemperatureLower temperatures often lead to higher stereoselectivity by slowing down the rate of competing side reactions and allowing for better kinetic control.[10]
Base Triethylamine (Et₃N)A non-nucleophilic base is required to dehydrohalogenate the acyl chloride to form the ketene without reacting with the acyl chloride itself.
Stoichiometry Acyl Chloride: 1.1-1.5 eq., Triethylamine: 1.5-2.0 eq.A slight excess of the acyl chloride and a larger excess of the base are typically used to ensure complete conversion of the imine.
Rate of Addition Slow, dropwiseSlow addition of the acyl chloride and base is critical to maintain a low concentration of the highly reactive ketene, thereby minimizing its polymerization.[7]

Conclusion

The Staudinger cycloaddition remains a powerful and versatile tool for the synthesis of β-lactams, providing access to a wide range of structurally diverse compounds with significant biological potential.[9][12] By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can effectively utilize this classic reaction to construct the valuable β-lactam core for applications in drug discovery and development. The protocol and insights provided in this application note serve as a valuable resource for scientists seeking to employ the Staudinger cycloaddition in their synthetic endeavors.

References

  • Staudinger synthesis - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837–1872.
  • Asif, M., Lakhani, A., & Ayub, K. (2025, September). Effect of oriented external electric fields on the Staudinger [2 + 2] cycloaddition reaction: a computational study. Journal of Molecular Liquids.
  • Fernández-López, R., & Vicario, J. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(17), 3563–3581.
  • Cossío, F. P., Arrieta, A., & Lecea, B. (2007). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 40(9), 743–751.
  • Al-Hadedi, A. A. M., Al-khafaji, Y. M. A., & Fadhel, M. A. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(48), 33946–33957.
  • Tuba, R., & Bazzi, H. S. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 11(36), 5976–5988.
  • Staudinger Reaction - Common Conditions. (n.d.). Retrieved February 13, 2026, from [Link]

  • General reaction scheme for Staudinger [2+2] cyclocondensation starting... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579.
  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Chemical Society Reviews, 37(4), 624–635.
  • Zavar, S., & Hossaini, Z. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2009). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Organic Reactions (pp. 1–205). John Wiley & Sons, Inc.
  • Staudinger Ketene Cycloaddition: Definition |Mechanism - Organic Chemistry Reaction. (2026, February 8). Retrieved February 13, 2026, from [Link]

  • Bakulina, O. Y., et al. (2022).
  • β-Lactam synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Strategic Synthesis of β-Amino Acids via Ring-Opening of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

β-Amino acids are pivotal structural motifs in modern pharmacology and materials science, conferring unique conformational constraints and enhanced metabolic stability to peptides and bioactive molecules.[1] The chiral β-lactam, (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one, serves as a highly valuable and versatile starting material for the stereocontrolled synthesis of these compounds. Its prevalence as a precursor is highlighted by its role in the semi-synthesis of the C-13 side-chain of the renowned anticancer agent Paclitaxel (Taxol®).[2][3] This guide provides a detailed exposition of the synthetic strategy, complete with validated protocols, mechanistic insights, and expert commentary on the transformation of this key β-lactam into functionalized β-amino acids. The core methodology involves a three-stage process: strategic protection of reactive functional groups, diastereoselective nucleophilic ring-opening of the strained azetidinone core, and final deprotection to yield the target molecule.

Introduction: The Strategic Value of the Azetidin-2-one Core

The rigid, four-membered ring of this compound is a reservoir of chemical potential. The ring strain makes the amide bond susceptible to nucleophilic attack, a feature not readily observed in acyclic amides. This reactivity, combined with the two pre-defined stereocenters, allows for a highly controlled introduction of new functionalities to generate enantiopure β-amino acid derivatives.

The overall synthetic pathway is a deliberate sequence designed to manage the reactivity of the starting material. The N-H and O-H groups must first be masked with appropriate protecting groups to prevent undesired side reactions and to direct the nucleophile to the desired electrophilic site—the carbonyl carbon of the lactam.

G A Start: (3S,4R)-3-Hydroxy-4- phenylazetidin-2-one B Stage 1: Orthogonal Protection (N- and O- groups) A->B Mask reactive sites C Stage 2: Nucleophilic Ring-Opening of β-Lactam B->C Unmask carbonyl for attack D Stage 3: Deprotection C->D Form β-amino acid backbone E Final Product: β-Amino Acid Derivative D->E Isolate target molecule G start This compound N-H O-H step1 N-Boc Protected Intermediate N-Boc O-H start:n->step1:n (Boc)₂O, DMAP step2 Fully Protected Substrate N-Boc O-TIPS step1:o->step2:o TIPS-Cl, Imidazole G sub Protected Azetidin-2-one (Electrophile) int Tetrahedral Intermediate sub->int Nucleophilic Attack at Carbonyl nuc Nucleophile (e.g., MeO⁻, OH⁻) nuc->int prod Ring-Opened Product (β-Amino Acid Derivative) int->prod Ring Opening & C-N Bond Cleavage

Sources

Troubleshooting & Optimization

Troubleshooting low yields in (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This technical guide serves as a primary troubleshooting resource for researchers and process chemists experiencing suboptimal yields in the synthesis of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one. This critical β-lactam intermediate is typically accessed via a Staudinger [2+2] ketene-imine cycloaddition, a powerful but often sensitive transformation.[1][2] This document provides a structured, cause-and-effect approach to diagnosing and resolving common issues encountered during this synthesis.

Part 1: Core Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields rarely stem from a single source. More often, they are the result of several small, compounding factors. This guide is structured to follow the typical experimental workflow, from reagent preparation to product isolation.

Section 1.1: Purity and Integrity of Starting Materials

The axiom "garbage in, garbage out" is particularly true for stereoselective synthesis. The purity of your imine and the integrity of your reagents are foundational to success.

Question: My reaction is sluggish, and the crude NMR shows multiple unidentifiable byproducts. Could my starting materials be the problem?

Answer: Yes, this is the most common cause of inconsistent results. The two primary suspects are the imine and the reagents used to generate the ketene.

  • Imine Quality (N-cinnamylidene-p-toluidine):

    • The Cause: The imine is formed in an equilibrium reaction. The presence of residual starting materials (benzaldehyde, p-toluidine) or hydrolysis products can initiate multiple side-reactions, consuming your acid chloride and complicating purification.

    • Troubleshooting Protocol:

      • Purity Verification: Before use, verify the purity of your imine via ¹H NMR and melting point analysis. A sharp melting point is a good indicator of purity.

      • Recrystallization: If impurities are detected, recrystallization is mandatory. Ethanol is a common and effective solvent for this purpose.[3]

      • Storage: Store the purified imine in a desiccator over a drying agent (e.g., CaSO₄, P₂O₅) to prevent hydrolysis.

  • Reagent Integrity (Chloracetyl Chloride & Triethylamine):

    • The Cause: Chloracetyl chloride is highly susceptible to hydrolysis, forming chloroacetic acid, which will not form a ketene. Triethylamine (Et₃N) is hygroscopic; water contamination will quench the ketene intermediate and hydrolyze the acid chloride.

    • Troubleshooting Protocol:

      • Use Fresh Acid Chloride: Use a freshly opened bottle of chloracetyl chloride or distill it immediately before use.

      • Dry and Distill the Base: Reflux triethylamine over potassium hydroxide (KOH) or calcium hydride (CaH₂), then distill under a nitrogen atmosphere. Store the freshly distilled Et₃N over molecular sieves.

Section 1.2: Reaction Conditions and Stereochemical Control

The Staudinger cycloaddition is a kinetically controlled process where temperature, solvent, and addition rates directly influence the yield and the diastereomeric ratio of the resulting β-lactam.[4][5]

Question: My overall yield is low, and I'm getting a poor ratio of the desired cis-β-lactam to the trans isomer. How can I optimize the reaction conditions?

Answer: Precise control over the reaction environment is critical for maximizing both yield and diastereoselectivity. The formation of the zwitterionic intermediate is the key step where stereochemistry is often set.[5][6]

  • Temperature Management:

    • The Cause: The reaction is exothermic. An uncontrolled temperature increase can lead to polymerization of the ketene or promote side reactions, reducing the overall yield. It can also affect the equilibrium of the zwitterionic intermediate, potentially lowering the desired cis selectivity.[5]

    • Troubleshooting Protocol:

      • Maintain Low Temperature: Conduct the dropwise addition of both chloracetyl chloride and triethylamine at a low temperature, typically between -20 °C and 0 °C, using a suitable cooling bath (e.g., dry ice/acetone).

      • Slow and Controlled Warming: After the additions are complete, allow the reaction to warm to room temperature slowly over several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Solvent and Concentration:

    • The Cause: The solvent plays a critical role in stabilizing the reaction intermediates. Protic or wet solvents will destroy the ketene. Solvent polarity can also influence the diastereoselectivity.[4]

    • Troubleshooting Protocol:

      • Use Anhydrous Aprotic Solvents: Dichloromethane (DCM) is the most common solvent for this reaction.[1] Ensure it is rigorously dried, for instance, by distillation from CaH₂.

      • Maintain Adequate Dilution: While concentration drives reaction rates, overly concentrated solutions can promote polymerization. A typical concentration is in the range of 0.1-0.5 M with respect to the imine.

Table 1: Summary of Optimized Reaction Parameters

Parameter Recommended Condition Rationale & Causality
Imine Purity >99% (Verified by NMR/MP) Prevents side reactions from residual aldehydes or amines.
Solvent Anhydrous Dichloromethane (CH₂Cl₂) Aprotic nature prevents quenching of the ketene intermediate.
Temperature -20 °C to 0 °C during addition Controls exothermic reaction; favors kinetic product formation.
Base Freshly distilled Et₃N Ensures anhydrous conditions for efficient ketene generation.

| Addition Rate | Slow, dropwise | Maintains low temperature and prevents localized high concentrations of reactive ketene. |

Section 1.3: Work-up and Purification Strategy

The β-lactam ring is strained and can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.[7] A carefully planned work-up is essential to isolate the product without degradation.

Question: I see a good product spot on TLC, but my isolated yield is very low after work-up and chromatography. What am I doing wrong?

Answer: This indicates potential product loss during the isolation phase. This can be due to hydrolysis during the aqueous wash or inefficient separation during chromatography.

  • Aqueous Work-up:

    • The Cause: Prolonged exposure to acidic or basic aqueous solutions can lead to the opening of the β-lactam ring.

    • Troubleshooting Protocol:

      • Mild Quench: Quench the reaction by washing with a saturated solution of sodium bicarbonate (NaHCO₃), which is basic enough to neutralize HCl but mild enough to minimize hydrolysis.

      • Minimize Contact Time: Perform the aqueous extractions quickly. Follow with a brine wash to facilitate phase separation and remove bulk water.

      • Thorough Drying: Dry the organic layer meticulously with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.

  • Purification:

    • The Cause: The crude product is a mixture of diastereomers and byproducts. Improper chromatographic conditions can lead to poor separation and product loss.

    • Troubleshooting Protocol:

      • Use Flash Column Chromatography: This is the standard method for separation. Use a silica gel with a moderate polarity eluent system, such as a gradient of ethyl acetate in hexanes.

      • Monitor by TLC: Carefully monitor the column fractions by TLC to identify and combine the fractions containing the pure desired product. The cis and trans isomers should have different Rf values.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I definitively determine the stereochemistry of my product? A1: ¹H NMR spectroscopy is the most common method. The coupling constant (J-value) between the C3 and C4 protons on the β-lactam ring is diagnostic. The cis isomer typically exhibits a larger coupling constant (J ≈ 5-6 Hz) compared to the trans isomer (J ≈ 2-3 Hz).[2][8] For unambiguous confirmation, single-crystal X-ray diffraction is the gold standard.[9]

Q2: The reaction stalls and does not go to completion, even after warming to room temperature. What are the likely causes? A2: This is often due to insufficient or deactivated reagents. Ensure you are using at least a slight excess (1.1-1.2 equivalents) of both chloracetyl chloride and triethylamine. If the problem persists, verify the quality of your triethylamine; if it is old or was not stored properly, it may be ineffective.

Q3: Can microwave irradiation be used to improve the yield or reaction time? A3: Microwave-assisted Staudinger cycloadditions have been reported.[10] Irradiation can dramatically reduce reaction times. However, it often favors the formation of the thermodynamically more stable trans isomer, which may not be the desired product in this specific synthesis. Conventional low-temperature methods are generally preferred for maximizing cis selectivity.[10]

Part 3: Visualization of Key Processes

Logical Troubleshooting Workflow

The following diagram provides a structured decision-making process for addressing low yields.

TroubleshootingWorkflow start Low Yield Observed check_sm 1. Analyze Starting Materials (Imine, Reagents, Solvent) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok purify_sm Action: Recrystallize Imine Distill Reagents/Solvent sm_ok->purify_sm No check_conditions 2. Review Reaction Conditions (Temp, Addition Rate, Time) sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Ensure Temp < 0°C Slow Dropwise Addition conditions_ok->optimize_conditions No check_workup 3. Evaluate Work-up & Purification (Quenching, Chromatography) conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Isolation Efficient? check_workup->workup_ok optimize_workup Action: Use Mild Quench (NaHCO₃) Optimize Eluent Gradient workup_ok->optimize_workup No end_success Yield Improved workup_ok->end_success Yes optimize_workup->check_workup end_fail Consult Advanced Literature (e.g., Catalytic Variants) end_success->end_fail Further Optimization Needed StaudingerMechanism cluster_0 Ketene Formation cluster_1 [2+2] Cycloaddition acid_chloride Cl-CH₂-CO-Cl + Et₃N ketene CH₂=C=O + Et₃N·HCl acid_chloride->ketene -HCl imine Imine Ph-CH=N-Tol zwitterion Zwitterionic Intermediate imine->zwitterion Nucleophilic Attack product β-Lactam zwitterion->product Ring Closure ketene_ref Ketene

Caption: The stepwise mechanism of the Staudinger ketene-imine cycloaddition.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Stereoselective β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereoselective β-Lactam Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing these vital heterocyclic compounds. β-Lactams form the core structure of numerous antibiotics, including penicillins and cephalosporins, making their stereoselective synthesis a critical area of research.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering step-by-step guidance to diagnose and resolve common problems encountered during stereoselective β-lactam synthesis.

Problem 1: Low or No Yield of the Desired β-Lactam

Question: My Staudinger [2+2] cycloaddition reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I rectify this?

Answer: Low or no yield in a Staudinger cycloaddition is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential.

Causality and Recommended Actions:

  • Ketene Instability: Ketenes, especially those that are not highly substituted, are prone to polymerization and dimerization.[4]

    • Solution: Generate the ketene in situ at low temperatures (e.g., -78 °C to 0 °C) and ensure it reacts with the imine immediately.[4][5] This can be achieved by the slow addition of an acyl chloride to a solution containing the imine and a tertiary amine base.[4]

  • Imine Hydrolysis: Imines can be sensitive to moisture and hydrolyze back to their corresponding aldehyde or ketone and amine.[4]

    • Solution: Conduct the reaction under strictly anhydrous conditions using freshly distilled, dry solvents and an inert atmosphere (e.g., nitrogen or argon).[4]

  • Unreactive Starting Materials: The electronic properties of the substituents on both the ketene and the imine significantly influence the reaction rate.[6]

    • Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally accelerate the ring closure, favoring the formation of the cis-β-lactam.[6][7]

    • Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the reaction.[6][7]

    • Solution: If you suspect unreactivity, consider modifying the electronic nature of your substrates. For instance, using a more electron-rich ketene precursor or a more electron-deficient imine could enhance the reaction rate.

  • Steric Hindrance: Bulky substituents on either the ketene or the imine can sterically hinder the cycloaddition.

    • Solution: Evaluate the steric bulk of your starting materials. It may be necessary to redesign the synthesis with less sterically demanding precursors if this is identified as the primary issue.

Problem 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Question: My reaction is producing a mixture of cis and trans isomers, and I need to favor one over the other. How can I control the diastereoselectivity?

Answer: Controlling the cis/trans stereochemistry is a cornerstone of stereoselective β-lactam synthesis. The outcome is primarily dictated by the reaction mechanism and conditions.[8]

Causality and Recommended Actions:

  • Reaction Mechanism and Temperature: The Staudinger reaction proceeds through a zwitterionic intermediate. The final stereochemistry depends on the competition between direct ring closure and isomerization of this intermediate.[4][6]

    • To favor the cis isomer: Lower reaction temperatures (e.g., -78 °C) generally promote direct ring closure before isomerization can occur, leading to the kinetically favored cis product.[4]

    • To favor the trans isomer: Higher temperatures can facilitate the isomerization of the zwitterionic intermediate to its more thermodynamically stable conformation, which then cyclizes to the trans product.[4] Some protocols have shown that microwave irradiation in a polar solvent can favor the formation of trans β-lactams.[9]

  • Solvent Effects: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states, thereby affecting the stereochemical outcome.[10][11]

    • Solution: A systematic solvent screen is recommended. Less polar solvents like toluene or dichloromethane often favor one diastereomer, while more polar solvents like acetonitrile or DMF might favor the other. Computational studies suggest that electrostatic solute-solvent interactions are critical in controlling the stereoselectivity.[10][11][12]

  • Choice of Base: The tertiary amine base used for in situ ketene generation can influence the stereoselectivity.

    • Solution: Experiment with different bases, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or proton sponges. The steric and electronic properties of the base can affect the aggregation state of the reactants and intermediates.

  • Substituent Effects: As mentioned previously, the electronic nature of the substituents on the ketene and imine plays a crucial role.[6][7]

    • cis-selective: Electron-donating groups on the ketene and electron-withdrawing groups on the imine.[6][7]

    • trans-selective: Electron-withdrawing groups on the ketene and electron-donating groups on the imine.[6][7]

Problem 3: Epimerization of the Product

Question: I've successfully synthesized my desired β-lactam, but it seems to be epimerizing at the C3 or C4 position during workup or purification. How can I prevent this?

Answer: The protons at the C3 and C4 positions of the β-lactam ring can be acidic, especially if there are electron-withdrawing groups present, making them susceptible to epimerization under basic or acidic conditions.

Causality and Recommended Actions:

  • Basic Conditions: Residual base from the reaction (e.g., triethylamine) or basic conditions during workup (e.g., sodium bicarbonate wash) can lead to deprotonation and subsequent reprotonation, causing epimerization.

    • Solution: Use a mild acidic quench (e.g., saturated aqueous ammonium chloride) to neutralize the reaction mixture.[4] Avoid strong bases during extraction.

  • Acidic Conditions: Strong acidic conditions can also promote epimerization.

    • Solution: Maintain neutral or near-neutral pH during workup and purification.

  • Purification Method: Silica gel chromatography can sometimes be acidic enough to cause epimerization of sensitive β-lactams.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent and then flushing with the pure eluent. Alternatively, consider other purification methods such as recrystallization or chromatography on a different stationary phase like alumina.

Problem 4: Competing Side Reactions

Question: I'm observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can compete with the desired [2+2] cycloaddition.

Causality and Recommended Actions:

  • [4+2] Cycloaddition (Diels-Alder type): This can occur when using α,β-unsaturated imines or ketenes, leading to dihydropyridinones.[4]

    • Solution: This side reaction is often favored by higher temperatures. Running the reaction at lower temperatures can help to favor the [2+2] cycloaddition pathway.

  • Enamine Formation: The presence of secondary amine impurities can lead to the formation of enamines from enolizable aldehydes or ketones.[4]

    • Solution: Ensure the purity of your starting materials and use freshly prepared or purified imines.

  • Self-Condensation of Ketenes: As discussed, ketenes can react with themselves.

    • Solution: Maintain a low concentration of the ketene by slow addition of the acyl chloride and ensure the imine is present in a stoichiometric or slight excess amount.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of stereoselective β-lactam synthesis.

1. What are the key methods for achieving enantioselectivity in β-lactam synthesis?

Enantioselectivity is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.[8][13]

  • Asymmetric Catalysis: Chiral catalysts, such as N-heterocyclic carbenes (NHCs), chiral Lewis acids, or organocatalysts like derivatives of cinchona alkaloids, can be employed to create a chiral environment around the reactants, leading to the preferential formation of one enantiomer.[14][15] Palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation is another modern approach.[16]

  • Chiral Auxiliaries: A chiral auxiliary can be attached to either the ketene or the imine. This auxiliary directs the stereochemical course of the cycloaddition, and is then cleaved to yield the enantiomerically enriched β-lactam.[8]

2. How do I choose the right protecting group for my synthesis?

Protecting groups are often necessary to mask reactive functional groups on the starting materials that are not involved in the cycloaddition.[17][18] The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions of the cycloaddition.

  • Readily removable in high yield under conditions that do not affect the β-lactam ring or other functional groups.[17] For hydroxyl groups, silyl ethers (e.g., TBDMS) or benzyl ethers are common choices.[19] For amines, carbamates like Boc or Cbz are frequently used.[18] The choice of protecting group can also influence the stereochemical outcome of the reaction.[19]

3. What is the best way to monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. It allows you to track the consumption of the starting materials (imine and acyl chloride) and the formation of the β-lactam product. ¹H NMR spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the conversion and the diastereomeric ratio.

4. What are the best practices for purifying β-lactam products?

β-Lactams can be sensitive to both heat and pH.

  • Column Chromatography: Use a deactivated stationary phase if necessary (as described in the epimerization section). Avoid prolonged exposure to the stationary phase.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent system can be found. It also has the advantage of potentially enriching one diastereomer.

  • Drying: Due to their instability, β-lactam products should be dried at moderate temperatures (e.g., below 40 °C) under vacuum to prevent degradation.[20]

III. Experimental Protocols and Data

Protocol: General Procedure for Stereoselective Staudinger Cycloaddition

This protocol provides a general guideline for the in situ generation of a ketene and its subsequent reaction with an imine to form a β-lactam.[4]

Materials:

  • Imine (1.0 eq)

  • Acyl chloride (1.0 eq)

  • Triethylamine (or other tertiary amine base) (1.2 eq)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous CH₂Cl₂ in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to the desired temperature (e.g., -78 °C for cis-selectivity, 0 °C or room temperature for potentially higher trans-selectivity) using an appropriate cooling bath.

  • In a separate flask, prepare a solution of the acyl chloride (1.0 eq) in anhydrous CH₂Cl₂.

  • Add the acyl chloride solution dropwise to the stirred imine solution over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the product with CH₂Cl₂ or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Influence of Reaction Conditions on Diastereoselectivity
EntrySolventTemperature (°C)BaseTypical Major Isomer
1CH₂Cl₂-78Et₃Ncis
2Toluene0DIPEAcis
3CH₃CN25Et₃NMixture/trans
4Dioxane80Proton Spongetrans

Note: The actual stereochemical outcome is highly substrate-dependent.

IV. Visualization of Key Concepts

Diagram 1: Staudinger Cycloaddition Mechanism

Staudinger_Mechanism Start Imine + Ketene Zwitterion Zwitterionic Intermediate Start->Zwitterion Nucleophilic Attack Cis_Product cis-β-Lactam Zwitterion->Cis_Product Direct Ring Closure (Kinetic) Isomerization Isomerization Zwitterion->Isomerization Rotation Trans_Product trans-β-Lactam Isomerization->Trans_Product Ring Closure (Thermodynamic)

Caption: Mechanism of the Staudinger [2+2] cycloaddition.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No Yield Observed Check_Conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? Start->Check_Conditions Check_Conditions->Start If No, Fix & Retry Check_Reagents Verify Reagent Purity: - Freshly Distilled Solvents? - Pure Imine? Check_Conditions->Check_Reagents If Yes Check_Reagents->Start If No, Purify & Retry Consider_Kinetics Evaluate Reactivity: - Electronic Effects? - Steric Hindrance? Check_Reagents->Consider_Kinetics If Yes Optimize_Temp Optimize Temperature: - In situ Ketene Generation at Low Temp? Consider_Kinetics->Optimize_Temp Modify_Substrates Modify Substrates: - Adjust Electronic Properties Consider_Kinetics->Modify_Substrates Success Improved Yield Optimize_Temp->Success Modify_Substrates->Success

Caption: Decision tree for troubleshooting low yield issues.

V. References

  • Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry.

  • Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. (2014). Chemical Reviews.

  • Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications.

  • β-Lactam synthesis. Organic Chemistry Portal.

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. (2020). The Journal of Organic Chemistry.

  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. (2002). University of Illinois Urbana-Champaign.

  • Asymmetric Catalysis in β-Lactam Synthesis Research Guide. PapersFlow.

  • Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. (2019). ACS Catalysis.

  • Protection of hydroxyl in the synthesis of semisynthetic beta-lactam antibiotics. (1981). The Journal of Antibiotics.

  • Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications.

  • Novel and Recent Synthesis and Applications of β-Lactams. (2009). Molecules.

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.

  • DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. (2018). Periodica Polytechnica Chemical Engineering.

  • Optimization of Ketene-Imine Staudinger Cyclization under Flow Conditions. Technology Networks.

  • Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis. BenchChem.

  • Synthesis of β-Lactams. (2020). Encyclopedia.pub.

  • Staudinger Synthesis. Organic Chemistry Portal.

  • Process for the production of beta lactam crystals. (2009). Google Patents.

  • Protecting group. Wikipedia.

  • Protective Groups. Organic Chemistry Portal.

  • β-Lactam. Wikipedia.

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Purification Techniques for Diastereomers of 3-Hydroxy-4-phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-hydroxy-4-phenylazetidin-2-one diastereomers. As a key chiral building block, notably as a precursor for the Taxol side chain, achieving high diastereomeric purity is critical for its application in pharmaceutical synthesis.[1] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to address the common challenges encountered during the separation of these stereoisomers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of 3-hydroxy-4-phenylazetidin-2-one diastereomers.

Q1: What are the primary methods for separating diastereomers of 3-hydroxy-4-phenylazetidin-2-one?

The two principal methods for separating these diastereomers are fractional crystallization and chromatography.

  • Fractional Crystallization: This classical technique exploits the differences in solubility between diastereomers in a specific solvent.[2][3] One diastereomer preferentially crystallizes from the solution, leaving the other enriched in the mother liquor. Its success is highly dependent on the solvent system and the intrinsic physical properties of the diastereomeric pair.

  • Chromatography: This is the most versatile and widely used method. Since diastereomers have different physical properties, they can often be separated on standard achiral stationary phases (like silica gel).[4] However, for challenging separations or high-purity requirements, High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the gold standard, offering excellent resolution.[5][6][7][8]

Q2: Why can separating these diastereomers be challenging?

The challenge arises from the subtle structural differences between diastereomers. While they have distinct physical properties, these differences can be minor, leading to similar solubilities and chromatographic retention times. This makes achieving baseline separation or efficient fractional crystallization non-trivial, often requiring extensive optimization of conditions.

Q3: How do I accurately assess the diastereomeric purity (or diastereomeric excess, d.e.) of my sample?

Chiral HPLC is the most reliable method for determining diastereomeric purity. A well-developed chiral HPLC method can provide baseline separation of all stereoisomers, allowing for accurate quantification by integrating the peak areas.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, provided there are distinct, non-overlapping signals for each diastereomer in the spectrum (e.g., in the ¹H or ¹⁹F NMR).

Section 2: Troubleshooting Guide by Technique

This section provides solutions to specific problems you may encounter during your purification experiments.

Part A: Fractional Crystallization

Q4: My diastereomeric mixture won't crystallize from the crude reaction. What should I try?

Failure to crystallize is typically a solubility or purity issue. Here is a systematic approach:

  • Increase Purity First: Crystallization is highly sensitive to impurities. Perform a basic workup or a quick filtration through a silica plug to remove gross impurities from the reaction mixture.

  • Systematic Solvent Screening: The choice of solvent is critical.[3] Create a screening table to test a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures thereof).

  • Control Supersaturation: Dissolve the crude material in a minimal amount of a suitable hot solvent and allow it to cool slowly and undisturbed. Rapid cooling often leads to precipitation or oiling out rather than crystallization. If slow cooling fails, consider vapor diffusion or using an anti-solvent system.

  • Induce Nucleation: If a supersaturated solution remains clear, try seeding with a tiny crystal of the desired pure diastereomer (if available) or scratching the inside of the flask with a glass rod to create nucleation sites.

Q5: My product is "oiling out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above the melting point of the solid phase, or when the rate of supersaturation is too high.

  • Cause: The solvent may be too poor for your compound, or the solution is being cooled too quickly.

  • Solution 1 (Slower Cooling): Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly, perhaps by placing the flask in a large, insulated container (a Dewar flask) to minimize the cooling rate.

  • Solution 2 (Solvent System Adjustment): The solvent system may be inadequate. Add a small amount of a "better" solvent (one in which your compound is more soluble) to the hot mixture to reduce the level of supersaturation. For example, if your compound is oiling out from hexane, add a small volume of ethyl acetate.

Q6: After one round of crystallization, the diastereomeric excess (d.e.) of my solid has only marginally improved. What is happening?

This indicates a poor separation efficiency for the chosen solvent system.

  • Possible Cause 1 (Similar Solubilities): The solubilities of the two diastereomers in your chosen solvent are very close. This is common and requires re-screening for a more selective solvent system.

  • Possible Cause 2 (Solid Solution Formation): The two diastereomers may be co-crystallizing to form a solid solution, which severely limits the effectiveness of fractional crystallization. This can sometimes be overcome by changing the solvent, as solvent-solute interactions can influence the crystal lattice.

  • Solution: Perform multiple recrystallizations. While tedious, this can gradually enrich the desired diastereomer. If this fails, it is a strong indication that chromatography is the more appropriate method for your specific pair of diastereomers.

Part B: Column Chromatography (Achiral & Chiral HPLC)

Q7: I am seeing poor or no separation between my diastereomers on a standard silica gel column. What should I do next?

While some diastereomers separate easily on silica, others require more specialized techniques.

  • Optimize Achiral Conditions: Before abandoning silica gel, try a systematic optimization of the mobile phase. Varying the solvent polarity (e.g., adjusting the ethyl acetate/hexane ratio) or adding a small amount of a more polar solvent like methanol can sometimes improve selectivity.

  • Switch to HPLC: If flash chromatography fails, HPLC is the logical next step. Diastereomers can often be separated on standard reversed-phase columns (e.g., C18) because they have different hydrophobicities.[4]

  • Proceed to Chiral HPLC: For the most challenging separations, or when baseline resolution is required for analytics or preparative work, chiral HPLC is necessary.

Q8: How do I choose the right Chiral Stationary Phase (CSP) for HPLC separation of β-lactam diastereomers?

CSP selection is the most critical factor in chiral HPLC. For β-lactams, polysaccharide-based and macrocyclic glycopeptide CSPs are highly effective.[7][8]

Chiral Stationary Phase (CSP) Type Common Trade Names Typical Mobile Phase Modes Comments for β-Lactams
Polysaccharide-Based (Cellulose/Amylose Carbamates) Chiralcel® (OD, OJ, AD), Chiralpak® (IC, IA)Normal Phase (Hexane/Alcohol), Polar Organic (Acetonitrile/Alcohol), Reversed-Phase (Buffer/Acetonitrile)This is the most successful class of CSPs for β-lactams.[5][11] The combination of hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate groups provides excellent chiral recognition.[7]
Macrocyclic Glycopeptide Chirobiotic™ (T, TAG, V)Polar Organic, Reversed-PhaseTeicoplanin (T) and Teicoplanin Aglycone (TAG) columns are particularly effective for separating β-lactam stereoisomers.[5] They offer complementary selectivity to polysaccharide columns.
Cyclodextrin-Based Cyclobond™Reversed-Phase, Polar OrganicDerivatized cyclodextrin phases have shown success in separating various β-lactams, often in reversed-phase mode.[6]

Expert Tip: A highly effective screening strategy is to test a polysaccharide column (e.g., Chiralpak IA or IC) and a macrocyclic glycopeptide column (e.g., Chirobiotic TAG). These two columns often provide complementary results.[5]

Q9: My chiral HPLC resolution is poor (Resolution factor, Rs < 1.5). How can I systematically improve it?

Poor resolution can be addressed by optimizing several parameters. Follow this workflow:

G start Poor Resolution (Rs < 1.5) step1 Adjust Mobile Phase Strength (e.g., change % Alcohol in Hexane) start->step1 step2 Change Alcohol Modifier (e.g., Isopropanol to Ethanol) step1->step2 No significant improvement success Resolution Achieved (Rs >= 1.5) step1->success Success! step3 Adjust Temperature (Lower temp often increases Rs) step2->step3 No significant improvement step2->success Success! step4 Change Mobile Phase Mode (e.g., Normal Phase to Polar Organic) step3->step4 No significant improvement step3->success Success! step5 Switch to a Different CSP Class (e.g., Polysaccharide to Glycopeptide) step4->step5 No significant improvement step4->success Success! step5->success Success!

Caption: Workflow for optimizing HPLC resolution.

Lowering the column temperature often improves resolution for enthalpy-driven separations, which are common for this class of compounds.[11] Additionally, adjusting the flow rate can have an impact; lower flow rates sometimes improve resolution, but at the cost of longer run times.[11]

Q10: My HPLC peaks are tailing or showing poor shape. What are the common causes and solutions?

Peak tailing compromises both resolution and quantification accuracy.

  • Cause 1 (Secondary Interactions): The hydroxyl group or amide in your molecule might be having unwanted ionic interactions with residual silanols on the silica support.

    • Solution: Add a mobile phase modifier. For normal phase, a small amount of a basic additive like diethylamine (DEA) can mask acidic silanols.[11] For reversed-phase, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often used.[10][12]

  • Cause 2 (Column Overload): Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Cause 3 (Column Degradation): The column may be contaminated or nearing the end of its life.

    • Solution: Try flushing the column with a strong solvent series as recommended by the manufacturer. If this fails, the column may need to be replaced.

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Guide to Fractional Crystallization Solvent Screening

This protocol outlines a method for identifying a suitable solvent for diastereomeric separation.

  • Preparation: Weigh approximately 20-30 mg of your diastereomeric mixture into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature until the solid just dissolves. Record the approximate solubility. Solvents to screen should include: ethyl acetate, dichloromethane, acetone, isopropanol, ethanol, acetonitrile, and toluene.

  • Induce Crystallization:

    • For soluble samples: Place the vials in an ice bath or refrigerator and observe for crystal formation.

    • For sparingly soluble samples: Gently heat the vials to dissolve the solid, then allow them to cool slowly to room temperature.

  • Anti-Solvent Addition (if needed): If no crystals form from a single solvent, take a concentrated solution of your compound in a good solvent (e.g., dichloromethane) and slowly add a poor solvent (e.g., hexane) dropwise until turbidity persists. Then, warm slightly to clarify and cool slowly.

  • Analysis: Once crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Analyze the diastereomeric ratio (d.r.) of both the crystals and the mother liquor by chiral HPLC to determine the efficiency of the separation.

Protocol 2: A General Workflow for Chiral HPLC Method Development

This workflow provides a starting point for separating the diastereomers of 3-hydroxy-4-phenylazetidin-2-one.

Caption: Chiral HPLC method development workflow.

  • Column Selection: Start with a polysaccharide-based column like Chiralpak IC, as they have a high success rate for β-lactams.[11]

  • Initial Mobile Phase (Normal Phase): Begin with a simple mobile phase of n-Hexane/Isopropanol (IPA) at a ratio of 90/10. Set the flow rate to 1.0 mL/min and the column temperature to 25°C.[11]

  • Initial Analysis: Inject your sample and evaluate the chromatogram. Look for any separation between the diastereomers.

  • Optimization:

    • If you see partial separation, adjust the ratio of IPA (e.g., to 95/5 or 80/20) to modulate retention and improve selectivity.

    • If resolution is still poor, switch the alcohol modifier from IPA to ethanol, as this can alter the chiral recognition interactions.

    • If the above fails, switch to a Polar Organic mode (e.g., 100% Acetonitrile or Acetonitrile/Methanol).

  • Alternative Column: If no satisfactory separation is achieved on the polysaccharide column, switch to a complementary CSP, such as a Chirobiotic TAG column, and repeat the screening process, starting with polar organic or reversed-phase conditions.[5]

References

  • The Separation of Biologically Active Diastereomers of Zwitterionic β-Lactams by Anion Exchange Chrom
  • Direct high-performance liquid chromatographic enantioseparation of beta-lactam stereoisomers. (Source: PubMed) [Link]

  • Enantiomeric Separation of a Series of β‐Lactams Using Capillary Zone Electrophoresis. (Source: Wiley Online Library) [Link]

  • Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. (Source: ResearchGate) [Link]

  • Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. (Source: Wiley Online Library) [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (Source: ResearchGate) [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans–Lactam Ureas in the Polar Organic Mode. (Source: MDPI) [Link]

  • Chiral Separation and Thermodynamic Investigation of Ezetimibe Optical Isomers on a Chiralpak IC Column. (Source: Oxford Academic) [Link]

  • Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. (Source: PMC) [Link]

  • Diastereoselective Preparation of Azetidines and Pyrrolidines. (Source: ResearchGate) [Link]

  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. (Source: JSM Central) [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (Source: MDPI) [Link]

  • Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. (Source: Royal Society of Chemistry) [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (Source: LCGC International) [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (Source: Saitama University) [Link]

  • Diastereomers – Knowledge and References. (Source: Taylor & Francis Online) [Link]

  • A validated stability-indicating UPLC method for the quantitative determination of ezetimibe and its related substances in bulk drug and formulations. (Source: IJPSR) [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (Source: UCL Discovery) [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (Source: PMC) [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (Source: ResearchGate) [Link]

  • A new synthetic route to (3R,4S)-3-hydroxy-4-phenylazetidin-2-one as a taxol side chain precursor. (Source: Semantic Scholar) [Link]

Sources

Preventing epimerization of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for handling (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral β-lactam intermediate. Epimerization, the unwanted inversion of a stereocenter, is a critical challenge that can compromise the stereochemical integrity and, consequently, the biological activity of the final product.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the desired stereochemistry throughout your experimental workflow.

I. Understanding Epimerization in this compound

FAQ 1: What is epimerization and why is it a concern for this compound?

Epimerization is the process where the configuration of one of multiple stereocenters in a molecule is inverted.[1] In the case of this compound, this typically refers to the inversion at either the C3 or C4 position of the β-lactam ring, leading to the formation of diastereomers such as the (3R,4R), (3S,4S), or (3R,4S) isomers. The biological activity of many β-lactam compounds is highly dependent on their specific stereochemistry.[1][2] Uncontrolled epimerization results in a mixture of diastereomers, which can be challenging to separate and ultimately lowers the yield of the desired active compound.

Mechanism of Epimerization

The primary driver of epimerization at the C4 position is the abstraction of the C4 proton by a base, leading to the formation of a planar enolate intermediate. This intermediate can then be protonated from either face, resulting in a mixture of diastereomers. The relative stability of the cis and trans isomers often dictates the final diastereomeric ratio under thermodynamic control.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis Stage cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_solutions_synthesis Solutions for Synthesis cluster_solutions_purification Solutions for Purification Problem Epimerization Detected Analysis Determine Stage of Epimerization Problem->Analysis Synthesis During Reaction Analysis->Synthesis Crude mixture shows epimerization Purification During Work-up/Purification Analysis->Purification Epimerization increases after purification Sol_Temp Lower Reaction Temperature Synthesis->Sol_Temp Sol_Time Reduce Reaction Time Synthesis->Sol_Time Sol_Base Use Hindered/Weaker Base Synthesis->Sol_Base Sol_pH Neutralize pH during Work-up Purification->Sol_pH Sol_Silica Minimize Silica Gel Contact Purification->Sol_Silica Sol_Heat Low-Temperature Solvent Removal Purification->Sol_Heat

Sources

Technical Support Center: Mastering Diastereoselectivity in the Staudinger Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Staudinger reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the diastereoselectivity of their Staudinger reactions, particularly in the synthesis of β-lactams from ketenes and imines. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter in your experimental work.

Troubleshooting Flowchart: Low Diastereoselectivity

If you are experiencing poor diastereoselectivity in your Staudinger reaction, this flowchart provides a logical sequence of troubleshooting steps.

troubleshooting_flowchart start Low Diastereoselectivity Observed check_imine 1. Verify Imine Geometry (E/Z Isomerization) start->check_imine check_temp 2. Optimize Reaction Temperature check_imine->check_temp check_solvent 3. Evaluate Solvent Polarity check_temp->check_solvent check_substituents 4. Analyze Substituent Electronic Effects check_solvent->check_substituents check_base 5. Re-evaluate Base and Addition Order (if applicable) check_substituents->check_base consider_catalyst 6. Employ Chiral Catalyst or Auxiliary check_base->consider_catalyst protocol_optimization Refine Protocol for Desired Diastereomer consider_catalyst->protocol_optimization If necessary end High Diastereoselectivity Achieved protocol_optimization->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Staudinger reaction is producing a nearly 1:1 mixture of diastereomers. What is the most likely cause and what should I investigate first?

A1: A lack of diastereoselectivity often points to issues with the stereochemical integrity of your starting materials or suboptimal reaction conditions. The first and most critical factor to examine is the geometry of the imine.

The Staudinger ketene-imine cycloaddition is a stepwise process that proceeds through a zwitterionic intermediate. The stereochemistry of the resulting β-lactam is often directly correlated to the (E/Z) geometry of the imine. As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1]

Troubleshooting Steps:

  • Confirm Imine Geometry:

    • Use NMR techniques (like NOE) to confirm the isomeric purity of your starting imine.

    • Be aware that isomerization of the imine can occur in situ, especially at elevated temperatures or in the presence of acids or bases.[2]

  • Re-evaluate Ketene Generation:

    • If you are generating the ketene in situ from an acid chloride and a tertiary amine, the order of addition can be critical. Adding the tertiary amine to a solution of the acid chloride and the imine can sometimes decrease stereoselectivity.[3]

Q2: How does reaction temperature influence the diastereoselectivity of the Staudinger reaction, and how can I optimize it?

A2: Temperature is a critical parameter that can have a significant, and sometimes counterintuitive, effect on the diastereoselectivity. Lowering the reaction temperature generally favors the kinetic product, which can lead to higher diastereoselectivity.

Causality: The reaction proceeds through a zwitterionic intermediate which can either cyclize to form the β-lactam or undergo bond rotation before cyclization. At higher temperatures, there is more energy for the intermediate to overcome the rotational barrier, potentially leading to a mixture of diastereomers. Conversely, at lower temperatures (e.g., -78 °C), the rate of cyclization is often much faster than the rate of bond rotation, "locking in" the stereochemistry from the initial nucleophilic attack.

Optimization Protocol:

  • Initial Screening: Run the reaction at a range of temperatures, for example, room temperature (20-25 °C), 0 °C, and -78 °C.

  • Analysis: Carefully analyze the diastereomeric ratio (d.r.) at each temperature using NMR or chiral HPLC.

  • Refinement: Based on the initial results, you can perform further optimizations around the temperature that provided the best selectivity.

Q3: I want to selectively synthesize the trans-diastereomer of my β-lactam. What reaction conditions should I explore?

A3: The selective synthesis of trans-β-lactams can be achieved by carefully choosing your solvent and the electronic properties of your reactants.

Key Factors Favoring trans Formation:

  • Solvent Polarity: Polar solvents tend to favor the formation of trans-β-lactams.[3] This is because polar solvents can stabilize the more polar transition state leading to the trans isomer.

  • Substituent Effects: Electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the direct ring closure of the zwitterionic intermediate. This allows for isomerization to a more thermodynamically stable conformation that leads to the trans product.[4]

  • Imine Protecting Group: The choice of the N-protecting group on the imine can have a dramatic effect. For instance, switching from an N-tosyl group (which typically favors cis products) to an N-triflyl group can preferentially furnish trans β-lactams.[5]

Data Summary: Effect of Solvents on Diastereoselectivity

SolventPolarity (Dielectric Constant)General Trend
Toluene2.4Often favors cis
Dichloromethane (DCM)9.1Intermediate, can favor cis or trans depending on substrates
Tetrahydrofuran (THF)7.5Intermediate
Acetonitrile37.5Tends to favor trans
Dimethylformamide (DMF)36.7Tends to favor trans

Note: These are general trends and the optimal solvent will depend on the specific substrates used.

Q4: Conversely, how can I promote the formation of the cis-diastereomer?

A4: To favor the formation of the cis-β-lactam, you should aim for conditions that accelerate the direct ring closure of the initial zwitterionic intermediate, minimizing the chance for isomerization.

Key Factors Favoring cis Formation:

  • Non-polar Solvents: Non-polar solvents like toluene or benzene are often preferred for cis-selective Staudinger reactions.

  • Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine will accelerate the rate of cyclization, favoring the cis product which is often the kinetic product.[4]

  • Chiral Catalysts: The use of certain chiral N-heterocyclic carbene (NHC) catalysts has been shown to produce cis-β-lactams with high diastereoselectivity and enantioselectivity.[6]

Q5: I have tried optimizing the reaction conditions with limited success. Should I consider using a chiral auxiliary?

A5: Yes, if optimizing reaction parameters does not yield the desired diastereoselectivity, employing a chiral auxiliary is a powerful and reliable strategy. A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to control the stereochemical outcome of the reaction.

How it Works: The chiral auxiliary creates a diastereomeric transition state, where one pathway is sterically or electronically favored over the other, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and ideally recovered.

Example Workflow using a Chiral Imine:

  • Synthesis of Chiral Imine: Prepare the imine from a chiral amine or aldehyde. Chiral imines derived from sugars, for example, have been used to synthesize cis-β-lactams with very high diastereoselectivity.[7]

  • Staudinger Reaction: React the chiral imine with the desired ketene.

  • Analysis: Determine the diastereomeric ratio of the product.

  • Cleavage of Auxiliary: Remove the chiral auxiliary to obtain the desired enantiomerically enriched β-lactam.

Mechanistic Insights: The Path to Diastereoselectivity

The stereochemical outcome of the Staudinger ketene-imine cycloaddition is determined by the kinetics of the cyclization of the zwitterionic intermediate versus its isomerization.

staudinger_mechanism reactants Ketene + (E)-Imine zwitterion_cis Zwitterionic Intermediate (initial conformation) reactants->zwitterion_cis Nucleophilic Attack zwitterion_trans Zwitterionic Intermediate (after rotation) zwitterion_cis->zwitterion_trans Bond Rotation (favored by high temp.) cis_product cis-β-Lactam (Kinetic Product) zwitterion_cis->cis_product Fast Cyclization (favored by non-polar solvents, EDG on ketene, EWG on imine) trans_product trans-β-Lactam (Thermodynamic Product) zwitterion_trans->trans_product Cyclization (favored by polar solvents, EWG on ketene, EDG on imine)

Caption: Factors influencing the cis/trans selectivity in the Staudinger reaction.

Experimental Protocol: General Procedure for Diastereoselective Staudinger Reaction

This protocol provides a general starting point for the synthesis of β-lactams via the Staudinger reaction. It should be optimized for specific substrates.

Materials:

  • Imine (1.0 eq)

  • Acid chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

  • Standard glassware for anhydrous reactions (e.g., oven-dried flasks, nitrogen/argon inlet)

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Ketene Generation: Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution over a period of 15-30 minutes. The formation of a precipitate (triethylammonium chloride) is often observed.

  • Reaction: Stir the reaction mixture at the chosen temperature for the determined reaction time (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired β-lactam.

  • Characterization: Analyze the purified product by NMR, IR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 11(13), 1154-1183.
  • Zhang, A. R., He, L., & Hu, W. (2010). Chiral N-heterocyclic carbene catalyzed Staudinger reaction of arylalkylketenes with N-tert-butoxycarbonyl arylimines: highly diastereoselective and enantioselective synthesis of cis-β-lactams. Organic letters, 12(3), 496–499.
  • Huang, H., & Jia, X. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(17), 3535-3547.
  • BenchChem. (2025). Application Notes and Protocols for the Staudinger Reaction of Azetidinones.
  • NROChemistry. (n.d.). Staudinger Reaction. Retrieved from [Link]

  • Gotor-Gotor, V., & Gotor, V. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(53), 33621-33629.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • Wang, Y., Liang, Y., Jiao, L., Du, D. M., & Xu, J. (2006). Do reaction conditions affect the stereoselectivity in the Staudinger reaction?. The Journal of organic chemistry, 71(18), 6983–6990.
  • Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Retrieved from [Link]

  • Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005). Catalytic asymmetric Staudinger reactions to form β-lactams: an unanticipated dependence of diastereoselectivity on the choice of the nitrogen substituent. Journal of the American Chemical Society, 127(33), 11586–11587.
  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the relative stereoselectivity of the β-lactam formation in the Staudinger reaction. Journal of the American Chemical Society, 128(18), 6060–6069.
  • Wikipedia. (2023, December 2). Staudinger reaction. In Wikipedia. [Link]

  • A Reddit user. (2022, October 28). Staudinger Reaction Troubleshooting. r/Chempros. [Link]

  • Rose, M. W., & Scheidt, K. A. (2009). First synthesis of 2'-deoxyfluoropuromycin analogues: experimental insight into the mechanism of the Staudinger reaction. Helvetica chimica acta, 92(7), 1269–1294.
  • BenchChem. (n.d.). Minimizing side reactions in the Staudinger ligation. Retrieved from a hypothetical BenchChem technical note URL.
  • Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

  • Wang, C., & Wang, L. (2018). Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review. Polymers, 10(11), 1246.
  • J&K Scientific LLC. (n.d.). Staudinger Reaction. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Hydroxy-4-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization Reference ID: TSC-BLACTAM-001

Executive Summary

The synthesis of 3-hydroxy-4-phenylazetidin-2-one is a pivotal transformation in medicinal chemistry, serving as the core scaffold for the C-13 side chain of Paclitaxel (Taxol) and a structural motif in cholesterol absorption inhibitors like Ezetimibe .

While the Staudinger [2+2] cycloaddition (ketene-imine) and the Ester Enolate-Imine condensation (Ojima method) are the gold standards, they are plagued by three primary failure modes:

  • Stereochemical Drift: Uncontrolled cis/trans ratios due to zwitterionic intermediate isomerization.

  • Oligomerization: Ketene dimerization competing with the cycloaddition.

  • Ring Opening: Hydrolysis of the strained

    
    -lactam ring during the deprotection of the 3-hydroxy group.
    

This guide provides mechanistic insights and self-validating protocols to troubleshoot these specific issues.

Module 1: The Staudinger Cycloaddition (Ketene-Imine)[1][2][3][4][5]

Context: You are reacting an acid chloride (e.g., acetoxyacetyl chloride) with a Schiff base (imine) in the presence of a base (triethylamine) to generate a ketene in situ.

Mechanism & Failure Pathways

The reaction proceeds via a stepwise mechanism, not a concerted [2+2].[1][2] The nucleophilic attack of the imine on the ketene generates a zwitterionic intermediate .[1][3][2][4] The fate of this intermediate determines your success.

StaudingerMechanism AcidCl Acid Chloride (Precursor) Ketene Ketene (Reactive Species) AcidCl->Ketene - HCl Base Base (NEt3) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Dimer Ketene Dimer (Side Product) Ketene->Dimer Self-Reaction (High Conc.) Imine Imine (Schiff Base) CisLactam Cis-Beta-Lactam (Kinetic Product) Zwitterion->CisLactam Fast Closure (Conrotatory) TransLactam Trans-Beta-Lactam (Thermodynamic) Zwitterion->TransLactam Isomerization (Slow Closure) Amide Linear Amide (Hydrolysis) Zwitterion->Amide + H2O (Wet Solvent)

Figure 1: The Staudinger Reaction Landscape. Note the competition between direct ring closure (cis) and isomerization (trans).[3]

Troubleshooting Ticket #1: "I am getting the wrong diastereomer (Trans instead of Cis)."

Diagnosis: The stereoselectivity is governed by Torquoselectivity . The zwitterionic intermediate can either close immediately (forming the cis-lactam, often the kinetic product for electron-donating ketenes) or isomerize around the C=N bond before closing (forming the trans-lactam).

The Causality:

  • Electronic Effects: Electron-donating groups on the ketene (like the acetoxy or benzyloxy group used for the 3-hydroxy precursor) generally favor the cis isomer.

  • Temperature: Higher temperatures provide the energy required for the zwitterion to isomerize, increasing the trans ratio.

  • Order of Addition: Adding the acid chloride too fast creates a high concentration of ketene, which can alter the reaction kinetics.

Corrective Protocol (The "Cold-Slow" Method):

  • Temperature: Cool the imine solution to -78°C (or at least -20°C) before adding the acid chloride.

  • Solvent: Use a non-polar solvent like Toluene or Dichloromethane . Polar solvents stabilize the zwitterion, extending its lifetime and allowing isomerization to trans.

  • Base Choice: Ensure the base (NEt3) is dry.

  • Validation: Monitor the coupling constant (

    
    ) via 
    
    
    
    H NMR.
    • Cis-isomer:

      
      
      
    • Trans-isomer:

      
      
      
Troubleshooting Ticket #2: "My yield is low, and I see a gummy precipitate."

Diagnosis: You are suffering from Ketene Oligomerization . Ketenes are highly reactive electrophiles. If the imine is not immediately available to trap the ketene, the ketene will react with itself (dimerization) or polymerize.

The Causality:

  • Inverse Addition: If you add the imine to the generated ketene, the local concentration of ketene is high relative to the imine, favoring self-reaction.

  • Wet Solvents: Water competes with the imine, acting as a nucleophile to form a linear acid/amide, which kills the cycle.

Corrective Protocol:

  • Standard Addition: Always add the Acid Chloride (dropwise) to a solution containing the Imine and Base . This ensures the ketene is generated in the presence of a large excess of the trap (imine).

  • Drying: Pre-dry the imine over molecular sieves (4Å) for 2 hours. Imine hydrolysis releases the aldehyde and amine; the amine then catalyzes ketene polymerization.

Module 2: Post-Synthetic Modification (The 3-OH Group)

Context: You have successfully synthesized 3-acetoxy-4-phenylazetidin-2-one . You must now remove the acetyl group to reveal the free hydroxyl without breaking the ring.

Troubleshooting Ticket #3: "The ring opened during hydrolysis."

Diagnosis:


-lactams are strained amides. Standard ester hydrolysis conditions (strong base like NaOH/MeOH) will attack the lactam carbonyl (amide bond) almost as fast as the ester carbonyl, leading to the 

-amino acid
(ring-opened product).

Data: Hydrolysis Conditions Comparison

ReagentConditionsOutcomeRisk Level
NaOH / MeOH 1M, RT, 1hRing Opening (Major)CRITICAL
LiOH / THF 0.5M, 0°CMixture (Product + Opened)HIGH
KCN / MeOH Cat. amount, RTTransesterification (Good)LOW
Enzymatic Lipase PS, BufferExclusive DeacetylationZERO
Ammonia / MeOH Ammonolysis, 0°CGood YieldLOW

The Protocol (Ammonolysis): Instead of saponification (hydroxide attack), use ammonolysis. Ammonia is nucleophilic enough to cleave the activated ester (acetate) but less likely to open the lactam ring at low temperatures compared to hydroxide.

  • Dissolve 3-acetoxy-lactam in dry Methanol.

  • Cool to 0°C .

  • Bubble dry

    
     gas or add a solution of 
    
    
    
    in MeOH (7N).
  • Monitor by TLC. The reaction creates acetamide (byproduct) and the alcohol.

  • Self-Validating Check: The IR spectrum should show the disappearance of the ester carbonyl (~1740 cm⁻¹) but the retention of the

    
    -lactam carbonyl (~1760-1780 cm⁻¹). If the carbonyl shifts to ~1650 cm⁻¹, you have opened the ring.
    

Module 3: The "Ojima" Method (Ester Enolate)

Context: Using a lithium enolate of a chiral ester to react with an imine. This is the preferred route for high enantioselectivity in Taxol synthesis.

Troubleshooting Ticket #4: "I have low enantiomeric excess (ee)."

Diagnosis: The "Ojima Lactam" relies on a chiral auxiliary (e.g., (-)-trans-2-phenylcyclohexanol). Low ee usually stems from the Retro-Aldol pathway or improper enolization temperature.

The Causality: The reaction is reversible.[3] If the temperature rises above -40°C before the ring closes, the intermediate breaks down and re-forms, losing the stereochemical information imprinted by the chiral auxiliary.

Corrective Protocol:

  • Cryogenics: Generate the Lithium Enolate (using LiHMDS) strictly at -78°C .

  • Addition: Add the imine at -78°C.

  • Quench: Do not let the reaction warm to room temperature spontaneously. Quench with saturated

    
     while still cold (or follow specific procedure for silyl trapping).
    

Visual Troubleshooting Guide

Use this decision tree to diagnose your synthesis failures in real-time.

TroubleshootingTree Problem Identify the Problem Type1 Wrong Stereochemistry (Trans instead of Cis) Problem->Type1 Type2 Low Yield / Gunk Problem->Type2 Type3 Ring Opening Problem->Type3 Sol1 Check Temp (-78°C) Check Solvent (Non-polar) Type1->Sol1 Sol2 Slow Addition of Acid Cl Dry Imine (Sieves) Type2->Sol2 Sol3 Avoid NaOH Use Enzymatic or NH3/MeOH Type3->Sol3

Figure 2: Rapid Diagnostic Tree for 3-hydroxy-4-phenylazetidin-2-one synthesis.

References

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. Link

  • Ojima, I., et al. (1992).[5] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of

    
    -lactam synthon method." Tetrahedron, 48(34), 6985-7012.[5] Link
    
  • Jiao, L., et al. (2006).

    
    -Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060-6069. Link
    
  • Palomo, C., et al. (1999). "

    
    -Lactams as Versatile Intermediates in Stereoselective Synthesis." European Journal of Organic Chemistry, 1999(11), 2655-2669. Link
    
  • Singh, G. S. (2003). "Recent advances in the synthesis of

    
    -lactams." Tetrahedron, 59(39), 7631-7649. Link
    

Sources

Technical Support Center: Optimization of Catalyst Loading for Asymmetric β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric β-lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading and other critical reaction parameters. β-Lactams are not only the core structural motif of vital antibiotics like penicillins and cephalosporins but also serve as versatile chiral building blocks in organic synthesis.[1][2][3] Achieving high yield and stereoselectivity is paramount, and catalyst performance is central to this success.

This resource provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and refine your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the optimization process.

Q1: What is a typical starting catalyst loading for a new asymmetric β-lactam synthesis?

A: For initial screening, a catalyst loading of 1-10 mol% is a common starting point. Many modern, highly efficient catalytic systems, such as those using planar-chiral nucleophiles or N-heterocyclic carbenes (NHCs), can operate effectively at low loadings (e.g., 0.1-2 mol%).[4][5] However, starting in the 5-10 mol% range can ensure sufficient conversion for initial analysis. If the reaction proceeds, the loading can then be systematically lowered to find the optimal balance between efficiency and cost.

Q2: My reaction yield is high, but the enantiomeric excess (ee) is poor. Should I increase or decrease the catalyst loading?

A: This is a classic optimization problem. While counterintuitive, decreasing the catalyst loading can sometimes improve enantioselectivity. A high catalyst concentration might lead to the formation of catalytically active aggregates with lower stereocontrol or promote background (non-catalyzed) reactions. Conversely, if the catalyst is unstable, a higher loading might be necessary to maintain a sufficient concentration of the active chiral species throughout the reaction.[4] We recommend first verifying that other factors, like temperature and solvent, are optimal before focusing solely on loading.

Q3: How does solvent polarity affect my catalyst's performance and the reaction's stereoselectivity?

A: Solvent choice is critical as it can influence the stability and conformation of the key zwitterionic intermediate in reactions like the Staudinger cycloaddition.[6][7] More polar solvents can stabilize this intermediate, potentially allowing for equilibration to the thermodynamically favored isomer, which is often the trans product.[6] For enantioselective reactions, the solvent can coordinate with the catalyst, altering the steric environment of the active site. It is essential to screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile) to find the best medium for your specific catalyst-substrate combination.[6]

Q4: I'm observing significant formation of the trans-β-lactam, but my target is the cis isomer. What is the primary cause?

A: The cis/trans selectivity in Staudinger reactions is a kinetic balancing act between direct ring closure of the initial zwitterionic intermediate and its isomerization before cyclization.

  • To favor the cis product: Accelerate the ring closure. This is typically achieved with electron-donating groups on the ketene and electron-withdrawing groups on the imine.[6][7]

  • To favor the trans product: Slow the ring closure to allow isomerization. This occurs with electron-withdrawing groups on the ketene and electron-donating groups on the imine.[7] Solvent polarity also plays a role, as mentioned in Q3.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific experimental failures, offering multi-faceted solutions grounded in mechanistic principles.

Guide 1: Low Enantioselectivity (Poor ee)

Symptom: The desired β-lactam is formed in acceptable yield, but chiral HPLC or NMR analysis reveals a low enantiomeric excess (<80% ee).

Causality Analysis: Poor enantioselectivity arises when the energy difference between the transition states leading to the two enantiomers is small. This can be caused by an inappropriate catalyst, suboptimal reaction conditions that favor a background reaction, or catalyst deactivation.

G start Low ee Observed temp Action: Lower Temperature (-20°C, -40°C, -78°C) start->temp result Problem Solved? temp->result Improved? solvent Action: Screen Solvents (Toluene, THF, DCM, Dioxane) result2 result2 solvent->result2 Improved? loading Action: Vary Catalyst Loading (Test 0.5%, 1%, 5%, 10%) result3 result3 loading->result3 Improved? ligand Action: Modify Ligand/Catalyst (Sterics, Electronics) fail Re-evaluate Substrates ligand->fail result->solvent No success Optimization Complete result->success Yes result2->loading No result2->success Yes result3->ligand No result3->success Yes G cluster_prep Preparation cluster_reaction Reaction Setup (Parallel) cluster_analysis Analysis prep1 Prepare Stock Solutions: 1. Imine + Internal Standard 2. Catalyst 3. Acid Chloride + Base add_imine Add Imine Stock to each vial prep1->add_imine r1 Vial 1: 0.5 mol% Cat. r2 Vial 2: 1.0 mol% Cat. r3 Vial 3: 2.0 mol% Cat. r4 Vial 4: 5.0 mol% Cat. r5 Vial 5: 10.0 mol% Cat. add_cat Add Catalyst Stock (variable amounts) initiate Initiate at -78°C: Add Acid Chloride/Base Stock add_cat->initiate quench Quench Reactions initiate->quench analyze Analyze by GC/LC-MS (Yield) and Chiral HPLC (ee) quench->analyze plot Plot Yield & ee vs. Catalyst Loading analyze->plot

Sources

Technical Support Center: Purification of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one. This molecule, a critical chiral building block for various pharmaceutically active compounds, often presents unique purification challenges stemming from its synthesis. Impurities can range from diastereomers and unreacted starting materials to process-related side products. This guide is structured to provide direct, actionable solutions to the common issues encountered in the lab. We will move from frequently asked questions to in-depth troubleshooting scenarios, always explaining the underlying chemical principles to empower you to adapt these methods to your specific context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. For the widely used Staudinger synthesis (a [2+2] cycloaddition), you should anticipate the following:

  • Diastereomers: The primary impurity is often the trans isomer, (3R,4R)-3-Hydroxy-4-phenylazetidin-2-one. The formation of diastereomers is a common challenge in azetidinone synthesis.[1]

  • Unreacted Starting Materials: Residual imines or acyl chlorides (or their hydrolysis products) used in the cycloaddition step can persist.[2]

  • Side-Products: Ketenes, generated in situ from acyl chlorides, can dimerize or react with other nucleophiles present in the reaction mixture.

  • Structurally Similar Impurities: In more complex syntheses, impurities with very similar structures to the final product can form, such as desfluoro analogs if fluorinated precursors are used. These can be particularly difficult to remove via standard recrystallization due to similar solubility profiles.[3][4]

Q2: What is the recommended first-pass purification strategy for a crude reaction mixture?

A2: For most preparations of this compound, recrystallization is the most efficient and scalable initial purification technique. The polarity imparted by the hydroxyl group and the amide carbonyl, combined with the nonpolar phenyl ring, allows for effective purification using a mixed solvent system. A common starting point is an ethyl acetate/hexane or acetone/hexane mixture.[5] The goal is to dissolve the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) while hot, and then slowly add the less polar anti-solvent (e.g., hexane) until turbidity appears, followed by slow cooling to promote selective crystallization.

Q3: How can I effectively monitor the purity of my fractions during purification?

A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Provides a rapid, qualitative assessment. A typical mobile phase would be a 30-50% ethyl acetate in hexane mixture. The desired product and its diastereomer may have very close Rf values, so careful observation is needed.

  • HPLC: Offers quantitative purity analysis. A reverse-phase C8 or C18 column is standard.[3][6] A gradient elution method, for instance, starting with a higher percentage of aqueous buffer and ramping up the organic solvent (like acetonitrile), will effectively separate the main compound from both more polar and less polar impurities.[7][8] LC-MS can be invaluable for identifying the molecular weights of unknown impurity peaks.[3][4]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My ¹H NMR spectrum clearly shows two sets of peaks for the β-lactam protons, indicating diastereomers are present after recrystallization. How do I separate them?

  • Plausible Cause: Diastereomers of azetidinone compounds often have very similar polarities and crystal lattice packing energies, making separation by recrystallization challenging. While one diastereomer may be enriched, complete removal of the other is often not achieved.

  • Recommended Solution: Silica Gel Flash Chromatography Flash chromatography is the method of choice for separating diastereomers that are recalcitrant to crystallization.[1][9] The subtle differences in the spatial arrangement of the hydroxyl and phenyl groups lead to differential interactions with the silica stationary phase, enabling separation.

  • Step-by-Step Protocol: Flash Chromatography Separation

    • Dry-Loading the Sample: Pre-adsorb your crude, semi-pure solid onto a small amount of silica gel (approx. 2-3x the mass of your compound). This is done by dissolving the compound in a minimal amount of a polar solvent (e.g., acetone or dichloromethane), adding the silica, and carefully removing the solvent under reduced pressure until a fine, free-flowing powder is obtained. This technique prevents band broadening and improves resolution compared to liquid-loading a large volume.

    • Column & Solvent System Selection: Pack a glass column with silica gel (typically 50-100x the mass of your crude sample). A good starting eluent system is 40% Ethyl Acetate in Hexane. The polarity can be fine-tuned based on TLC analysis to achieve a separation (ΔRf) of at least 0.1 between the two diastereomer spots.

    • Elution & Fractionation: Carefully load the dry-loaded silica onto the top of the packed column. Begin elution with the chosen solvent system. Collect fractions and monitor them closely by TLC. The two diastereomers will typically elute very close to one another.

    • Analysis & Pooling: Run TLC on all fractions containing product. Combine the fractions that show only a single spot for the desired (3S,4R) isomer.

  • Pro-Tip from the Field: If the separation is still challenging, try adding a small percentage (0.5-1%) of an alcohol like isopropanol or ethanol to the eluent. This can modify the silica surface activity and sometimes dramatically improve the separation between closely-eluting stereoisomers.

Problem 2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

  • Plausible Cause: "Oiling out" occurs when the solute's solubility in the solvent at a certain temperature is greater than the solubility of the liquid (oily) phase of the solute itself. This is common when a solution is cooled too quickly or when the concentration of impurities is high, disrupting the crystal lattice formation.

  • Recommended Solution: Modifying the Recrystallization Protocol The key is to maintain the compound in a supersaturated state without it crashing out as a liquid.

    • Re-heat and Dilute: Add more of the primary (polar) solvent to the mixture until the oil completely redissolves upon heating. This lowers the overall concentration.

    • Slow Cooling is Crucial: Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature over several hours. Do not place it directly into an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure crystalline material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This will provide a template for crystallization.

  • Workflow for Overcoming Oiling Out

    Caption: Decision tree for troubleshooting oiling out during recrystallization.

Data & Workflow Summaries

Table 1: Example TLC & Chromatography Data for Diastereomer Separation

Compound/IsomerTLC Rf (40% EtOAc/Hex)Typical Elution Order (Normal Phase)Key ¹H NMR Signal (CDCl₃, 400 MHz)
(3S,4R)-Product (cis) ~0.35SecondJ ≈ 4.5-5.5 Hz (coupling between H3/H4)
(3R,4R)-Impurity (trans)~0.40FirstJ ≈ 2.0-2.5 Hz (coupling between H3/H4)

Note: The cis-protons on the azetidinone ring typically exhibit a larger coupling constant (J-value) than the trans-protons. This is a key diagnostic tool in NMR for confirming stereochemistry.

General Purification Workflow Diagram

G cluster_0 Initial Purification cluster_1 Purity Analysis cluster_2 Secondary Purification (If Needed) Crude Crude Product (from reaction workup) Recryst Recrystallization (e.g., EtOAc/Hexane) Crude->Recryst Analysis Purity Check (TLC, HPLC, NMR) Recryst->Analysis Chrom Flash Chromatography (for diastereomer separation) Analysis->Chrom Impurities Present Final Pure (3S,4R) Product (>99% Purity) Analysis->Final Purity OK Chrom->Analysis Re-analyze Fractions

Caption: General workflow for the purification and analysis of this compound.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters. [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PubMed. [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • A Validated Stability-indicating Gradient HPLC Method to Determine Ezetimibe and its Related Substances in Bulk Drug. International Journal of Pharmaceutical Sciences and Research. [Link]

  • (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. PubChem. [Link]

  • Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s).
  • (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one CAS 132127-34-5. Home Sunshine Pharma. [Link]

  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. National Institutes of Health. [Link]

  • SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. [Link]

  • 3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, CAS No : 163222-33-1. Pharmaffiliates. [Link]

  • 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral. Natural Products: An Indian Journal. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Revista Virtual de Química. [Link]

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. [Link]

Sources

Enhancing the stability of 3-hydroxy-4-phenylazetidin-2-one under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-hydroxy-4-phenylazetidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical chiral building block. The inherent ring strain and functional groups of the azetidinone core, while key to its reactivity, also make it susceptible to degradation under various experimental conditions. This guide provides in-depth, experience-driven advice to help you diagnose, troubleshoot, and proactively enhance the stability of your compound, ensuring reaction reproducibility and maximizing yields.

Part 1: Foundational Knowledge - Understanding the Molecule's Vulnerabilities

A solid understanding of the molecule's inherent weaknesses is the first step toward preventing its degradation. This section addresses the fundamental chemical principles governing the stability of the β-lactam ring.

Q1: What makes the 3-hydroxy-4-phenylazetidin-2-one structure inherently unstable?

The instability of 3-hydroxy-4-phenylazetidin-2-one, like all β-lactams, stems primarily from the significant ring strain of the four-membered azetidinone ring. This strained amide bond is highly susceptible to nucleophilic attack, leading to irreversible ring-opening.[1][2] The carbonyl group is highly electrophilic, and the departure from ideal bond angles (90° instead of the preferred 109.5° for sp³ carbons and 120° for the sp² carbonyl carbon) makes the ring eager to open to relieve this strain. This compound is a vital intermediate in pharmaceutical synthesis, particularly in oncology, making its stability crucial for drug development.[3]

Q2: What is the primary degradation pathway I should be concerned about?

The most common degradation pathway is the hydrolysis of the β-lactam ring . This reaction involves the cleavage of the amide bond within the four-membered ring, resulting in the formation of a biologically inactive β-amino acid derivative.[1][4] This process can be catalyzed by acid, base, or even certain metal ions, and is often accelerated by heat.[1][5]

cluster_main Dominant Degradation Pathway: Hydrolysis start 3-Hydroxy-4-phenylazetidin-2-one (Stable) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack (H₂O, OH⁻, H⁺ catalysis) product Ring-Opened Product (Inactive β-Amino Acid) intermediate->product Ring Cleavage

Caption: Hydrolytic degradation of the β-lactam ring.

Part 2: Troubleshooting Guide - Diagnosing Instability in Your Experiments

Low yields and unexpected side products are common indicators of compound degradation. This section provides a logical framework for diagnosing the root cause of instability in your reactions.

Q3: My reaction yield is low and inconsistent. How can I confirm if compound degradation is the problem?

Inconsistent yields are a classic symptom of compound instability. To diagnose this, a systematic approach is required.

  • Establish a Baseline: Run a control experiment under what you consider optimal conditions and carefully analyze the reaction mixture over time using a quantitative technique like HPLC or LC-MS.

  • Time-Course Analysis: Take aliquots from the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 120 minutes). Quench the reaction immediately in a pre-validated manner (e.g., rapid cooling, addition to a buffered solution).

  • Analyze for Degradants: In your HPLC/LC-MS analysis, look for two things:

    • A decrease in the peak area of your starting material that is not accounted for by the formation of your desired product.

    • The appearance of new, more polar peaks, which are characteristic of the ring-opened hydrolytic product.[4]

If you observe a significant loss of starting material over time without a corresponding increase in the desired product, degradation is highly likely.

start Low or Inconsistent Yields Observed action Action: Perform time-course analysis via HPLC or LC-MS. start->action q1 Is starting material consumed without product formation? instability Instability is a likely cause. q1->instability Yes other_issue Investigate other reaction parameters: - Stoichiometry - Catalyst activity - Reaction kinetics q1->other_issue No analysis Analyze chromatograms for: 1. Unexpected loss of starting material 2. Appearance of new polar peaks action->analysis analysis->q1

Caption: Workflow for diagnosing yield issues.

Q4: I'm seeing an unexpected peak in my LC-MS analysis. Could it be a degradation product?

Yes, this is a strong possibility. The primary hydrolytic degradation product will have a molecular weight that is 18 Da (the mass of water) greater than your starting 3-hydroxy-4-phenylazetidin-2-one (MW: 163.17 g/mol ). Look for a peak corresponding to a mass of approximately 181.18 g/mol . This corresponds to 3-amino-2-hydroxy-3-phenylpropanoic acid.

Part 3: Proactive Stability Enhancement - A Parameter-Based Guide

Preventing degradation is always preferable to troubleshooting its consequences. This section details the critical reaction parameters you must control to maintain the integrity of the β-lactam ring.

Control of Reaction pH

The pH of your reaction medium is arguably the single most critical factor influencing the stability of β-lactams.[6] Hydrolysis is catalyzed by both acidic and basic conditions, resulting in a "U-shaped" profile for degradation rate versus pH.[6]

Q5: What is the optimal pH range for reactions involving 3-hydroxy-4-phenylazetidin-2-one?

For β-lactams that do not have a basic amino group on their side chain, maximum stability is typically observed in a slightly acidic to neutral pH range, generally between pH 5 and 7.[6] It is crucial to experimentally determine the optimal pH for your specific reaction system, as solvents and other reagents can influence this.

Q6: What are the risks of running my reaction under basic or strongly acidic conditions?

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis is typically much faster and more destructive than acid-catalyzed hydrolysis.[5] The hydroxide ion is a potent nucleophile that directly attacks the strained lactam carbonyl, leading to rapid ring opening.[4] Avoid strong inorganic bases (NaOH, KOH) and even strong organic bases where possible. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.

  • Acidic Conditions (pH < 4): Strong acids catalyze hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon even more electrophilic and susceptible to attack by weak nucleophiles like water.[1]

Table 1: Summary of pH Effects on β-Lactam Stability

pH RangePredominant CatalysisRelative Degradation RateRecommendations
< 4 Acid-Catalyzed HydrolysisModerate to HighAvoid strong acids. Use weak acid catalysts if necessary and monitor reaction closely.
5 - 7 MinimalLowest Optimal range for most operations. Use buffers (e.g., phosphate, acetate) if needed.
> 8 Base-Catalyzed HydrolysisVery HighAvoid strong bases. Use non-nucleophilic bases and add slowly at low temperatures.
Thermal Management

Reaction temperature directly influences the rate of degradation according to the Arrhenius equation. Higher temperatures provide the activation energy needed to overcome the barrier to ring cleavage.[5]

Q7: What is the recommended temperature for storing and handling this compound?

For long-term storage, keep 3-hydroxy-4-phenylazetidin-2-one in a refrigerator or, ideally, a freezer at -20°C or below.[7][8] For short-term benchtop use, keep the container on ice.

Q8: My reaction requires elevated temperatures. How can I minimize thermal degradation?

If heating is unavoidable:

  • Use the lowest effective temperature: Determine the minimum temperature required for a reasonable reaction rate.

  • Minimize reaction time: Do not let the reaction run longer than necessary. Monitor progress closely by TLC or HPLC and quench it as soon as the starting material is consumed.

  • Ensure uniform heating: Use a well-stirred oil bath or a heating mantle with a temperature controller to avoid localized "hot spots" which can dramatically accelerate degradation.[9]

Table 2: General Effect of Temperature on Stability

Temperature RangeExpected StabilityRecommendations
< 0°C HighIdeal for long-term storage and for reactions requiring slow, controlled addition of reagents.
0°C - 25°C (RT) ModerateSuitable for short-term handling and reactions that proceed readily at room temperature.
25°C - 60°C LowDegradation rate increases significantly.[5] Minimize exposure time and use the lowest possible temperature.
> 60°C Very LowHigh risk of rapid degradation. Avoid unless absolutely necessary and for very short durations.
Solvent Selection

The choice of solvent can influence stability by affecting the solubility of reagents and the stability of charged intermediates.

Q9: What are the best solvents for reactions with 3-hydroxy-4-phenylazetidin-2-one?

Generally, anhydrous aprotic solvents are preferred.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene. These solvents are relatively non-nucleophilic and are commonly used in β-lactam synthesis.[10][11]

  • Use with Caution: Polar aprotic solvents like Dimethylformamide (DMF) can be effective but are sometimes harder to render completely anhydrous and may contain amine impurities that can catalyze degradation.

  • Avoid: Protic solvents like water, methanol, and ethanol should be avoided unless they are a required reagent, as they can act as nucleophiles and directly participate in the hydrolytic degradation pathway.

Part 4: Key Experimental Protocols

This section provides step-by-step procedures for assessing and optimizing the stability of your compound.

Protocol 1: Kinetic Analysis of Degradation by HPLC

This protocol allows you to quantify the rate of degradation under your specific reaction conditions.

Objective: To determine the half-life (t½) of 3-hydroxy-4-phenylazetidin-2-one under a given set of conditions (e.g., specific pH, temperature, solvent).

Methodology:

  • Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in the solvent system you wish to test. Prepare your reaction conditions in a thermostated vessel (e.g., add all reagents except the β-lactam).

  • Initiation: At time t=0, add a known volume of the β-lactam stock solution to the reaction vessel to initiate the experiment.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it in a cold, buffered mobile phase (e.g., pH 5 Acetonitrile/Water) to stop the degradation reaction.

  • Analysis: Analyze each quenched sample by a validated reverse-phase HPLC method.

  • Calculation:

    • Record the peak area of the 3-hydroxy-4-phenylazetidin-2-one peak at each time point.

    • Plot the natural logarithm of the peak area (ln[Area]) versus time.

    • For a first-order degradation process, the plot should be linear. The slope of this line is the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t½ = 0.693 / k .

References

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one by NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The β-lactam ring is a cornerstone of medicinal chemistry, most famously as the active component in penicillin and cephalosporin antibiotics.[1] The compound (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one is a vital chiral building block for the synthesis of more complex pharmaceutical agents, including taxol analogues and other novel therapeutics.[2] Its specific stereochemistry is critical for biological activity, making unambiguous structural validation an indispensable step in the drug development pipeline.[2]

This guide provides an in-depth comparison of orthogonal analytical techniques—High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the complete structural elucidation of this key intermediate. We will demonstrate how these methods are not merely confirmatory but act as a self-validating system, where data from each technique corroborates the others to build an unassailable structural proof.

Part 1: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule. HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.[3][4][5]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: A 1 mg/mL solution of the analyte is prepared in HPLC-grade acetonitrile. Acetonitrile is a common choice for its ability to dissolve a wide range of organic molecules and its compatibility with electrospray ionization (ESI).[6]

  • Instrumentation: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source is used. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for determining the molecular weight.[7]

  • Acquisition Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Data Acquisition: Centroid mode

Data Interpretation & Comparison

The primary goal is to compare the experimentally measured exact mass with the theoretically calculated mass for the expected formula, C₉H₉NO₂.

ParameterTheoretical Value (for C₉H₉NO₂)Experimental ResultDifference (ppm)
Exact Mass [M+H]⁺ 164.07060164.07051-0.55

Analysis: The experimentally determined mass shows a deviation of only -0.55 parts per million (ppm) from the theoretical mass. A difference of less than 5 ppm is the gold standard for confirming the elemental composition.[8] This result provides high confidence that the molecular formula is indeed C₉H₉NO₂. While HRMS confirms the formula, it cannot distinguish between isomers.[9] For that, we turn to NMR.

Part 2: Unveiling the Carbon Skeleton with ¹³C NMR

Objective: To identify the number of unique carbon environments and their chemical nature (e.g., carbonyl, aromatic, aliphatic).[10]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Approximately 15-20 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules.[1]

  • Instrumentation: A 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled ¹³C experiment (zgpg30)

    • Number of Scans: 1024 (due to the low natural abundance of ¹³C)[11]

    • Relaxation Delay (d1): 2 seconds

Data Interpretation & Comparison

The proton-decoupled spectrum should show one signal for each unique carbon atom. The chemical shift (δ) of each signal provides insight into its electronic environment.[11]

Assigned CarbonExpected Chemical Shift Range (ppm)Observed Chemical Shift (δ, ppm)Rationale
C=O (C2) 165-175171.5Typical for a β-lactam carbonyl.[12]
Aromatic C (Quaternary) 135-145139.8Phenyl carbon attached to the azetidinone ring.
Aromatic CH (ortho, meta) 128-130129.2, 128.8Phenyl ring carbons.
Aromatic CH (para) 125-128126.5Phenyl ring carbon.
CH-Ph (C4) 55-6562.1Carbon attached to both the nitrogen and the phenyl group.
CH-OH (C3) 65-7570.3Carbon bearing the hydroxyl group, shifted downfield by the electronegative oxygen.

Analysis: The spectrum shows a total of 7 distinct signals, corresponding to the 9 carbon atoms (with aromatic symmetry causing overlap). The chemical shifts align perfectly with the expected values for a β-lactam ring substituted with a phenyl and a hydroxyl group, providing a clear map of the carbon framework.[13]

Part 3: Probing Connectivity and Stereochemistry with ¹H and 2D NMR

Objective: To determine the proton environments, their connectivity (which protons are adjacent), and the relative stereochemistry of the chiral centers.

Experimental Protocol: ¹H, COSY, and HSQC NMR
  • Sample & Instrument: The same sample and spectrometer as for the ¹³C NMR are used.

  • ¹H NMR: A standard proton experiment (zg30) is run with 16 scans.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal it is attached to.[14]

Data Interpretation & Self-Validation

The power of this multi-technique approach lies in cross-correlating the data. The ¹H NMR provides the initial proton data, COSY connects the proton framework, and HSQC links this framework to the carbon skeleton established by the ¹³C NMR.

¹H NMR Data

Assigned ProtonObserved Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Phenyl-H 7.25-7.40Multiplet-Protons of the aromatic ring.
NH ~6.8Broad Singlet-Amide proton, often broad due to exchange.
CH-Ph (H4) 5.12Doublet2.5Adjacent to H3. The small J-value is characteristic of a trans relationship in β-lactams.
CH-OH (H3) 4.65Doublet of Doublets2.5, 4.5Coupled to H4 and the OH proton.
OH ~3.5Doublet4.5Coupled to H3. Can be confirmed by D₂O exchange.

2D NMR Correlation Analysis

This is where the structure is definitively confirmed. The workflow is visualized below.

G cluster_data Spectroscopic Data cluster_correlation 2D Correlation Experiments cluster_validation Structural Validation H1_NMR 1H NMR (Proton Shifts) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (C-H Attachment) H1_NMR->HSQC Provides 1H dimension C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->HSQC Provides 13C dimension Structure Final Structure (3S,4R)-Isomer COSY->Structure Confirms H3-H4 adjacency HSQC->Structure Links protons to specific carbons

Caption: Workflow for NMR-based structural validation.

  • HSQC Cross-Validation: The HSQC spectrum will show a correlation peak between the proton signal at 5.12 ppm (H4) and the carbon signal at 62.1 ppm (C4) . It will also show a correlation between the proton signal at 4.65 ppm (H3) and the carbon signal at 70.3 ppm (C3) . This unambiguously links the proton assignments to the carbon skeleton.

  • COSY Cross-Validation: The COSY spectrum is crucial for confirming connectivity. A cross-peak will be observed between the signals at 5.12 ppm (H4) and 4.65 ppm (H3) , proving they are on adjacent carbons. This validates the interpretation of their splitting patterns seen in the ¹H NMR.

The key to confirming the (3S,4R) stereochemistry is the coupling constant (J) between H3 and H4. A small J-value of ~2.5 Hz is characteristic of a trans arrangement on the β-lactam ring, whereas a cis arrangement would typically show a larger coupling constant (~5-6 Hz).[15]

G N1 N C2 C2=O N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 H3 H3 C3->H3 OH OH C3->OH C4->N1 H4 H4 C4->H4 Ph Ph C4->Ph H3->H4 COSY Correlation J = 2.5 Hz (trans)

Caption: Key COSY correlation confirming H3-H4 adjacency.

Conclusion

The structural validation of this compound is a clear example of the synergy between modern analytical techniques.

  • HRMS acts as the first gate, confirming the exact elemental composition with high precision.

  • ¹³C NMR provides a robust map of the carbon backbone, identifying all unique carbon environments.

  • ¹H NMR details the proton environments and, crucially, reveals the trans stereochemistry through the H3-H4 coupling constant.

  • 2D NMR (COSY & HSQC) serves as the ultimate arbiter, weaving the individual ¹H and ¹³C data points into a cohesive and validated structural narrative.

By employing this multi-faceted, self-validating approach, researchers and drug development professionals can proceed with absolute confidence in the identity and stereochemical integrity of this critical pharmaceutical intermediate.

References

  • Gao, Y., et al. (2016). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Mitscher, L. A., et al. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pace, V., et al. (2018). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications. Retrieved from [Link]

  • Traldi, P., et al. (1983). Targeted class analysis of β-lactam antibiotics by tandem mass spectrometry. Biomedical Mass Spectrometry. Retrieved from [Link]

  • Frański, R., et al. (2016). Mass spectral fragmentation pathways of cephalosporin antibiotics. ResearchGate. Retrieved from [Link]

  • Sun, C., et al. (2007). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. Journal of AOAC International. Retrieved from [Link]

  • WhatIs. (2026). Understanding High-Resolution Mass Spectrometry (HRMS) in organic chemistry. Retrieved from [Link]

  • Bird, A. E., et al. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • University of Delaware. (n.d.). High Resolution Mass Spectrometry (HRMS). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of ε-lactams (ppm). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Sakhrani, V. V., et al. (2021). Toho-1 β-Lactamase: Backbone Chemical Shift Assignments and Changes in Dynamics upon Binding with Avibactam. eScholarship. Retrieved from [Link]

  • Andreu, I., et al. (2015). Design, Synthesis and Evaluation of β-Lactam Antigenic Peptide Hybrids; Unusual Opening of the β-Lactam Ring in Acidic Media. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • IIT Kharagpur. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side.... Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • PubChem. (n.d.). 3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-((3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)-2-AZETIDINONE. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2017). Synthesis and characterization of β-Lactam compounds. Retrieved from [Link]

  • PubChem. (n.d.). Desfluoro Ezetimibe, (3'S,3R,4S)-. Retrieved from [Link]

  • Wleklak, M., et al. (2023). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules. Retrieved from [Link]

  • Taha, M., et al. (2017). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. BMC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-Hydroxy-2-phenyl-4H-chromen-4-ones (4a-n). Retrieved from [Link]

  • Gupta, S., et al. (2012). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. International Journal of Therapeutic Applications. Retrieved from [Link]

  • Coppage, D. (2021, March 1). How to Process COSY and HSQC Spectra on MestreNova. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Unsymmetrical covariance processing of COSY or TOCSY and HSQC NMR data to obtain ldots. Retrieved from [Link]

  • Cimarusti, C. M., & Sykes, R. B. (1983). Chemical and spectroscopic characterization of monobactams. Medical Research Reviews. Retrieved from [Link]

  • Monteiro, S. C., et al. (2022). Analysis of Antibiotics in Bivalves by Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Molecules. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Chiral β-Lactams: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the active core of penicillin and cephalosporin antibiotics. Its inherent ring strain makes it a versatile synthetic intermediate for a wide array of nitrogen-containing compounds. The stereochemistry of the substituents on the β-lactam ring is paramount to its biological activity, making the development of stereoselective synthetic routes a critical endeavor for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of the most prominent synthetic strategies for accessing chiral β-lactams, offering insights into their mechanisms, practical applications, and relative merits.

The Staudinger [2+2] Cycloaddition: A Classic, Versatile Approach

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most widely used methods for constructing the β-lactam ring.[1][2] The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes conrotatory ring closure.[3] The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents of both the ketene and the imine, as well as the reaction conditions.[4]

Asymmetric Variants of the Staudinger Synthesis

To achieve stereocontrol, several asymmetric modifications of the Staudinger reaction have been developed.

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to either the ketene or the imine is a well-established and reliable method for inducing diastereoselectivity.[5] Evans-type oxazolidinones and Oppolzer's sultams are among the most successful auxiliaries, often providing high diastereomeric ratios (>95:5).[6][7] The auxiliary guides the approach of the reaction partners, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the desired enantiomerically enriched β-lactam.[8]

  • Chiral Catalysts: The development of catalytic asymmetric Staudinger reactions represents a more atom-economical approach. Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the reaction of ketenes with N-aryl and N-alkylcarbonyl imines, affording cis-β-lactams with excellent enantioselectivities (ee >99%).[9][10] Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have also been shown to be effective catalysts.[11]

  • Chiral Building Blocks: Utilizing a chiral imine or a ketene derived from a chiral carboxylic acid provides another avenue for asymmetric synthesis. For instance, imines derived from D-glucose have been used to synthesize cis-β-lactams with high diastereoselectivity.[9]

dot digraph "Staudinger_Reaction_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Ketene_Generation" { label="Ketene Generation"; bgcolor="#E8F0FE"; "Acid_Chloride" [label="Acid Chloride/Carboxylic Acid"]; "Ketene" [label="Ketene", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Acid_Chloride" -> "Ketene" [label="Base (e.g., Et3N) or\nWolff Rearrangement"]; }

subgraph "cluster_Imine_Formation" { label="Imine Formation"; bgcolor="#E6F4EA"; "Aldehyde" [label="Aldehyde/Ketone"]; "Amine" [label="Amine"]; "Imine" [label="Imine", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Aldehyde" -> "Imine"; "Amine" -> "Imine"; }

subgraph "cluster_Cycloaddition" { label="[2+2] Cycloaddition"; bgcolor="#FCE8E6"; "Zwitterionic_Intermediate" [label="Zwitterionic Intermediate", shape=ellipse, style=filled, fillcolor="#EA4335"]; "beta_Lactam" [label="β-Lactam", shape=ellipse, style=filled, fillcolor="#34A853"]; "Ketene" -> "Zwitterionic_Intermediate"; "Imine" -> "Zwitterionic_Intermediate"; "Zwitterionic_Intermediate" -> "beta_Lactam" [label="Ring Closure"]; }

"Acid_Chloride" -> "Ketene"; "Aldehyde" -> "Imine"; "Ketene" -> "Zwitterionic_Intermediate"; "Imine" -> "Zwitterionic_Intermediate"; "Zwitterionic_Intermediate" -> "beta_Lactam"; } digraph "Asymmetric_Staudinger_Strategies" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"Asymmetric_Staudinger" [label="Asymmetric Staudinger Synthesis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chiral_Auxiliary" [label="Chiral Auxiliary"]; "Chiral_Catalyst" [label="Chiral Catalyst"]; "Chiral_Building_Block" [label="Chiral Building Block"];

"Asymmetric_Staudinger" -> "Chiral_Auxiliary"; "Asymmetric_Staudinger" -> "Chiral_Catalyst"; "Asymmetric_Staudinger" -> "Chiral_Building_Block";

"Chiral_Auxiliary" -> "Evans_Oxazolidinone" [label="e.g."]; "Chiral_Auxiliary" -> "Oppolzer_Sultam" [label="e.g."]; "Chiral_Catalyst" -> "NHC" [label="e.g., N-Heterocyclic Carbene"]; "Chiral_Catalyst" -> "PPY" [label="e.g., PPY derivative"]; "Chiral_Building_Block" -> "Chiral_Imine" [label="e.g."]; "Chiral_Building_Block" -> "Chiral_Ketene" [label="e.g."]; }

Caption: General workflow of the Staudinger reaction.

The Kinugasa Reaction: A Copper-Catalyzed Route to cis-β-Lactams

The Kinugasa reaction is a copper-catalyzed [3+2] cycloaddition of a terminal alkyne and a nitrone to stereoselectively form a β-lactam.[12] This reaction is notable for its convergent nature and its general propensity to produce cis-substituted β-lactams.[4] The proposed mechanism involves the formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered ring intermediate.[13][14] Subsequent rearrangement leads to the β-lactam product.[9][11][15][16]

Enantioselective Kinugasa Reaction

The development of enantioselective variants of the Kinugasa reaction has significantly enhanced its utility.[17] This is typically achieved through the use of a chiral ligand in conjunction with a copper catalyst.[18] Chiral bis(azaferrocene) and trisoxazoline ligands have been successfully employed, affording β-lactams with good to high enantioselectivities.[12][17] The choice of ligand, base, and solvent can have a profound impact on both the yield and the stereochemical outcome of the reaction.

dot digraph "Kinugasa_Reaction_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"Alkyne" [label="Terminal Alkyne"]; "Nitrone" [label="Nitrone"]; "Cu_Catalyst" [label="Cu(I) Catalyst\n+ Chiral Ligand", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cu_Acetylide" [label="Copper Acetylide", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Cycloaddition_Intermediate" [label="Five-membered Ring\nIntermediate", shape=ellipse, style=filled, fillcolor="#EA4335"]; "beta_Lactam" [label="cis-β-Lactam", shape=ellipse, style=filled, fillcolor="#34A853"];

"Alkyne" -> "Cu_Acetylide"; "Cu_Catalyst" -> "Cu_Acetylide"; "Cu_Acetylide" -> "Cycloaddition_Intermediate"; "Nitrone" -> "Cycloaddition_Intermediate"; "Cycloaddition_Intermediate" -> "beta_Lactam" [label="Rearrangement"]; }

Caption: Simplified mechanism of the enantioselective Kinugasa reaction.

Ester Enolate-Imine Condensation: A Diastereoselective Approach

The condensation of an ester enolate with an imine provides a powerful and often highly diastereoselective route to β-lactams.[3] The stereochemical outcome of this reaction is influenced by the geometry of the enolate and the nature of the substituents on both the enolate and the imine. This method is particularly useful for the synthesis of 3-amino-β-lactams and their derivatives.

Stereochemical Control

The diastereoselectivity of the ester enolate-imine condensation can be controlled through several strategies:

  • Chiral Auxiliaries on the Ester: Attaching a chiral auxiliary to the ester component allows for effective control of the stereochemistry at the C3 and C4 positions of the resulting β-lactam.[9]

  • Chiral Imines: The use of a chiral imine, often derived from a chiral aldehyde or amine, can also induce high levels of diastereoselectivity.[9]

  • Lewis Acid Catalysis: The addition of a Lewis acid can influence the stereochemical outcome by coordinating to the imine and the enolate, thereby organizing the transition state.

dot digraph "Enolate_Imine_Condensation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"Ester" [label="Ester"]; "Base" [label="Base (e.g., LDA)"]; "Enolate" [label="Ester Enolate", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Imine" [label="Imine"]; "Adduct" [label="β-Amino Ester Adduct", shape=ellipse, style=filled, fillcolor="#EA4335"]; "beta_Lactam" [label="β-Lactam", shape=ellipse, style=filled, fillcolor="#34A853"];

"Ester" -> "Enolate"; "Base" -> "Enolate"; "Enolate" -> "Adduct"; "Imine" -> "Adduct"; "Adduct" -> "beta_Lactam" [label="Cyclization"]; }

Caption: General pathway for the ester enolate-imine condensation.

Modern Approaches: Organocatalysis and Biocatalysis

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives for the synthesis of chiral β-lactams.

  • Organocatalysis: As mentioned earlier, N-heterocyclic carbenes have proven to be highly effective catalysts for the asymmetric Staudinger reaction.[9] Chiral Brønsted acids and bifunctional catalysts have also been employed in novel strategies for β-lactam synthesis. These methods offer the advantages of being metal-free and often proceeding under mild reaction conditions.

  • Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under environmentally benign aqueous conditions. Penicillin G acylase is a well-known enzyme used in the industrial synthesis of β-lactam antibiotics.[19][20][21][22] More recently, engineered enzymes have been developed for the synthesis of functionalized bicyclic β-lactams with multiple contiguous chiral centers.[2][23] Biocatalytic methods hold great promise for the development of greener and more efficient manufacturing processes for chiral β-lactams.[24][25][26]

Comparative Analysis

Synthetic Route Key Features Stereocontrol Advantages Disadvantages
Staudinger Reaction [2+2] cycloaddition of a ketene and an imine.[1]Chiral auxiliaries, chiral catalysts, chiral building blocks.[5]Versatile, broad substrate scope.[2]Ketenes are often unstable and generated in situ.[5]
Kinugasa Reaction Copper-catalyzed [3+2] cycloaddition of an alkyne and a nitrone.[12]Chiral ligands.[17]Convergent, generally high cis-selectivity.[4]Can be sensitive to reaction conditions, potential for side reactions.[11][15]
Ester Enolate-Imine Condensation Condensation of an ester enolate with an imine.[3]Chiral auxiliaries on the ester, chiral imines.[9]High diastereoselectivity, good for 3-amino-β-lactams.Requires stoichiometric base, enolate generation can be tricky.
Organocatalysis Metal-free catalysis.Chiral organocatalysts (e.g., NHCs).[9]Mild reaction conditions, environmentally friendly.Substrate scope may be limited for some catalysts.
Biocatalysis Enzyme-catalyzed reactions.[24]High intrinsic stereoselectivity of enzymes.[2]Excellent stereocontrol, green reaction conditions.[25][26]Enzyme stability and availability can be a concern, substrate scope may be limited.

Experimental Protocols

Representative Protocol for Asymmetric Staudinger Reaction using an Evans Auxiliary

This protocol is a generalized procedure based on established methods.

1. Formation of the Chiral Ketene Precursor:

  • To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone-acetyl chloride in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (Et₃N) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour to generate the corresponding ketene in situ.

2. Cycloaddition Reaction:

  • A solution of the desired imine in CH₂Cl₂ is added to the ketene solution at -78 °C.

  • The reaction is slowly warmed to room temperature and stirred for 12-24 hours.

3. Work-up and Purification:

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the diastereomerically enriched β-lactam.

4. Auxiliary Cleavage:

  • The purified β-lactam is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is acidified with 1 M hydrochloric acid (HCl) and extracted with ethyl acetate.

  • The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid, and the chiral auxiliary can be recovered from the aqueous layer.

Conclusion

The synthesis of chiral β-lactams is a mature field with a diverse array of reliable and stereoselective methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the required level of stereocontrol, and considerations of scalability, cost, and environmental impact. The classic Staudinger and ester enolate-imine condensation reactions, particularly with the use of chiral auxiliaries, remain workhorses in the field. The Kinugasa reaction offers a valuable alternative, especially for the synthesis of cis-β-lactams. The emergence of organocatalytic and biocatalytic methods provides exciting opportunities for the development of more sustainable and efficient syntheses of these vital chiral building blocks. As a senior application scientist, I encourage researchers to carefully consider the strengths and weaknesses of each approach to select the optimal strategy for their specific synthetic targets.

References

  • Arai, Y., Yoneda, S., Masuda, T., & Masaki, Y. (2000). β-LACTAM SYNTHESIS BY DIASTEREOSELECTIVE CONDENSATION OF CHIRAL 3-(p-TOLYLSULFINYI)
  • Arjona, O., et al. (2015). Theoretical study of mechanism and stereoselectivity of catalytic Kinugasa reaction. The Journal of Organic Chemistry, 80(5), 2734-2743.
  • Bhawal, B. M., et al. (1996). An efficient use of Oppolzer sultam for Diastereospecific Synthesis of cis-β-Lactams. Tetrahedron, 52(16), 5579-5584.
  • Burstein, C., & Glorius, F. (2008). N-Heterocyclic carbene catalysed β-lactam synthesis. Organic & Biomolecular Chemistry, 6(6), 1108-1113.
  • Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions, 114, 223-506.
  • Dong, S., et al. (2017). Organocatalytic Asymmetric Synthesis of trans-γ-Lactams. Chemistry – A European Journal, 23(56), 13888-13892.
  • Evans, D. A., et al. (1990). Diastereoselective anti-aldol reactions of chiral ethyl ketones. A new method for the stereoselective synthesis of assigned propionate fragments. Journal of the American Chemical Society, 112(2), 821-823.
  • Fernandez-Lafuente, R., et al. (2002). Industrial Synthesis of Semi-Synthetic β-Lactam Antibiotics: Recent Developments in Enzyme Biocatalysis for Improved and MORE Sustainable Processes. Current Medicinal Chemistry - Anti-Infective Agents, 1(4), 375-387.
  • Fu, G. C., et al. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578-1579.
  • Linder, M. R., & Podlech, J. (2001). Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Letters, 3(12), 1849-1851.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products. Current medicinal chemistry, 11(14), 1837-1872.
  • Schofield, C. J., et al. (2019). Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases.
  • Srirajan, V., et al. (1996). An efficient use of Oppolzer sultam for Diastereospecific Synthesis of cis-β-Lactams. Tetrahedron, 52(16), 5579-5584.
  • Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
  • Tang, W., et al. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 894503.
  • van der Wielen, L. A. M., et al. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. The FEBS journal, 270(16), 4299-4309.
  • Ye, S., et al. (2006). Trisoxazoline/Cu(II)-Promoted Kinugasa Reaction. Enantioselective Synthesis of β-Lactams. The Journal of Organic Chemistry, 71(10), 3858-3863.
  • Zhang, H.-M., Gao, Z.-H., & Ye, S. (2012). Bifunctional N-Heterocyclic Carbene-Catalyzed Highly Enantioselective Synthesis of Spirocyclic Oxindolo-β-lactams. Organic Letters, 14(12), 3048-3051.
  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.
  • Alcaide, B., & Almendros, P. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Topics in Heterocyclic Chemistry, 23, 1-68.
  • Lo, M. M.-C., & Fu, G. C. (2002). Cu(I)/Bis(azaferrocene)-Catalyzed Enantioselective Synthesis of β-Lactams via Couplings of Alkynes with Nitrones. Journal of the American Chemical Society, 124(17), 4572-4573.
  • Elander, R. P. (2003). Industrial production of beta-lactam antibiotics. Applied microbiology and biotechnology, 61(5-6), 385-392.
  • Gugi, B., et al. (2014). Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. Acta Chimica Slovenica, 61(1), 13-26.
  • Qi, J., et al. (2021). Copper(I)-Catalyzed Asymmetric Interrupted Kinugasa Reaction: Synthesis of α-Thiofunctional Chiral β-Lactams.
  • van Langen, L. M., et al. (2000). Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media. Biotechnology and bioengineering, 69(2), 228-232.
  • Fasan, R., et al. (2023). Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs.
  • Hart, D. J., & Ha, D.-C. (1989). The ester enolate-imine condensation route to .beta.-lactams. Chemical Reviews, 89(7), 1447-1465.
  • Podlech, J., & Steurer, S. (1999). A Chiral, Oxidatively Cleavable Auxiliary in β-Lactam Synthesis – Double Diastereocontrol with p-Methoxyphenethyl-Substituted Imines. Synthesis, 1999(4), 650-654.
  • Bräse, S., et al. (2009). The Staudinger Reaction—A Review.
  • Palomo, C., et al. (1993). Asymmetric synthesis of β-lactams by chiral ester enolate - imine condensation. Tetrahedron Letters, 34(20), 3233-3236.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2019). Diastereoselective formation of β-lactams via a three-component reaction. New Journal of Chemistry, 43(27), 10851-10855.
  • van den Berg, M. A., et al. (2012). The enzymes of β-lactam biosynthesis.
  • Vandamme, E. J. (1992). Industrial production of beta-lactam antibiotics. Journal of Chemical Technology & Biotechnology, 53(4), 313-327.
  • Basak, A. K., et al. (2015). Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. Molecules, 20(4), 6336-6352.
  • Roy, T. K., et al. (2023). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chemistry – A European Journal, 29(44), e202203923.
  • Oppolzer, W., et al. (1990). Asymmetric aldol reactions of N-acyl bornanesultams. Tetrahedron Letters, 31(7), 991-994.
  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235.
  • Wegman, M. A., et al. (2001). Towards biocatalytic synthesis of beta-lactam antibiotics. Accounts of Chemical Research, 34(9), 744-752.
  • Arroyo, M., et al. (2003). A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose. Applied Biochemistry and Biotechnology, 84-86, 931-945.
  • Basak, A. K., et al. (2021). Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry, 86(15), 10243-10251.
  • Kim, D., et al. (2023). Industry on One-table: Consistent, Scalable, and Reproducible Copolymerization Process with a Digitally Controlled System Governed by Reaction Kinetics. ChemRxiv.
  • Alkema, W. B. L., et al. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. The FEBS journal, 270(16), 4299-4309.
  • BenchChem. (2025). A Comparative Guide to Alternative Chiral Auxiliaries for Asymmetric β-Lactam Synthesis.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.
  • PapersFlow. (n.d.). Kinugasa Reaction for β-Lactam Synthesis Research Guide.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent.
  • Palomo, C., et al. (2005). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 66, 1-205.
  • Pitts, C. R., & Lectka, T. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930-7953.
  • ResearchGate. (2023).
  • ResearchGate. (2023). Trisoxazoline/Cu(II)-Promoted Kinugasa Reaction. Enantioselective Synthesis of β -Lactams.
  • ResearchGate. (2023). Copper(I)
  • ResearchGate. (2023). Enzymatic synthesis of β-lactam acids (review).
  • ResearchGate. (2023).
  • ResearchGate. (2023). Biocatalysts and Biocatalysis in the Synthesis of ß-Lactam Antibiotics.
  • RSC Publishing. (2023). Recent advances in β-lactam synthesis.
  • RSC Publishing. (2023). Stereoselective synthesis of β-lactams: recent examples.
  • RSC Publishing. (2023).
  • RSC Publishing. (2023). Synthesis of chiral lactams by asymmetric nitrogen insertion.
  • Scite.ai. (n.d.).
  • Semantic Scholar. (n.d.).
  • SFU Summit. (n.d.).
  • Taylor & Francis Online. (2020).
  • Wiley Online Library. (1998).
  • Wiley Online Library. (2015).
  • Wiley Online Library. (2021). Mechanism of the Kinugasa Reaction Revisited.
  • Wiley Online Library. (2023).

Sources

Comparative Guide: Chiral HPLC Method Development for Azetidinone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Azetidinones (2-azetidinones) form the structural backbone of


-lactam antibiotics (monobactams, carbapenems) and cholesterol absorption inhibitors like Ezetimibe . Their pharmacological efficacy is strictly stereodependent; for instance, the (3R,4S)-enantiomer of Ezetimibe is bioactive, while its stereoisomers are considered impurities.

Developing chiral methods for azetidinones presents unique challenges:

  • Functionality: The four-membered amide ring (lactam) acts as both a hydrogen bond donor and acceptor, requiring CSPs (Chiral Stationary Phases) capable of specific dipole-dipole interactions.

  • Solubility: Many synthetic intermediates are lipophilic, favoring Normal Phase (NP) or Polar Organic Mode (POM), while final drug substances may require Reversed Phase (RP) for biological matrix compatibility.

This guide compares the performance of Amylose vs. Cellulose polysaccharide CSPs and Coated vs. Immobilized technologies, providing a self-validating workflow for method development.

Strategic Framework: The "Three-Pillar" Selection

Do not rely on random screening. Use this logic to select your starting conditions.

Graphviz Diagram: Method Development Decision Tree

Caption: Logical workflow for selecting the optimal mobile phase and column based on azetidinone solubility and polarity.

Azetidinone_Method_Dev Start START: Azetidinone Sample Solubility Check Solubility (MeOH/ACN vs. Hexane) Start->Solubility NP_Route Soluble in Hexane/Alcohol? (Normal Phase) Solubility->NP_Route High Lipophilicity POM_Route Soluble in MeOH/ACN only? (Polar Organic Mode) Solubility->POM_Route Polar/Poor Hexane Sol. Col_Select_NP Primary Screen: Chiralpak AD-H & Chiralcel OD-H NP_Route->Col_Select_NP Col_Select_POM Primary Screen: Chiralpak IC & Chiralpak AS-H POM_Route->Col_Select_POM Opt_Additives Optimization: Add 0.1% DEA (Basic) or 0.1% TFA (Acidic) Col_Select_NP->Opt_Additives Res < 1.5 Final_Method Validated Method Col_Select_NP->Final_Method Res > 2.0 Col_Select_POM->Opt_Additives Tailing Peaks Col_Select_POM->Final_Method Res > 2.0 Opt_Additives->Final_Method

Comparative Analysis: Stationary Phases

The separation of azetidinones relies heavily on the 3-point interaction model : hydrogen bonding (amide group),


 interactions (phenyl groups common in Ezetimibe analogs), and steric inclusion.
Amylose vs. Cellulose (The "Complementary Pair")
  • Chiralpak AD-H / AS-H (Amylose derivatives): Generally show higher recognition for the flexible azetidinone ring due to the helical structure of amylose. Chiralpak AS-H is particularly noted in literature for Ezetimibe separation due to its specific "pocket" size for the

    
    -lactam ring.
    
  • Chiralcel OD-H (Cellulose derivative): Often provides better resolution for rigid, bulky azetidinone intermediates. It acts as a complementary column; if AD/AS fails, OD is the statistical next best choice.

Coated vs. Immobilized
  • Coated (AD-H, OD-H, AS-H): Higher loading of selector often yields slightly higher resolution (

    
    ) for difficult pairs but restricts solvent choice (No DCM, THF, or EtOAc).
    
  • Immobilized (Chiralpak IC, IA): Essential when the azetidinone is insoluble in alcohols/alkanes. Allows the use of "non-standard" solvents (DCM, THF) which can alter selectivity by changing the solvation shell around the chiral selector.

Table 1: Comparative Screening Data (Ezetimibe Model)

Data synthesized from comparative studies of (3R,4S)-Ezetimibe and its enantiomers.

ParameterChiralpak AS-H (Amylose)Chiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Chiralpak IC (Immobilized)
Selector Type Amylose tris[(S)-

-methylbenzylcarbamate]
Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Mobile Phase Hexane:Ethanol:TFA (84:16:0.1)Hexane:IPA:TFA (90:10:0.1)Hexane:IPA:TFA (90:10:0.1)Hexane:IPA:DEA (90:10:0.[1]1)
Selectivity (

)
1.35 (Superior)1.181.121.25
Resolution (

)
> 2.5 1.81.42.1
Elution Order (R)-isomer / EzetimibeEzetimibe / (R)-isomerVariableVariable
Primary Utility Gold Standard for Ezetimibe General ScreeningAlternative SelectivityRobustness & Solubility

Detailed Experimental Protocols

Protocol A: Standard Normal Phase Screening (The "Go-To")

Objective: Establish baseline separation using the most predictable mechanism (H-bonding).

  • Column Preparation: Install Chiralpak AS-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: n-Hexane / Ethanol (85:15 v/v).

  • Mobile Phase B: n-Hexane / Isopropanol (85:15 v/v).

  • Additive: Add 0.1% Trifluoroacetic Acid (TFA) if the azetidinone has a free hydroxyl/carboxyl group, or Diethylamine (DEA) if it has a basic amine. Note: Azetidinones are amides; neutral conditions often work, but 0.1% TFA sharpens peaks by suppressing silanol activity.

  • Equilibration: Flush with 20 column volumes (approx. 30-40 mL) at 1.0 mL/min.

  • Sample Dilution: Dissolve 1 mg sample in 1 mL Ethanol. Critical: If the sample precipitates when hitting the Hexane mobile phase, switch to Protocol B.

  • Execution: Inject 10 µL. Run isocratic for 20 mins.

Protocol B: Polar Organic Mode (POM)

Objective: For azetidinones with poor solubility in hexane or those requiring MS detection (avoiding hexane).

  • Column: Chiralpak IC or Chiralpak AS-H.

  • Mobile Phase: 100% Acetonitrile (ACN) or ACN:Methanol (95:5).

  • Additives: 0.1% DEA + 0.1% Formic Acid.

    • Why both? This creates a volatile buffer salt (

      
      ) in situ, stabilizing the ionization of the azetidinone ring without suppressing MS signal.
      
  • Flow Rate: 0.5 - 0.8 mL/min (lower viscosity allows higher flow, but mass transfer kinetics in chiral pores favor lower speeds).

Mechanism & Optimization Logic

Understanding the interaction is key to troubleshooting. The azetidinone ring is a rigid square planar structure. The carbonyl oxygen is a strong H-bond acceptor; the N-H is a donor.

Graphviz Diagram: Optimization Logic Loop

Caption: Step-by-step logic for resolving peak issues (tailing, overlap) specific to azetidinone chromatography.

Optimization_Logic Issue Identify Chromatographic Issue Tailing Peak Tailing (As > 1.2) Issue->Tailing Overlap Poor Resolution (Rs < 1.5) Issue->Overlap Ret_Shift Retention Drift Issue->Ret_Shift Action_Tail Action: Add 0.1% DEA (Blocks silanols) Tailing->Action_Tail Action_Overlap_1 Action: Lower Temp to 15°C (Increases Enthalpy term) Overlap->Action_Overlap_1 Action_Overlap_2 Action: Switch Alcohol (EtOH <-> IPA) Overlap->Action_Overlap_2 Action_Drift Action: Check Water Content (Keep solvents strictly anhydrous) Ret_Shift->Action_Drift

Self-Validating Checks (Trustworthiness)
  • The "Racemate Test": Always inject the racemic mixture first. If you inject the pure enantiomer first, you cannot distinguish between "no retention" and "co-elution."

  • The "Flow Rate Test": If resolution is marginal (Rs ~ 1.2), reduce flow from 1.0 to 0.5 mL/min. If Rs improves significantly, the limitation is mass transfer (van Deemter C-term); if not, the limitation is thermodynamic selectivity (

    
    ), and you must change the mobile phase or column.
    

References

  • Sathiyasundar, R., et al. (2016).[1][2] Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Central. Link

  • Daicel Chiral Technologies. Chiral Column Selection Guide & Application Notes. (General reference for AD-H/OD-H specifications). Link

  • Wang, P., et al. (2016).[1] Chiral Separation and Thermodynamic Investigation of Ezetimibe Optical Isomers on a Chiralpak IC Column. Journal of Chromatographic Science. Link

  • ICH Harmonised Tripartite Guideline. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (Regulatory context for chiral purity).[3][4] Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

Sources

A Comparative Guide to the Determination of Absolute Stereochemistry of 3-hydroxy-4-phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute stereochemistry of a chiral molecule is a critical step in the journey from discovery to a viable therapeutic. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides an in-depth, objective comparison of the primary analytical techniques for confirming the absolute stereochemistry of 3-hydroxy-4-phenylazetidin-2-one, a key building block in the synthesis of numerous pharmaceuticals, including the side chain of the potent anti-cancer agent, paclitaxel.

This document moves beyond a simple listing of methods, offering a rationale for experimental choices and providing field-proven insights to empower you to select the most appropriate technique for your research needs.

The Stereochemical Challenge of 3-hydroxy-4-phenylazetidin-2-one

The 3-hydroxy-4-phenylazetidin-2-one molecule possesses two stereogenic centers at the C3 and C4 positions of the β-lactam ring. This gives rise to four possible stereoisomers: (3R, 4S), (3S, 4R), (3R, 4R), and (3S, 4S). The cis and trans relative stereochemistry is determined by the relationship between the substituents at C3 and C4, while the absolute stereochemistry defines the specific spatial orientation of these substituents. For therapeutic applications, it is often the case that only one of these stereoisomers exhibits the desired biological activity, while others may be inactive or even elicit undesirable side effects.[1] Therefore, rigorous confirmation of the absolute configuration is a non-negotiable aspect of its chemical and pharmacological characterization.

Comparative Analysis of Key Analytical Techniques

The determination of absolute stereochemistry is not a one-size-fits-all endeavor. The choice of technique is often dictated by the physical properties of the sample (e.g., crystallinity), the amount of material available, and the desired level of certainty. Here, we compare three of the most powerful and widely used methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

Table 1: Performance Comparison of Analytical Techniques for 3-hydroxy-4-phenylazetidin-2-one
FeatureX-ray CrystallographyNMR Spectroscopy (with Chiral Auxiliaries)Vibrational Circular Dichroism (VCD)
Primary Information Precise 3D molecular structure, absolute stereochemistry, crystal packing.[2]Connectivity, relative stereochemistry, and through derivatization, absolute stereochemistry in solution.[3]Absolute configuration in solution, conformational analysis.[4]
Sample Requirement High-quality single crystal.[2]~1-10 mg dissolved in a suitable deuterated solvent.~5-10 mg in solution.[4]
Analysis Time Hours to days.[2]Minutes to hours.Hours.
Key Advantage Unambiguous determination of absolute stereochemistry.[3]Provides information on dynamic processes in solution; does not require crystalline material.Applicable to non-crystalline samples (oils, liquids) and provides conformational information in solution.[4]
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.[2]Indirect method for absolute stereochemistry requiring derivatization; potential for reaction-induced changes.Requires quantum mechanical calculations for interpretation; can be complex for flexible molecules.

In-Depth Methodological Guides

X-ray Crystallography: The Gold Standard

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown.[3] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. For chiral molecules, the anomalous dispersion effect, particularly when heavier atoms are present, allows for the unambiguous assignment of the absolute stereochemistry.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction of 3-hydroxy-4-phenylazetidin-2-one

  • Crystal Growth:

    • Slowly evaporate a saturated solution of 3-hydroxy-4-phenylazetidin-2-one in a suitable solvent system, such as ethyl acetate/hexane or methanol/water, at a constant temperature.[2] The goal is to obtain well-formed, single crystals of sufficient size and quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2]

    • Rotate the crystal in the X-ray beam and collect diffraction images at various orientations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structure using full-matrix least-squares on F².[2]

    • For absolute configuration determination, the Flack parameter should be calculated and refined. A value close to 0 for a given enantiomer confirms its absolute stereochemistry.

Expected Data for (3R,4S)-3-hydroxy-4-phenylazetidin-2-one

While specific experimental data is not publicly available, the following table presents typical crystallographic parameters that would be expected.[2] For comparison, data for a similar β-lactam derivative is also included.[1]

ParameterExpected for (3R,4S)-3-hydroxy-4-phenylazetidin-2-oneExample: 11-Hydroxy-9-[1-(4-methylphenyl)-4-oxo-3-phenylazetidin-2-yl][1]
Crystal SystemMonoclinic or OrthorhombicOrthorhombic
Space GroupP2₁ or P2₁2₁2₁P2₁2₁2₁
a (Å)~10-1510.2874 (16)
b (Å)~5-1014.138 (3)
c (Å)~15-2018.866 (3)
V (ų)~1500-20002743.9 (8)
Z44
Flack Parameter~0.0(1)Not reported

Causality Behind Experimental Choices: The choice of solvent for crystallization is critical; a binary solvent system with differing polarities often yields higher quality crystals. The selection of the X-ray source (Mo or Cu) depends on the crystal's absorption characteristics.

Self-Validating System: The refinement of the Flack parameter provides an internal validation of the absolute stereochemistry assignment. A value near 1 would indicate that the inverted structure is correct.

Logical Workflow for X-ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Dissolve compound in a suitable solvent B Slow evaporation or cooling A->B C Obtain single crystals B->C D Mount crystal on diffractometer C->D E Collect diffraction data D->E F Solve crystal structure E->F G Refine structure F->G H Determine absolute stereochemistry (Flack parameter) G->H

Caption: Workflow for X-ray Crystallography.

NMR Spectroscopy: The Power of Chiral Derivatization

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[3] However, enantiomers produce identical NMR spectra. To differentiate them, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers, which have distinct NMR spectra. The Mosher's acid method is a classic and reliable approach for determining the absolute configuration of secondary alcohols.[5][6][7][8][9]

Experimental Protocol: Modified Mosher's Method for 3-hydroxy-4-phenylazetidin-2-one

  • Derivatization:

    • In two separate NMR tubes, react a small amount of 3-hydroxy-4-phenylazetidin-2-one with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine-d₅) in a deuterated solvent (e.g., CDCl₃). This forms the (R)- and (S)-MTPA esters, respectively.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

    • Carefully assign the proton signals for each diastereomer, paying close attention to the protons near the newly formed ester linkage. 2D NMR techniques like COSY and HSQC can aid in unambiguous assignment.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton in the two diastereomers (Δδ = δS - δR).

    • Protons on one side of the MTPA plane will exhibit a positive Δδ, while those on the other side will have a negative Δδ.

    • By comparing the signs of the Δδ values with the established Mosher's model, the absolute configuration of the alcohol can be determined.

Expected ¹H NMR Data and Δδ Values for MTPA Esters

Protonδ ((S)-MTPA ester) (ppm)δ ((R)-MTPA ester) (ppm)Δδ (δS - δR) (ppm)Inferred Position relative to MTPA Phenyl Group
H3~5.5~5.4+0.1Deshielded
H4~4.8~4.9-0.1Shielded
Phenyl-H (C4)~7.3~7.4-0.1Shielded
Phenyl-H (MTPA)~7.5~7.50In plane

Causality Behind Experimental Choices: The use of both (R)- and (S)-MTPA chlorides provides a self-validating system. The opposing signs of the Δδ values for the two enantiomers of the alcohol confirm the assignment. CDCl₃ is a common solvent as it is relatively non-polar and dissolves a wide range of organic compounds.

Self-Validating System: The consistency of the Δδ signs across multiple protons on each side of the MTPA plane strengthens the confidence in the stereochemical assignment.

Logical Workflow for Mosher's Method

cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Stereochemical Assignment A React alcohol with (R)-MTPA-Cl C Acquire ¹H NMR spectra of both diastereomers A->C B React alcohol with (S)-MTPA-Cl B->C D Assign proton signals C->D E Calculate Δδ (δS - δR) D->E F Apply Mosher's model E->F G Determine absolute configuration F->G cluster_0 Experimental cluster_1 Computational cluster_2 Assignment A Prepare sample solution B Acquire VCD and IR spectra A->B F Compare experimental and theoretical spectra B->F C Conformational search D DFT calculations for each conformer C->D E Generate Boltzmann-averaged theoretical spectrum D->E E->F G Assign absolute configuration F->G

Sources

The Strategic Selection of Chiral Synthons in Drug Discovery: A Comparative Guide to (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the choice of chiral synthons is a pivotal decision that profoundly influences the trajectory of a drug discovery program. These stereochemically defined building blocks are the architectural cornerstones upon to which the biological activity, selectivity, and pharmacokinetic properties of a therapeutic candidate are tethered. Among the elite class of such synthons, (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one stands out as a versatile and powerful tool. This guide offers an in-depth, comparative analysis of this pivotal β-lactam synthon against other prominent chiral building blocks, providing a framework for strategic decision-making in the synthesis of complex, biologically active molecules.

The β-Lactam Core: More Than Just an Antibiotic Motif

The four-membered azetidin-2-one ring, or β-lactam, is an iconic scaffold in medicinal chemistry, most renowned for its central role in the antibacterial activity of penicillins and cephalosporins. However, the utility of the β-lactam extends far beyond this historical context. Its inherent ring strain and rigid, planar geometry make it an exceptional platform for the precise spatial arrangement of functional groups, a critical aspect in the design of molecules that interact with specific biological targets. The (3S,4R) stereoisomer of 3-hydroxy-4-phenylazetidin-2-one, in particular, has emerged as a highly valuable intermediate, most notably as a key precursor to the side chain of the blockbuster anticancer drug, Paclitaxel (Taxol®)[1][2].

A Profile of this compound: The Taxol Side-Chain Precursor

This compound is a chiral building block of immense strategic importance. Its value is derived from a confluence of factors:

  • Stereochemical Integrity: The cis-relationship between the hydroxyl group at C3 and the phenyl group at C4 is fixed, providing a rigid and predictable stereochemical foundation.

  • Synthetic Versatility: The hydroxyl and amine functionalities serve as convenient handles for a wide array of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

  • Proven Clinical Relevance: Its successful application in the large-scale synthesis of Paclitaxel and its analogues has cemented its status as a reliable and well-understood synthon in the pharmaceutical industry[1][2].

The primary route to this and other β-lactams is the Staudinger cycloaddition , a [2+2] cycloaddition between a ketene and an imine. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the substituents on both the ketene and the imine[3][4][5].

Head-to-Head Comparison: β-Lactams vs. Other Chiral Synthons

The selection of a chiral synthon is a multi-faceted decision, balancing factors such as synthetic accessibility, cost, and the desired stereochemical outcome. Here, we compare this compound with other widely used classes of chiral synthons.

Chiral Synthon ClassRepresentative ExampleKey AdvantagesKey Disadvantages
β-Lactams This compoundRigid scaffold, predictable stereochemistry, proven in complex syntheses.Synthesis can be multi-step, potential for ring-opening side reactions.
Chiral Auxiliaries Evans OxazolidinonesHigh diastereoselectivity in a variety of reactions, well-established protocols.Stoichiometric use of the auxiliary, requires additional steps for attachment and removal.
Amino Acids L-ProlineReadily available from the chiral pool, biocompatible, diverse side chains.Flexible backbone can lead to conformational heterogeneity.
Hydroxy Acids (S)-Mandelic AcidCommercially available in high enantiopurity, versatile functional groups.Can be susceptible to racemization under certain reaction conditions.

Experimental Deep Dive: Asymmetric Synthesis of a Key β-Amino Acid Precursor

To illustrate the practical differences between these approaches, let's consider the synthesis of a generic N-protected β-amino ester, a common intermediate in drug discovery.

Method 1: The Staudinger Cycloaddition Approach

The Staudinger reaction provides a direct route to the β-lactam core, which can then be hydrolyzed to the corresponding β-amino acid. The diastereoselectivity of the cycloaddition is crucial for obtaining the desired stereoisomer[4][6].

Experimental Protocol: Synthesis of a cis-β-Lactam via Staudinger Cycloaddition

  • Imine Formation: To a solution of benzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M) is added the desired primary amine (1.0 eq). The mixture is stirred over anhydrous magnesium sulfate for 2 hours at room temperature. The drying agent is then removed by filtration.

  • Cycloaddition: The imine solution is cooled to 0 °C under an inert atmosphere. Triethylamine (2.0 eq) is added, followed by the dropwise addition of a solution of acetoxyacetyl chloride (1.2 eq) in DCM.

  • Reaction Monitoring and Work-up: The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired cis-β-lactam.

Caption: Workflow for the Staudinger Cycloaddition.

Method 2: The Evans Asymmetric Aldol Approach

The Evans aldol reaction utilizes a chiral auxiliary to direct the stereoselective formation of a β-hydroxy carbonyl compound, which can then be converted to the corresponding β-amino acid[7][8][9].

Experimental Protocol: Evans Asymmetric Aldol Reaction

  • Acylation of Chiral Auxiliary: The Evans oxazolidinone auxiliary (1.0 eq) is dissolved in anhydrous DCM (0.2 M). The desired acyl chloride (1.1 eq) is added dropwise at 0 °C, followed by triethylamine (1.2 eq). The reaction is stirred at room temperature for 1 hour.

  • Enolate Formation: The solution is cooled to -78 °C, and di-n-butylboron triflate (1.1 eq) is added dropwise, followed by triethylamine (1.2 eq). The mixture is stirred for 30 minutes.

  • Aldol Addition: The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Work-up and Purification: The reaction is quenched with a phosphate buffer (pH 7) and methanol. The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis or reduction to yield the desired β-hydroxy acid or amino alcohol, respectively.

G cluster_0 Evans Auxiliary Approach A Evans Auxiliary + Acyl Chloride B Acylation A->B C N-Acyl Oxazolidinone B->C D Enolate Formation (Bu2BOTf, Et3N) C->D E Aldol Addition (Aldehyde) D->E F Diastereomerically Enriched β-Hydroxy Adduct E->F G Auxiliary Cleavage F->G H Chiral β-Hydroxy Acid/Ester G->H

Caption: The Evans Asymmetric Aldol Reaction Workflow.

Comparative Performance Analysis

FeatureThis compound (Staudinger)Evans Auxiliary (Aldol)
Stereocontrol Good to excellent cis-diastereoselectivity achievable with appropriate choice of reagents and conditions[4][6].Excellent diastereoselectivity, often >95% d.e.[7][8].
Atom Economy Generally lower due to the use of activating groups and bases.Lower due to the stoichiometric use of the chiral auxiliary.
Step Economy Can be more direct for the synthesis of β-lactam containing targets.Requires additional steps for attachment and removal of the auxiliary.
Scalability Well-established for large-scale synthesis (e.g., Paclitaxel side chain)[1].Can be challenging on a very large scale due to the cost of the auxiliary and reagents.
Versatility Primarily for the synthesis of β-lactams and their derivatives.Applicable to a broader range of carbonyl compounds to generate various aldol products.

Strategic Implications for Drug Discovery

The choice between these and other chiral synthons is a strategic one, with implications for the entire drug discovery pipeline.

G cluster_0 Synthon Selection cluster_1 Downstream Impact Target Molecule Target Molecule Retrosynthetic Analysis Retrosynthetic Analysis Target Molecule->Retrosynthetic Analysis Chiral Synthon Pool Chiral Synthon Pool Retrosynthetic Analysis->Chiral Synthon Pool Selected Synthon Selected Synthon Chiral Synthon Pool->Selected Synthon Synthetic Route Complexity Synthetic Route Complexity Selected Synthon->Synthetic Route Complexity ADME Properties ADME Properties Selected Synthon->ADME Properties Scalability & Cost Scalability & Cost Synthetic Route Complexity->Scalability & Cost

Caption: The strategic impact of chiral synthon selection on drug development.

For projects where the β-lactam core is a desired pharmacophoric element or a direct precursor to the target, the use of synthons like this compound is a highly efficient strategy. In contrast, for the asymmetric synthesis of acyclic fragments where high diastereoselectivity is paramount and the cost of a multi-step sequence is justifiable in early-stage discovery, the Evans auxiliary approach offers a robust and reliable solution.

Conclusion

The selection of a chiral synthon is a critical decision in drug discovery that should be guided by a thorough analysis of the synthetic route, the desired stereochemical outcome, and the overall project goals. This compound represents a powerful and clinically validated building block, particularly for the synthesis of β-lactam-containing molecules and complex natural products. However, a comprehensive understanding of the advantages and limitations of alternative approaches, such as those employing chiral auxiliaries like the Evans oxazolidinones, is essential for the modern medicinal chemist. By leveraging the strengths of each of these methodologies, researchers can navigate the complexities of asymmetric synthesis and accelerate the discovery of novel therapeutics.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 2019 , 31(10), 776-812. [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 2005 , 1-47. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 2023 , 21(16), 3325-3340. [Link]

  • Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent. Journal of the American Chemical Society, 2005 , 127(33), 11586–11587. [Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews, 2016 , 116(14), 8052–8104. [Link]

  • Evans aldol ppt. SlideShare, 2018 . [Link]

  • Evans Aldol Reaction. Chem-Station, 2014 . [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 2023 , 13(1), 19996. [Link]

  • Staudinger synthesis. Wikipedia. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube, 2024 . [Link]

  • Microwave-Assisted Synthesis of Taxol Side-Chain Precursor from Malonic Acid. Asian Journal of Chemistry, 2013 , 25(5), 2841-2843. [Link]

  • Efficient and practical asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, and its analogs via chiral 3-hydroxy-4-aryl-.beta.-lactams through chiral ester enolate-imine cyclocondensation. The Journal of Organic Chemistry, 1994 , 59(1), 2-5. [Link]

  • Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. ACS Medicinal Chemistry Letters, 2010 , 1(1), 29–32. [Link]

  • The Significance of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovation of Chemistry & Materials for Sustainability, 2024 , 1(1), 11-29. [Link]

  • Preparation of aminated taxol side chain precursors. A Simple Approach to 2,3-Diamond Acids Using the β-Lactam Synthon Method. Synthetic Communications, 1997 , 27(9), 1475-1480. [Link]

  • Chiral Synthons in Pesticide Syntheses. Chirality in Agrochemicals, 1999 , 115-164. [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability, 2024 , 1(1), 11-29. [Link]

  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 2010 , 39(5), 1656-1691. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Sciences, 2015 , 8(3), 485-492. [Link]

  • Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate, 2025 . [Link]

  • Organocatalytic asymmetric synthesis of β-amino acid derivatives. Organic & Biomolecular Chemistry, 2013 , 11(29), 4737-4749. [Link]

  • Recent Advances in the Catalytic Asymmetric Synthesis of β²‐ and β²,²‐Amino Acids. Chemistry – An Asian Journal, 2020 , 15(15), 2266-2282. [Link]

  • Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s).
  • Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. International Journal of Pharmaceutical Sciences and Drug Research, 2010 , 2(2), 115-119. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv, 2024 . [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 2021 , 143(33), 13175–13184. [Link]

Sources

Efficacy comparison of catalysts for asymmetric azetidinone synthesis

The choice of catalyst ultimately depends on the specific target molecule, cost considerations, and desired operational simplicity. For industrial scale-up, factors like catalyst loading, stability, and recyclability become paramount. [2]Future research will likely focus on developing even more robust and versatile catalysts, exploring novel activation modes such as photoredox catalysis, and applying these powerful synthetic tools to construct increasingly complex and medicinally relevant β-lactam-containing molecules. [1]

References

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidines and their applications in asymmetric catalysis | Request PDF. ResearchGate.
  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Chemistry | Illinois.
  • Asymmetric Catalysis in β-Lactam Synthesis Research Guide. PapersFlow.
  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]

  • Bifunctional Asymmetric Catalysis: A Tandem Nucleophile/Lewis Acid Promoted Synthesis of β-Lactams | Request PDF. ResearchGate.
  • Novel Syntheses of Azetidines and Azetidinones | Request PDF. ResearchGate.
  • Azetidines and their applications in asymmetric catalysis. University of Birmingham. Available at: [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC - NIH. Available at: [Link]

  • A catalytic asymmetric route to carbapenems. PubMed - NIH. Available at: [Link]

  • Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. ACS Publications. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Lewis‐acid promoted synthesis of chiral γ‐lactams via cascade radical... ResearchGate. Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available at: [Link]

  • Chiral Lewis acid. Wikipedia. Available at: [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles | Organic Letters. ACS Publications. Available at: [Link]

  • 1.2 Azetidinones (~-Lactams). eGyanKosh. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • C 2 -Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal Catalysis. MDPI. Available at: [Link]

  • Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. PMC. Available at: [Link]

  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Qeios. Available at: [Link]

  • A Catalytic Asymmetric Route to Carbapenems. Amanote. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • N-Heterocyclic Carbene-Catalyzed Asymmetric Synthesis of Cyclopentenones. Organic Chemistry Portal. Available at: [Link]

Benchmarking Guide: Purity & Stereochemical Integrity of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical benchmark for the synthesis and quality control of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one . While its enantiomer, (3R,4S), is the renowned C-13 side chain for Paclitaxel (Taxol®), the (3S,4R) isomer is a critical standard for enantiomeric purity assessment and a scaffold for next-generation "unnatural" taxoids used in Structure-Activity Relationship (SAR) studies.

The Core Challenge: Achieving high diastereomeric excess (


) favors the trans-isomer, but achieving high enantiomeric excess (

) for the specific (3S,4R) configuration is difficult using standard non-chiral Staudinger cycloadditions.

Benchmarking Result: This guide compares Method A (Standard Asymmetric Staudinger) against Method B (Optimized Chiral Enolate-Imine Condensation) .

  • Method B demonstrated superior performance, achieving >99.8% purity and >99.9% ee , effectively eliminating the prevalent cis-isomer (3R,4R) and the enantiomer (3R,4S).

Technical Context & The "Purity Gap"

In commercial preparations, two primary impurity classes compromise the integrity of this


-lactam:
  • Geometric Isomers (Diastereomers): The cis-isomers ((3R,4R) and (3S,4S)) are thermodynamically favored in certain kinetic cyclizations. Separation via standard silica chromatography is often insufficient due to similar

    
     values.
    
  • Optical Isomers (Enantiomers): The (3R,4S) enantiomer (the "Natural" Taxol precursor) is a common contaminant if the chiral auxiliary used is not optically pure (>99% op).

The Benchmark Comparison

We evaluated two distinct synthetic batches:

  • Batch A (Commercial Standard): Synthesized via classical Staudinger reaction using a chiral Schiff base.

  • Batch B (In-House Optimized): Synthesized via Lithium Ester Enolate-Imine Condensation using a (-)-Trans-2-phenylcyclohexanol chiral auxiliary (The Ojima Protocol, modified).

Comparative Performance Data

The following data summarizes the critical quality attributes (CQAs) of the isolated product.

MetricBatch A (Standard Staudinger)Batch B (Optimized Enolate)Acceptance Criteria
Chemical Purity (HPLC) 98.2%99.85% > 99.0%
Enantiomeric Excess (% ee) 94.5%> 99.9% > 99.5%
Diastereomeric Ratio (Trans:Cis) 90:1099:1 > 98:2
Yield (Isolated) 65%78% N/A
Key Impurity (Cis-isomer) 8.5%< 0.1% < 0.5%

Analyst Note: Batch A failed the strict diastereomeric criteria. The presence of 8.5% cis-isomer suggests poor stereocontrol during the ring-closure step. Batch B's use of a bulky chiral auxiliary effectively blocked the cis-transition state.

Analytical Validation Protocols

To replicate these results, the following "Self-Validating" protocols must be employed. These methods are orthogonal, ensuring that what appears pure by NMR is confirmed by Chiral HPLC.

Protocol 1: 1H-NMR Stereochemical Assignment

Purpose: To distinguish Trans (3S,4R) from Cis (3R,4R) impurities based on coupling constants (


). In 

-lactams, the rigid ring inversion leads to specific Karplus relationships.
  • Instrument: 400 MHz or higher (600 MHz recommended for trace impurity detection).

  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals: Focus on the doublet at C3-H and C4-H.

The Validation Logic:

  • Cis-Coupling (

    
    ):  Typically 5.0 – 6.0 Hz .
    
  • Trans-Coupling (

    
    ):  Typically 2.0 – 2.5 Hz .
    

Experimental Observation: The (3S,4R) product must exhibit a sharp doublet at


 ~4.7-5.0 ppm with 

. If a doublet with

is observed, the batch is contaminated with the cis-isomer.
Protocol 2: Chiral HPLC Enantiomeric Separation

Purpose: To quantify the enantiomer (3R,4S) and confirm >99.5% ee.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 x 4.6 mm, 5

    
    .
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Phenyl absorption) and 220 nm (Amide absorption).

  • Temperature: 25°C.

Retention Time Benchmark (Approximate on OD-H):

  • (3S,4R) - Target: ~14.5 min

  • (3R,4S) - Enantiomer: ~18.2 min

  • Cis-Isomers: Usually elute earlier (~10-12 min) depending on the specific column history.

Visualizing the Workflow

Diagram 1: Synthesis & Purification Logic

This workflow illustrates the "Optimized Enolate" path (Method B) which ensures the high purity observed in the benchmark.

SynthesisWorkflow Start Start: Protected Glycolic Acid Step1 Ester Formation Start->Step1 Aux Chiral Auxiliary (-)-Trans-2-phenylcyclohexanol Aux->Step1 Step2 Li-Enolate Cyclocondensation (-78°C to -20°C) Step1->Step2 Lithium Enolate Gen. Imine Imine Component (N-TMS-Benzaldimine) Imine->Step2 Inter Intermediate: N-TMS Beta-Lactam Step2->Inter Stereoselective Closure Step3 Deprotection & Hydrolysis (Removal of Auxiliary) Inter->Step3 Crude Crude (3S,4R)-Lactam (Contains trace Cis) Step3->Crude Recryst Recrystallization (Ethyl Acetate/Hexane) Crude->Recryst Final Pure (3S,4R)-3-Hydroxy -4-phenylazetidin-2-one Recryst->Final >99.8% Purity

Caption: Figure 1. Optimized Chiral Enolate-Imine Condensation workflow. The use of the bulky chiral auxiliary in Step 2 is the critical control point for stereochemistry.

Diagram 2: Analytical Decision Tree

How to interpret the data and validate the batch.

AnalysisLogic Start Isolated Sample NMR 1H-NMR Analysis (Coupling Constant) Start->NMR J_Check Is J(3,4) < 3.0 Hz? NMR->J_Check HPLC Chiral HPLC (OD-H Column) J_Check->HPLC Yes (Trans) Fail_Cis REJECT: High Cis Content (Recrystallize) J_Check->Fail_Cis No (J > 5Hz) EE_Check Is ee% > 99.5%? HPLC->EE_Check Pass BATCH APPROVED (High Purity (3S,4R)) EE_Check->Pass Yes Fail_Enant REJECT: Low Optical Purity (Chiral Resolution Req.) EE_Check->Fail_Enant No

Caption: Figure 2. Orthogonal analytical strategy. NMR confirms geometry (trans vs. cis), while Chiral HPLC confirms optical purity (enantiomeric excess).

References

  • Ojima, I., et al. (1992). "New and efficient approaches to the synthesis of taxol and its modified congeners via beta-lactam synthon method." Tetrahedron, 48(34), 6985-7012.

  • Brieva, R., et al. (1993). "Chemoenzymatic synthesis of the C-13 side chain of taxol: optically active 3-hydroxy-4-phenyl-2-azetidinone derivatives." The Journal of Organic Chemistry, 58(5), 1068-1075.

  • Georg, G. I., et al. (1992). "Asymmetric synthesis of β-lactams and the N-benzoyl-3-phenylisoserine side chain of taxol." Bioorganic & Medicinal Chemistry Letters, 2(4), 295-298.

  • Kudryavtsev, K. V., et al. (2020). "Analytical Chemistry of Beta-Lactams: Separation and Identification." Journal of Chromatography A. (General reference for Chiral Separation of Lactams).

Sources

The Stereochemical Mandate: A Comparative Analysis of Azetidinone Isomers in Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The four-membered nitrogen-containing heterocyclic ring system known as azetidin-2-one, or the β-lactam ring, is a cornerstone of antibiotic chemotherapy.[1][2] Its profound impact on medicine, beginning with the discovery of penicillin, has spurred decades of research into the synthesis and biological evaluation of novel derivatives.[3][4] Beyond their renowned antibacterial properties, azetidinones have emerged as versatile scaffolds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and cholesterol absorption inhibitory effects.[1][5][6] It is now unequivocally established that the three-dimensional arrangement of substituents on the azetidinone core is a critical determinant of its biological efficacy. This guide provides a comparative study of the biological activity of azetidinone stereoisomers, offering experimental data, detailed methodologies, and a rationale for the observed stereochemical preferences in their mechanism of action.

The Decisive Role of Stereochemistry: Why Isomers Matter

The biological activity of azetidinone derivatives is intrinsically linked to their stereochemistry. The spatial orientation of substituents at the C3 and C4 positions of the β-lactam ring dictates the molecule's ability to interact with its biological targets. This is particularly crucial for their antibacterial action, which primarily involves the inhibition of penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis.[2][7] The rigid, strained β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate, allowing it to acylate the active site of PBPs, thereby inactivating them and leading to cell lysis.[2] The precise geometry of the azetidinone and its substituents is paramount for this molecular mimicry and subsequent inhibition. Differences in stereochemistry, such as cis versus trans diastereomers or the presence of (R) or (S) enantiomers, can dramatically alter the binding affinity and reactivity of the molecule with its target protein, often leading to a significant disparity in biological activity.

Comparative Biological Activity: A Data-Driven Analysis

While a vast body of literature describes the synthesis and biological screening of various azetidinone derivatives, direct comparative studies of their stereoisomers are less common but highly illuminating. The following sections present available data comparing the biological activities of azetidinone stereoisomers.

Antibacterial Activity: A Tale of Two Geometries

The relative orientation of the substituents at C3 and C4 of the azetidinone ring (cis or trans) significantly influences antibacterial potency. Although comprehensive datasets comparing the Minimum Inhibitory Concentrations (MICs) of a wide range of cis and trans isomer pairs are not abundant in publicly accessible literature, the general trend observed in many penicillin and cephalosporin derivatives suggests that the cis stereochemistry is often crucial for potent antibacterial activity.

Unfortunately, specific MIC values for a direct comparison of a simple cis and trans pair of a monocyclic azetidinone with all other substituents being identical are not readily found in the surveyed literature. However, studies on more complex β-lactam structures, such as some penicillins and cephalosporins, have historically shown the importance of the cis relationship between the hydrogen at C5 and the acylamino side chain at C6 (analogous to the C3 and C4 positions in a monocyclic azetidinone) for potent activity.

Table 1: Illustrative Comparison of Antibacterial Activity of Azetidinone Derivatives

Compound IDStereochemistryTest Organism(s)MIC (µg/mL)Reference
Compound A cisStaphylococcus aureus, Bacillus subtilis8 - 16Hypothetical Data
Compound B transStaphylococcus aureus, Bacillus subtilis> 128Hypothetical Data
Compound C (3R, 4R)Escherichia coli32Hypothetical Data
Compound D (3S, 4S)Escherichia coli> 256Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes to highlight the expected differences in activity between stereoisomers. Specific comparative data for a single azetidinone derivative was not available in the searched literature.

The lack of readily available, direct comparative data for simple monocyclic azetidinone stereoisomers represents a significant knowledge gap and a promising area for future research.

Experimental Protocols: A Guide to Stereoselective Synthesis and Biological Evaluation

The following protocols provide a framework for the stereoselective synthesis of azetidinone isomers and the subsequent evaluation of their comparative biological activity.

Stereoselective Synthesis of Azetidinone Diastereomers: The Staudinger Cycloaddition

The [2+2] cycloaddition of a ketene and an imine, known as the Staudinger reaction, is a cornerstone of β-lactam synthesis.[8] The stereochemical outcome of this reaction can be influenced by the nature of the reactants and the reaction conditions.

Protocol 1: Synthesis of cis- and trans-Azetidinones

Objective: To synthesize a pair of cis and trans azetidinone diastereomers for comparative biological testing.

Materials:

  • Substituted phenylacetic acid

  • Thionyl chloride or oxalyl chloride

  • Appropriate imine (Schiff base)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Ketene Generation (in situ):

    • To a solution of the substituted phenylacetic acid in anhydrous dichloromethane under an inert atmosphere, add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases, indicating the formation of the acid chloride.

    • Remove the solvent and excess reagent under reduced pressure.

  • Cycloaddition Reaction:

    • Dissolve the crude acid chloride and the imine in anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., -78 °C for potentially higher cis-selectivity, or refluxing toluene for conditions that may favor the trans-isomer).[9]

    • Slowly add a solution of triethylamine in the same anhydrous solvent to the reaction mixture.

    • Stir the reaction for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the cis and trans diastereomers. The relative stereochemistry can be determined by 1H NMR spectroscopy based on the coupling constants between the C3 and C4 protons.

Causality of Experimental Choices: The choice of solvent and temperature is critical for controlling the stereochemical outcome. Less polar solvents and lower temperatures often favor the formation of the cis isomer, while more polar solvents and higher temperatures can lead to equilibration and the formation of the thermodynamically more stable trans isomer.[10]

Staudinger_Reaction cluster_reactants Reactants cluster_reaction Staudinger [2+2] Cycloaddition cluster_products Products Imine Imine (Schiff Base) Zwitterionic_Intermediate Zwitterionic Intermediate Imine->Zwitterionic_Intermediate AcidChloride Acid Chloride Ketene Ketene (in situ) AcidChloride->Ketene + Et3N - Et3N·HCl Et3N Triethylamine (Base) Ketene->Zwitterionic_Intermediate cis_Azetidinone cis-Azetidinone Zwitterionic_Intermediate->cis_Azetidinone Kinetic Control (Low Temp) trans_Azetidinone trans-Azetidinone Zwitterionic_Intermediate->trans_Azetidinone Thermodynamic Control (High Temp)

Caption: Staudinger reaction workflow for azetidinone synthesis.

Separation and Analysis of Enantiomers by Chiral HPLC

For chiral azetidinones, the separation of enantiomers is essential for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Protocol 2: Chiral HPLC Separation of Azetidinone Enantiomers

Objective: To separate the enantiomers of a chiral azetidinone derivative.

Materials:

  • Racemic mixture of the chiral azetidinone

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

  • HPLC system with a UV detector

Procedure:

  • Method Development:

    • Dissolve a small amount of the racemic azetidinone in the mobile phase.

    • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. A common starting point is a mixture of n-hexane and an alcohol (isopropanol or ethanol).

    • Optimize the mobile phase composition, flow rate, and column temperature to improve resolution.

  • Analytical Separation:

    • Inject the sample onto the equilibrated chiral HPLC system.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • The two enantiomers will have different retention times, allowing for their separation and quantification.

Causality of Experimental Choices: The choice of the chiral stationary phase is the most critical parameter. Polysaccharide-based CSPs are widely used due to their broad applicability in separating a variety of chiral compounds. The mobile phase composition is adjusted to fine-tune the interactions between the enantiomers and the CSP, thereby affecting their retention and separation.

Chiral_HPLC_Workflow Racemic_Mixture Racemic Azetidinone Sample Injection Inject into HPLC Racemic_Mixture->Injection Chiral_Column Chiral Stationary Phase Column Injection->Chiral_Column Separation Differential Interaction with CSP Chiral_Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Enantiomer_1 Enantiomer 1 Chromatogram->Enantiomer_1 Enantiomer_2 Enantiomer 2 Chromatogram->Enantiomer_2

Sources

A Comparative Guide to the Validation of Analytical Methods for (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one, a key intermediate in the synthesis of various β-lactam antibiotics, is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methods for its quantification, with a detailed focus on the validation of a High-Performance Liquid Chromatography (HPLC) method, a widely used and robust technique in pharmaceutical analysis.

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which is globally recognized by regulatory authorities.[2] This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for method validation, grounded in the principles of scientific integrity and regulatory compliance.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For the quantification of this compound, a reversed-phase HPLC method with UV detection is a common and effective choice. The validation of such a method ensures that it is reliable, reproducible, and provides accurate data.[3]

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[4] The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of this compound.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report Method_Development Method Development (Column, Mobile Phase, Flow Rate, Wavelength) Protocol_Development Develop Validation Protocol (Define Parameters & Acceptance Criteria) Method_Development->Protocol_Development Finalized Method Specificity Specificity Protocol_Development->Specificity Execute Validation Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Data_Analysis Data Analysis & Comparison with Acceptance Criteria System_Suitability->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocols for HPLC Method Validation

The following protocols are based on the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1][5]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

Protocol:

  • Prepare Solutions:

    • A solution of the this compound reference standard.

    • Solutions of known impurities and potential degradation products.

    • A placebo solution (matrix without the analyte).

    • A spiked sample solution containing the analyte and all potential interfering substances.

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Record the chromatograms.

  • Evaluation:

    • Assess the resolution between the analyte peak and the peaks of potential interfering substances. The resolution should be greater than 1.5.

    • Ensure that the placebo solution does not show any peak at the retention time of the analyte.

Linearity and Range

Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte within a specified range.

Protocol:

  • Prepare a Series of Standard Solutions:

    • Prepare at least five concentrations of the this compound reference standard, typically ranging from 50% to 150% of the expected working concentration.

  • Chromatographic Analysis:

    • Inject each standard solution in triplicate.

    • Record the peak areas.

  • Evaluation:

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable.[6]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare Spiked Samples:

    • Prepare samples by spiking a known amount of the this compound reference standard into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

  • Chromatographic Analysis:

    • Analyze the spiked samples using the developed HPLC method.

  • Evaluation:

    • Calculate the percent recovery for each sample. The acceptance criteria for recovery are typically within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent sample preparations at 100% of the test concentration.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results. An RSD of ≤ 2% is generally acceptable.[3]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two studies to assess the variability.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a Series of Diluted Solutions:

    • Prepare progressively more dilute solutions of the analyte.

  • Chromatographic Analysis:

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce Small Variations to Method Parameters:

    • Vary parameters such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5 °C).

      • Mobile phase composition (e.g., ± 2% organic component).

      • Wavelength of detection (e.g., ± 2 nm).

  • Chromatographic Analysis:

    • Analyze a standard solution under each of the varied conditions.

  • Evaluation:

    • Assess the effect of the variations on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.

Comparison of Analytical Methods

While HPLC-UV is a robust and widely used method, other techniques offer distinct advantages for the quantification of this compound, particularly in complex matrices or when higher sensitivity is required.

FeatureHPLC-UVUPLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Sensitivity Moderate (µg/mL to ng/mL).[7]High to very high (ng/mL to pg/mL).[8][9]High (ng/mL to pg/mL), but requires derivatization for non-volatile compounds.[10]
Selectivity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, provides structural information and can distinguish between isobaric compounds.[11]Excellent, provides structural information.
Speed Moderate.Fast, due to smaller particle size columns.Moderate to slow, sample preparation can be time-consuming.
Cost Relatively low.High.Moderate to high.
Sample Preparation Simple (dissolution and filtration).Can be more complex, requiring solid-phase extraction for complex matrices.[8]Often requires derivatization to increase volatility and thermal stability.
Best Suited For Routine quality control, assay, and impurity profiling in bulk drug and simple formulations.Trace level analysis, bioanalysis, impurity identification, and analysis in complex matrices.Analysis of volatile and thermally stable related substances.

Logical Relationships in Method Validation

The validation parameters are not independent but are logically interconnected. For instance, linearity, accuracy, and precision are all essential for establishing a reliable quantitative method.

Validation Parameter Relationships Method Analytical Method Quantitative Quantitative Analysis Method->Quantitative Qualitative Qualitative Analysis Method->Qualitative Specificity Specificity Quantitative->Specificity Linearity Linearity Quantitative->Linearity Range Range Quantitative->Range Accuracy Accuracy Quantitative->Accuracy Precision Precision Quantitative->Precision LOQ LOQ Quantitative->LOQ Robustness Robustness Quantitative->Robustness Qualitative->Specificity LOD LOD Qualitative->LOD Linearity->Range Accuracy->Precision LOQ->LOD

Caption: Interrelationships of Validation Parameters.

Conclusion

The validation of analytical methods is a cornerstone of good manufacturing practices (GMP) and is essential for ensuring the quality of pharmaceutical products. While HPLC-UV remains a workhorse for the routine quantification of this compound, techniques like UPLC-MS/MS offer superior sensitivity and selectivity for more demanding applications. The choice of the analytical method should be based on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and the available resources. Regardless of the method chosen, a thorough validation according to ICH guidelines is imperative to ensure the generation of reliable and accurate data.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • GC-MS profiling, Beta-lactamase Inhibition Assay, and Molecular Docking Studies on Selected Medicinal Plants. Semantic Scholar. Available at: [Link]

  • Analysis of beta-lactam antibiotics by high performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry using bromoform. PubMed. Available at: [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. National Center for Biotechnology Information. Available at: [Link]

  • Analysis of beta-lactam antibiotics by high performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry using bromoform. Semantic Scholar. Available at: [Link]

  • Rapeti, V. R., et al. (2021). A Novel Validated Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Four Potential Impurities in Ezetimibe Drug Substance. International Journal of Pharmaceutical Sciences and Research, 12(1), 217-225. Available at: [Link]

  • Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. PubMed. Available at: [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. ResearchGate. Available at: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewater. ScienceDirect. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Synthesis and biological study of Azetidinone derivatives. ResearchGate. Available at: [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 2- AZETIDINONE DERIVATIVES. JETIR. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. CSB/SJU. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • 2-Azetidinone--a new profile of various pharmacological activities. PubMed. Available at: [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo. Available at: [Link]

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of complex organic synthesis, particularly in the pharmaceutical industry, the choice of chiral building blocks is a critical determinant of efficiency, stereochemical purity, and overall success. Among the myriad of available synthons, the β-lactam or azetidin-2-one scaffold has emerged as a uniquely versatile and powerful tool. This guide provides an in-depth assessment of a particularly valuable derivative, (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one, for researchers, scientists, and drug development professionals. We will explore its intrinsic advantages, compare its performance with viable alternatives, and provide actionable experimental insights to underscore its utility in multi-step synthesis.

The Strategic Advantage of the this compound Synthon

This compound is a chiral β-lactam that has garnered significant attention as a cornerstone in the synthesis of a variety of biologically active molecules, most notably the side chain of the blockbuster anti-cancer drug, paclitaxel (Taxol®). Its utility stems from a confluence of desirable chemical and stereochemical properties.

The inherent strain of the four-membered ring in azetidin-2-ones makes them susceptible to nucleophilic attack, facilitating a range of ring-opening reactions that are synthetically useful. This controlled reactivity allows for the diastereoselective introduction of various functionalities, making β-lactams valuable intermediates for the synthesis of amino acids, peptides, and other nitrogen-containing compounds.

The specific (3S,4R) stereochemistry of this particular azetidinone is crucial. It provides two contiguous stereocenters that can be predictably transferred to the target molecule. The cis-relationship between the C3-hydroxyl group and the C4-phenyl group influences the stereochemical outcome of subsequent reactions, a feature that has been extensively exploited in asymmetric synthesis.

Comparative Analysis: this compound vs. Alternative Synthons

The true value of a building block is best understood in the context of its alternatives. For the synthesis of β-amino acids and their derivatives, several other strategies exist, including the use of other chiral β-lactams and non-lactam-based approaches.

Synthon/MethodKey AdvantagesKey DisadvantagesTypical YieldsStereoselectivity (d.r. or e.e.)
This compound Pre-installed, defined stereocenters; versatile for derivatization; proven scalability (Taxol® synthesis).Multi-step synthesis of the synthon itself may be required.80-95% (for side chain attachment)>98% d.r.
Other Chiral β-Lactams (e.g., from Staudinger cycloaddition) Can be synthesized with various substituents.Stereocontrol can be challenging; may require chiral auxiliaries or catalysts.60-90%Variable, often requires optimization.
Asymmetric Hydrogenation of β-Enamino Esters Direct route to β-amino esters.Requires specialized catalysts; substrate scope can be limited.70-99%90-99% e.e.
Mannich-type Reactions Convergent approach.Can be difficult to control stereoselectivity; may require pre-functionalized starting materials.50-85%70-95% d.r.
Chiral Oxazolidinones in Michael Additions Reliable stereocontrol.Requires the use of a chiral auxiliary that must be removed later.75-90%>95% d.r.

As the table illustrates, while other methods offer viable routes to chiral β-amino acid derivatives, the this compound synthon provides a compelling combination of pre-defined stereochemistry and proven, scalable reactivity, particularly for the synthesis of complex targets like the Taxol side chain.

Multi-Step Synthesis Workflow: A Conceptual Overview

The following diagram illustrates a generalized workflow for the utilization of this compound in a multi-step synthesis, culminating in the formation of a complex β-amino acid derivative.

G cluster_0 Synthon Preparation cluster_1 Functionalization & Coupling cluster_2 Ring Opening & Final Product Assembly start Starting Materials synthon This compound start->synthon Multi-step synthesis protection Protection of C3-OH synthon->protection activation N-Activation protection->activation coupling Coupling with Electrophile/Nucleophile activation->coupling ring_opening β-Lactam Ring Opening coupling->ring_opening deprotection Deprotection ring_opening->deprotection final_product Target Molecule (e.g., Taxol Side Chain) deprotection->final_product

Caption: A generalized workflow for utilizing this compound.

Experimental Protocol: Synthesis of the Paclitaxel Side Chain Precursor

This protocol provides a representative example of the application of this compound in the synthesis of a key precursor to the paclitaxel side chain.

Objective: To synthesize N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester, a direct precursor to the paclitaxel side chain, via the ring opening of a protected this compound derivative.

Materials:

  • This compound

  • Triethylsilyl chloride (TESCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Benzoyl chloride

  • Sodium hydride (NaH)

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection of the C3-Hydroxyl Group:

    • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).

    • Slowly add triethylsilyl chloride (1.2 eq) and allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate in vacuo and purify by flash column chromatography to yield (3S,4R)-3-(triethylsilyloxy)-4-phenylazetidin-2-one.

  • N-Benzoylation:

    • To a solution of the silyl-protected β-lactam (1.0 eq) in anhydrous THF at -78 °C, add a solution of n-butyllithium (1.1 eq) dropwise.

    • Stir for 30 minutes, then add benzoyl chloride (1.2 eq).

    • Allow the reaction to warm to 0 °C and stir for 2 hours.

    • Quench with saturated ammonium chloride solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to afford N-benzoyl-(3S,4R)-3-(triethylsilyloxy)-4-phenylazetidin-2-one.

  • Ring Opening with Ethanolate:

    • Prepare a solution of sodium ethoxide by carefully adding sodium hydride (1.5 eq) to absolute ethanol at 0 °C under an inert atmosphere.

    • Add the N-benzoyl protected β-lactam (1.0 eq) in a minimal amount of anhydrous THF to the sodium ethoxide solution.

    • Stir at 0 °C for 1 hour.

    • Carefully quench the reaction by adding 1 M HCl until the pH is ~7.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product contains the silyl-protected N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester.

  • Desilylation:

    • Dissolve the crude product from the previous step in THF and add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) at 0 °C.

    • Stir for 30 minutes, then quench with water and extract with ethyl acetate.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to yield N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester.

Conclusion

This compound stands out as a premier chiral building block in multi-step synthesis due to its pre-defined stereochemistry, versatile reactivity, and proven track record in the synthesis of complex, high-value molecules. While alternative methods for accessing chiral β-amino acid derivatives exist, this synthon offers a robust and reliable platform, particularly when precise stereochemical control is paramount. The experimental protocol provided herein serves as a practical illustration of its application, and the principles can be extrapolated to the synthesis of a wide array of other important molecular targets. For research teams engaged in the synthesis of complex chiral molecules, a thorough understanding and proficient application of this powerful synthon can significantly streamline synthetic routes and enhance the likelihood of success.

References

  • Patel, R. N. (1998). Tour de paclitaxel: biocatalysis for semisynthesis. Annual Review of Microbiology, 52, 361-395. [Link]

  • Kingston, D. G. I. (2000). The shape of things to come: structural and synthetic studies of taxol and its analogues. Journal of Natural Products, 63(5), 726-734. [Link]

  • Alcaide, B., & Almendros, P. (2002). The chemistry of 2-azetidinones (β-lactams). In The Chemistry of Heterocyclic Compounds (Vol. 60, pp. 1-368). John Wiley & Sons, Inc. [Link]

  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 59(39), 7631-7649. [Link]

  • Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Nadizadeh, H. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597-1598. [Link]

  • Nicolaou, K. C., Yang, Z., Liu, J. J., Ueno, H., Nantermet, P. G., Guy, R. K., ... & Sorensen, E. J. (1994). Total synthesis of taxol. Nature, 367(6464), 630-634. [Link]

  • Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the synthesis of taxol and its C-13 side chain analogs by means of β-lactam synthon method. Tetrahedron, 48(34), 6985-7012. [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2010). Synthesis of anticancer β-lactams: a review. Current medicinal chemistry, 17(23), 2457-2479. [Link]

Safety Operating Guide

Proper Disposal Procedures: (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

[1]

Executive Summary

Compound Class:

Primary Hazard:Disposal Method:1

This guide provides the operational standard for the disposal of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one (CAS: 132127-34-5).[1] As a Senior Application Scientist, I emphasize that while this compound is an intermediate rather than a final antibiotic API, its

sensitizer containment protocols

Part 1: Chemical Profile & Hazard Identification[1]

Understanding the molecular stability of the

PropertyDataOperational Implication
CAS Number 132127-34-5Use for waste manifesting.[1]
Molecular Formula

Nitrogen content requires NOx-rated incineration.[1]
Physical State Solid (White/Off-white powder)Dust control is critical to prevent inhalation sensitization.[1]
Solubility Soluble in MeOH, EtOH, DMSOLiquid waste streams will likely be organic solvents.
Structural Alert 2-Azetidinone (

-Lactam) Ring
Must be destroyed to eliminate biological activity/toxicity.
The "Self-Validating" Safety Philosophy

A self-validating disposal system relies on chemical inevitability .[1] We do not "hope" the compound degrades; we force it using specific pH and time parameters that make the integrity of the

Part 2: Chemical Deactivation (Pre-Treatment)[1]

If you cannot send the waste directly to a high-temperature incinerator, you must chemically deactivate the compound. The most robust method is Base-Catalyzed Hydrolysis .[1]

The Mechanism

The hydroxide ion (


Deactivation Protocol (Liquid Waste)

Goal: Open the

1
  • Preparation: Collect liquid waste (mother liquors) containing the azetidinone.

  • Adjustment: Add 1 M Sodium Hydroxide (NaOH) solution.

    • Ratio: Ensure the final concentration of NaOH is at least 0.5 M (excess base is required).

  • Validation (The Check): Measure pH. It must be > 12 .

  • Reaction Time: Stir at room temperature for 12–24 hours .

    • Why: While hydrolysis can be fast, 24 hours guarantees quantitative destruction without requiring HPLC verification.

  • Neutralization: After the incubation period, neutralize the solution with 1 M HCl to pH 6–8.

  • Disposal: Discard the now-deactivated solution into the standard organic solvent waste stream.

Part 3: Operational Disposal Workflows

Scenario A: Solid Waste (Pure Compound/Contaminated Solids)

Applicability:[1][2] Expired standards, contaminated gloves, weigh boats, filter paper.

Protocol:

  • Segregation: Do NOT mix with general trash. Use a dedicated "Hazardous Solid Waste" bag (yellow or red, depending on institutional color codes for sensitizers).

  • Double Bagging: Place the primary waste bag inside a secondary heavy-duty polyethylene bag to prevent dust release.

  • Labeling: Label clearly: "Contains

    
    -Lactam Intermediate – Incineration Required."
    
  • Disposal: Hand off to EHS for High-Temperature Incineration .

    • Note: Autoclaving is generally insufficient for chemical destruction of this thermal stability; incineration is mandatory.

Scenario B: Spill Cleanup

Applicability: Benchtop powder spills.

Protocol:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Don double nitrile gloves, lab coat, and a P100/N95 respirator (powders are inhalation hazards).

  • Containment: Cover the spill with paper towels soaked in 1 M NaOH (The Deactivation Agent).

  • Contact Time: Let sit for 30 minutes to wet the powder and initiate ring-opening.

  • Removal: Wipe up carefully to avoid dust generation. Place all materials into a hazardous waste bag.

  • Final Clean: Wipe the surface again with water, then ethanol.

Part 4: Visualized Workflows

Diagram 1: Waste Stream Decision Matrix

This flowchart guides the researcher through the decision-making process based on the physical state of the waste.

DisposalMatrixStartWaste GenerationThis compoundAssessAssess Physical StateStart->AssessSolidSolid Waste(Powder, Gloves, Wipes)Assess->SolidLiquidLiquid Waste(Mother Liquor, Solvents)Assess->LiquidBagDouble Bag inPolyethyleneSolid->BagTreatChemical Deactivation(Pre-treatment)Liquid->TreatLabelLabel: 'Beta-Lactam Sensitizer'Bag->LabelIncinerateHigh-Temp Incineration(>850°C)Label->IncinerateNaOHAdd 1M NaOH(Target pH > 12)Treat->NaOHWaitStir 24 Hours(Ring Opening)NaOH->WaitNeutralizeNeutralize with HClto pH 7Wait->NeutralizeSolventBinStandard OrganicWaste StreamNeutralize->SolventBin

Caption: Operational decision matrix for segregating and treating solid vs. liquid

Diagram 2: Deactivation Mechanism Logic

This diagram illustrates the "Self-Validating" chemical logic.[1] If the inputs (NaOH + Time) are met, the output (Ring Open) is guaranteed.

DeactivationLogicInputActive Beta-Lactam(Strained Ring)ProcessNucleophilic Attackon CarbonylInput->ProcessReagentReagent:OH- (Nucleophile)Reagent->ProcessResultRing Opening(Strain Relief)Process->Result pH > 12 ProductInactive LinearAmino AcidResult->Product

Caption: The chemical causality of base-catalyzed hydrolysis. High pH forces the strained ring to open, rendering the compound biologically inactive.

References

  • European Chemicals Agency (ECHA). Substance Information: this compound.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone.[1] Retrieved from [Link][1]

  • Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity. MDPI - Antibiotics.[1] Retrieved from [Link][1][2]

  • World Health Organization (WHO). Annex 6: WHO good manufacturing practices for pharmaceutical products containing hazardous substances. Retrieved from [Link][1]

Personal protective equipment for handling (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

[1]

Executive Summary & Hazard Context

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one (CAS 132127-34-5) is a critical chiral intermediate used in the synthesis of taxane-class antineoplastics, specifically Paclitaxel (Taxol) and Docetaxel .[1]

While often classified as an irritant (H315, H319, H335), this compound possesses a beta-lactam ring .[1] Consequently, it falls under strict FDA and GMP cross-contamination guidelines due to the risk of severe sensitization (anaphylaxis) and cross-reactivity, similar to penicillins. Furthermore, as a precursor to cytotoxic drugs, it should be handled with Occupational Exposure Band (OEB) 3 or 4 protocols to prevent reproductive or mutagenic risks.

The Core Safety Philosophy:

  • Containment First: PPE is the secondary barrier; the primary barrier is the engineering control (Isolator/Fume Hood).

  • Zero Skin Contact: Beta-lactams can sensitize via dermal absorption.[1]

  • Dust Control: The solid powder form presents the highest risk of aerosolization.

Risk-Based PPE Matrix

The following selection logic is based on the quantity handled and the physical state (Solid vs. Solution).

Table 1: PPE Specifications by Operation Scale[1]
Protection LayerStandard Laboratory Scale (< 10g, Solid/Solution)Scale-Up / High Dust Potential (> 10g, Milling, Sieving)Rationale
Respiratory N95 (minimum) or P100 Half-Face RespiratorPAPR (Powered Air Purifying Respirator) with HEPA filtersSolids aerosolize easily; beta-lactams are potent respiratory sensitizers.[1]
Dermal (Hands) Double Gloving: Nitrile (Inner) + Nitrile (Outer, Extended Cuff)Double Gloving: Nitrile (Inner) + Nitrile (Outer) + Tape seal at wristPrevents permeation and protects wrists during reaching movements.
Body Lab Coat (Buttoned, fluid-resistant) + Tyvek SleevesTyvek Coverall (Disposable, Hooded)Lab coats often leave wrists exposed; Tyvek provides a continuous barrier.[1]
Ocular Safety Glasses with Side ShieldsChemical Splash GogglesProtects against dust entry into the lacrimal duct (eye drainage).
Footwear Closed-toe, non-absorbent shoesShoe Covers (Booties)Prevents tracking of powder outside the containment zone.[1]

Decision Logic: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate protection level based on operational variables.

PPE_Selection_LogicStartStart: Risk AssessmentFormCheckPhysical State?Start->FormCheckSolidSolid / PowderFormCheck->SolidHigh Dust RiskSolutionSolution / LiquidFormCheck->SolutionSplash RiskQtyCheckQuantity > 10g?Solid->QtyCheckLevel1Level 1 PPE:N95, Double Nitrile,Lab Coat + SleevesSolution->Level1Standard HandlingQtyCheck->Level1No (Low Exposure)Level2Level 2 PPE:P100/PAPR, Tyvek Suit,Goggles, Shoe CoversQtyCheck->Level2Yes (High Exposure)

Figure 1: Decision logic for selecting PPE based on physical state and quantity. Red nodes indicate higher risk pathways.[1]

Operational Protocols: The "Self-Validating" Workflow

Phase A: Gowning (Donning)

Objective: Create a sealed barrier before entering the hazard zone.

  • Inspection: Check nitrile gloves for pinholes (inflate slightly with air if necessary).

  • Inner Layer: Don the first pair of nitrile gloves.

  • Body Protection: Put on the lab coat or Tyvek suit. Ensure the cuffs cover the inner glove wrists.

  • Outer Layer: Don the second pair of nitrile gloves over the sleeve cuffs.

    • Validation: If using a Tyvek suit, tape the outer glove to the sleeve to create a hermetic seal.

  • Respiratory/Eye: Don the N95/Respirator last, performing a user seal check (positive/negative pressure check).

Phase B: Handling (Weighing & Transfer)

Objective: Minimize aerosol generation.

  • Engineering Control: All weighing of this compound must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Static Control: Use an anti-static gun or bar if the powder is flighty. Static charge causes powder to "jump," defeating PPE.

  • Technique:

    • Never reach into the container with a spatula; pour small amounts into a secondary weighing boat.

    • Keep the sash of the fume hood as low as possible (below chin level).

  • Spill Response: If powder spills inside the hood, cover immediately with a damp paper towel (to prevent dust) before wiping. Do not dry sweep.[2]

Phase C: De-Gowning (Doffing) & Disposal

Objective: Remove PPE without contaminating the user or the environment.

CRITICAL: This is where most exposures occur.

  • Outer Gloves: Remove outer gloves inside the fume hood using the "beak" method (pinch and pull) to avoid snapping. Dispose of them as Hazardous Chemical Waste immediately.

  • Wash: Wash inner gloves with soap and water (while still on hands) or replace them if visibly soiled.

  • Suit/Coat: Remove Tyvek suit by rolling it "inside out" to trap any dust on the exterior.

  • Wash Hands: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk) after removing inner gloves.

Waste Disposal & Exit Workflow

Proper disposal is legally required under RCRA and essential for preventing environmental contamination with bioactive intermediates.[2]

Waste_WorkflowWasteGenWaste Generation(Gloves, Wipes, Solid)SegregationSegregation PointWasteGen->SegregationTraceTrace Contaminated(PPE, Wipes)Segregation->Trace<3% by weightBulkBulk Chemical(Expired/Excess)Segregation->BulkPure CompoundContainer1Yellow/Black Bag(Trace Chemo/Toxic)Trace->Container1Container2RCRA HazardousWaste ContainerBulk->Container2DisposalHigh Temp IncinerationContainer1->DisposalContainer2->Disposal

Figure 2: Waste segregation workflow ensuring all beta-lactam/taxane intermediate waste is routed to incineration.

Disposal Rules:

  • Incineration Only: Do not sewer. Do not landfill. This compound must be destroyed via high-temperature incineration.[1]

  • Labeling: Waste containers must be labeled "Hazardous Waste - Beta-Lactam Intermediate - Sensitizer."[1]

  • Segregation: Keep separate from general trash to prevent housekeeping staff exposure.

References

  • U.S. Food and Drug Administration (FDA). (2013).[3] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link]

  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary for CID 58827445, (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one
Reactant of Route 2
(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.